molecular formula C6H12O5 B079963 2-Deoxy-alpha-D-galactopyranose CAS No. 14215-77-1

2-Deoxy-alpha-D-galactopyranose

Katalognummer: B079963
CAS-Nummer: 14215-77-1
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: PMMURAAUARKVCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Deoxy-alpha-D-galactopyranose is a crucial synthetic deoxy sugar derivative extensively utilized in glycobiology and biochemical research. Its primary research value lies in its role as a potent inhibitor of glycosylation processes, specifically acting as a chain terminator in the biosynthesis of O-linked glycans and proteoglycans. By competitively inhibiting enzymes like galactosyltransferases, this compound prevents the elongation of glycan chains on serine and threonine residues of proteins. This mechanism makes it an indispensable tool for studying the functional roles of glycosylation in cell adhesion, signaling, and protein stability. Researchers employ 2-Deoxy-alpha-D-galactopyranose to investigate a wide array of biological phenomena, including the impact of impaired glycosylation on cancer metastasis, inflammatory responses, and the pathogenesis of various congenital disorders of glycosylation (CDGs). It is also a vital building block in the chemical and chemoenzymatic synthesis of more complex oligosaccharides and glycoconjugates for use as analytical standards or probes. Offered at high purity, this compound enables precise and reproducible experimental outcomes in studies aimed at deciphering the complex carbohydrate code.

Eigenschaften

IUPAC Name

6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMURAAUARKVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274259
Record name 2-Deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14215-77-1, 201612-55-7
Record name MLS002638629
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Deoxyhexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Deoxy-D-arabinohexose-1-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Deoxy-alpha-D-galactopyranose chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Deoxy-α-D-galactopyranose: Structure, Properties, and Applications

Introduction: Beyond a Simple Sugar Analogue

2-Deoxy-D-galactose (2-dGal) is a monosaccharide derivative of D-galactose, distinguished by the substitution of the hydroxyl group at the C2 position with a hydrogen atom.[1][2] This seemingly minor structural modification imparts unique chemical and biological properties, transforming it from a simple carbohydrate into a powerful tool for biochemical investigation and a promising scaffold for therapeutic development.[3][4] Unlike its parent molecule, 2-dGal acts as a metabolic antagonist, interfering with critical cellular processes such as glycolysis and glycoprotein synthesis.[5][6] This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of 2-Deoxy-α-D-galactopyranose, focusing on its chemical structure, physicochemical properties, and its multifaceted applications in modern bioscience. We will explore the causality behind its mechanisms of action and provide practical insights into its use as a research tool.

Part 1: Chemical Structure and Physicochemical Properties

The functionality and biological activity of 2-dGal are intrinsically linked to its three-dimensional structure. Understanding its stereochemistry, anomeric forms, and physical characteristics is fundamental to its application.

Core Structure and Stereochemistry

2-Deoxy-D-galactose is a C6 hexose with the molecular formula C₆H₁₂O₅.[1][5] The "Deoxy" designation indicates the absence of the hydroxyl group at the C2 position. The "D-galacto" configuration specifies the stereochemistry at carbons C3, C4, and C5, identical to that of D-galactose. The α-anomer refers to the specific orientation of the hydroxyl group on the anomeric carbon (C1) in the cyclic pyranose form. In the chair conformation, this anomeric hydroxyl group is in the axial position.[7]

Caption: Chemical structure of 2-Deoxy-α-D-galactopyranose.

Anomeric Equilibrium in Solution

In aqueous solutions, 2-Deoxy-D-galactose exists as an equilibrium mixture of its anomeric forms.[6] A study utilizing ¹H NMR spectroscopy on a 30% solution in D₂O at 31°C revealed the composition to be approximately 44% α-pyranose, 40% β-pyranose, 8% α-furanose, and 8% β-furanose.[6] This dynamic equilibrium, known as mutarotation, is critical as different biological molecules, such as enzymes and transporters, may exhibit specificity for a particular anomer.

Physicochemical Data

The bulk properties of 2-dGal are essential for its handling, formulation, and experimental use. The compound is typically a white to off-white crystalline solid, soluble in water.[6][8]

PropertyValueSource
Molecular Formula C₆H₁₂O₅[5][8]
Molecular Weight 164.16 g/mol [1][5][8]
CAS Number 1949-89-9[5][8]
Appearance White to off-white crystalline solid/powder[6][8]
Melting Point 107-110 °C[6][8]
Optical Rotation [α]20/D +59.7° (c=2 in H₂O)[8]
Solubility Soluble in water (175 mg/mL), Methanol (125 mg/mL)[5][6]
Spectroscopic Characterization: ¹H-NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation and confirmation of 2-dGal's identity and purity. The absence of a proton signal coupled to adjacent protons in the typical C2 hydroxyl region and the appearance of two proton signals at the C2 position are characteristic features. Complete analyses of the ¹H NMR spectra have been performed, providing detailed chemical shift and coupling constant data.[9][10]

ProtonChemical Shift (δ, ppm) for α-anomer in D₂OChemical Shift (δ, ppm) for β-anomer in D₂OSource
H-1 ~5.26~4.59[9][10]
H-2a (axial) ~1.73~1.65[9][10]
H-2e (equatorial) ~2.18~2.29[9][10]
H-3 ~4.01~3.83[9][10]
H-4 ~3.91~3.91[9][10]
H-5 ~4.06~3.60[9][10]
H-6, H-6' ~3.71~3.71[9][10]

Note: Exact chemical shifts can vary slightly based on solvent, concentration, and temperature.

Part 2: Synthesis and Methodologies

The synthesis of 2-deoxy sugars is a well-established field in carbohydrate chemistry. While multiple routes exist, a common strategy involves the modification of a readily available starting material, such as a glycal.

General Synthetic Strategy: Electrophilic Addition to Glycals

A prevalent method for synthesizing 2-deoxy-2-halo sugars, which are versatile intermediates, is the electrophilic addition of a halogenating agent to a protected glycal (a cyclic enol ether derived from a sugar). For instance, tri-O-acetyl-D-galactal can serve as a precursor.[11] The subsequent removal of the halogen at the C2 position via a reductive process yields the desired 2-deoxy sugar.

Causality in Synthesis: The choice of a glycal as a starting material is strategic. The double bond between C1 and C2 is reactive and allows for the stereoselective introduction of functional groups at the C2 position. The use of protecting groups (like acetates) on the other hydroxyls is crucial to prevent side reactions and ensure the stability of the molecule during the synthetic steps. The final deprotection step unmasks the hydroxyl groups to yield the target compound.

Protocol: NMR Sample Preparation and Analysis

Trustworthy characterization is paramount. This protocol ensures reproducible NMR data acquisition.

Objective: To confirm the identity and assess the anomeric ratio of a 2-Deoxy-D-galactose sample.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2-dGal sample.

    • Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9%).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 300 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to the D₂O lock signal.

    • Set the sample temperature to a constant value, typically 25°C or 31°C, to ensure equilibrium is stable.[6]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

    • Apply solvent suppression techniques to attenuate the residual HDO signal.

  • Data Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectrum to an internal standard or the residual solvent peak.

    • Integrate the signals corresponding to the anomeric protons (H-1) of the α- and β-pyranose forms, which are well-separated.[9][10]

    • Calculate the anomeric ratio from the relative integrals.

    • Assign other proton signals based on their chemical shifts, multiplicities, and coupling constants, comparing them to literature values.[9][10]

Part 3: Biological Role and Applications

The absence of the C2-hydroxyl group allows 2-dGal to act as a molecular mimic that can enter but disrupt normal galactose metabolic pathways. This makes it a valuable tool in research and a potential therapeutic agent.

Mechanism of Action: Metabolic Trapping and Inhibition

The primary mechanism by which 2-dGal exerts its biological effects is through "metabolic trapping."

metabolic_pathway cluster_cell Inside the Cell dGal 2-Deoxy-D-galactose dGal_P 2-Deoxy-D-galactose-1-P dGal->dGal_P Galactokinase (GALK) + ATP UDP_dGal UDP-2-deoxy-D-galactose dGal_P->UDP_dGal GALT + UDP-Glucose Glycolysis Glycolysis dGal_P->Glycolysis Inhibition Fucosylation Fucosylation Pathway UDP_dGal->Fucosylation Inhibition / Anomalous Incorporation Glycoprotein Mature Glycoproteins Fucosylation->Glycoprotein ATP ATP ADP ADP UDPGlc UDP-Glucose Glc1P Glucose-1-P Trap_Label Metabolic Trapping: - Phosphate Depletion - Uridylate Depletion dGal_ext Extracellular 2-Deoxy-D-galactose dGal_ext->dGal Glucose/Galactose Transporters experimental_workflow start Start: Cell Culture treatment Treatment Groups: 1. Vehicle Control (Media) 2. 2-dGal (e.g., 1 mM) 3. Positive Control (Fucosylation Inhibitor) start->treatment incubation Incubate for 24-48 hours treatment->incubation harvest Cell Lysis & Protein Quantification incubation->harvest sds_page SDS-PAGE Separation harvest->sds_page transfer Western Blot Transfer to PVDF Membrane sds_page->transfer blocking Block Membrane (e.g., with BSA) transfer->blocking probing Probe with Fucose-Specific Lectin (e.g., AAL or UEA I) blocking->probing wash Wash Steps probing->wash secondary Incubate with HRP-conjugated Streptavidin wash->secondary detection Chemiluminescent Detection secondary->detection analysis Data Analysis: Quantify Band Intensity detection->analysis end Conclusion: Assess Reduction in Fucosylation analysis->end

Caption: Workflow for a lectin blot assay to measure fucosylation inhibition.

Protocol Justification: This lectin-based Western blot is a robust method to visualize changes in global fucosylation.

  • Controls: The vehicle control establishes the baseline fucosylation level. A known fucosylation inhibitor (if available) serves as a positive control, validating that the assay can detect inhibition.

  • Mechanism: Lectins like Aleuria aurantia lectin (AAL) bind specifically to fucose residues on glycoproteins. A decrease in the signal in the 2-dGal-treated lane compared to the control directly indicates an inhibition of fucosylation.

  • Validation: Protein quantification before SDS-PAGE ensures equal loading, confirming that any observed differences in lectin binding are due to changes in fucosylation and not variations in protein amount. A loading control blot (e.g., for β-actin or GAPDH) should be run in parallel to validate this.

Conclusion

2-Deoxy-α-D-galactopyranose is a powerful molecular probe and a promising therapeutic lead. Its simple, yet significant, structural deviation from D-galactose enables it to enter and disrupt fundamental metabolic and biosynthetic pathways. By understanding its chemical structure, conformational dynamics, and mechanisms of action, researchers can effectively leverage this molecule to inhibit cellular energy production, dissect complex glycosylation pathways, and develop novel therapeutic strategies for a range of diseases, from cancer to chronic inflammatory conditions.

References

  • Carl ROTH. (n.d.). 2-Deoxy-D-galactose. Carlroth.com. Retrieved from [Link]

  • Goel, R., et al. (2021). 2-Deoxy-d-glucose: from diagnostics to therapeutics. International Journal of Basic & Clinical Pharmacology, 10(7), 823. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102191, 2-Deoxy-D-galactose. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439804, 2-Deoxy-D-galactopyranose. PubChem. Retrieved from [Link]

  • Navale, A. M., & Paranjape, A. N. (2022). A Comprehensive Biological and Synthetic Perspective on 2-Deoxy-d-Glucose (2-DG), A Sweet Molecule with Therapeutic and Diagnostic Potentials. Journal of Medicinal Chemistry, 65(7), 5343-5374. Retrieved from [Link]

  • Lemieux, R. U., & Stick, R. V. (1978). A synthesis of 3-O-(2-Acetamido-2-deoxy-α-D-galactopyranosyl)-D-galactopyranose and 3-O-α-D-Galactopyranosyl-D-galactopyranose. Australian Journal of Chemistry, 31(4), 901-905. Retrieved from [Link]

  • Czech, J., et al. (2021). The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 553-559. Retrieved from [Link]

  • Dawe, D. H., & Stick, R. V. (1983). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside. Carbohydrate Research, 124(1), 162-168. Retrieved from [Link]

  • Kumar, A. R., et al. (2010). A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography. Scholars Research Library. Retrieved from [Link]

  • Czech, J., et al. (2021). The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis. ResearchGate. Retrieved from [Link]

  • Izumi, K. (1971). NMR Spectra of Some Monosaccharides of Galactopyranose Series in Deuterium Oxide. Agricultural and Biological Chemistry, 35(11), 1816-1818. Retrieved from [Link]

  • De Bruyn, A., & Anteunis, M. (1975). 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. ResearchGate. Retrieved from [Link]

  • Oberdorfer, F., et al. (1988). Preparation and characterization of 2-deoxy-2-[18F] fluoro-D-galactose. Applied Radiation and Isotopes, 39(5), 465-481. Retrieved from [Link]

  • De Bruyn, A., & Anteunis, M. (1975). 1H NMR study of 2-deoxy-D-arabino-hexopyranose (2-deoxy glucopyranose), 2-deoxy-D-lyxo-hexopyranose (2-deoxy galactopyranose) and 2'-deoxy lactose : shift increment studies in 2-deoxy carbohydrates. Ghent University Academic Bibliography. Retrieved from [Link]

  • Sowden, J. C., & Fischer, H. O. L. (1947). Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose. Journal of the American Chemical Society, 69(5), 1048-1050. Retrieved from [Link]

  • Romanò, C., et al. (2023). Synthesis of fluoro- and seleno-containing d-lactose and d-galactose analogues. Organic & Biomolecular Chemistry, 21(10), 2133-2139. Retrieved from [Link]

Sources

Molecular weight and formula of 2-Deoxy-alpha-D-galactopyranose

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Deoxy-alpha-D-galactopyranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Deoxy-alpha-D-galactopyranose, a critical monosaccharide derivative. We will delve into its fundamental chemical properties, structure, biological significance, and applications, offering field-proven insights for laboratory and clinical research.

Core Chemical Identity

2-Deoxy-alpha-D-galactopyranose is a hexose sugar and a derivative of D-galactose. Its defining structural feature is the replacement of the hydroxyl group (-OH) at the C-2 position with a hydrogen atom.[1] This seemingly minor modification has profound implications for its chemical reactivity and biological function, distinguishing it from its parent molecule, galactose.

The core identity of this compound is defined by its molecular formula and weight:

  • Molecular Formula: C₆H₁₂O₅[1][2][3]

  • Molecular Weight: 164.16 g/mol [1][2][3]

These fundamental values are the starting point for all stoichiometric calculations, analytical characterizations, and experimental designs involving this molecule.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 2-Deoxy-alpha-D-galactopyranose is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name (4R,5R,6R)-6-(hydroxymethyl)oxane-2,4,5-triol[1][4]
CAS Number 1949-89-9[2][3]
Appearance White to off-white powder/solid[2]
Melting Point 107-110 °C (may vary slightly)[2][3]
Optical Activity [α]20/D +59.7° (c=2 in H₂O)[2]
Synonyms 2-Deoxy-D-galactose, 2-Deoxy-D-lyxo-hexose[2][5]

Structural Causality:

The "2-deoxy" nature of the molecule prevents it from undergoing isomerization to the corresponding ketose form (fructose-6-phosphate in the case of glucose metabolism), a critical step in glycolysis.[6] When phosphorylated intracellularly to 2-deoxy-D-galactose-6-phosphate, it cannot be further metabolized, leading to its accumulation and the inhibition of key enzymes like hexokinase and glucose-6-phosphate isomerase.[6] This mechanism is the foundation of its biological activity. The "alpha-D-galactopyranose" designation specifies the stereochemistry: "D" refers to the configuration at the C-5 chiral center, "galacto" defines the specific stereoisomeric arrangement of hydroxyl groups (notably the axial -OH at C-4), and "pyranose" indicates the stable six-membered ring structure.

Biological Significance and Therapeutic Potential

2-Deoxy-D-galactose (2-DG) and its analogs are more than just structural variants of sugars; they are potent modulators of cellular metabolism with significant therapeutic implications.

Mechanism of Action:

As a glucose analog, 2-Deoxy-D-galactose is taken up by cells via glucose transporters.[6] Once inside, it acts as a competitive inhibitor of glycolysis.[6][7] This inhibition leads to a depletion of cellular ATP, inducing a state of metabolic stress. Beyond glycolysis, 2-DG also interferes with N-linked glycosylation, a crucial process for protein folding and function, which can trigger endoplasmic reticulum stress and autophagy.[8]

Therapeutic Applications:

The ability to disrupt the metabolism of highly active cells has positioned 2-Deoxy-D-galactose and its derivatives as molecules of interest in several therapeutic areas:

  • Oncology: Cancer cells often exhibit a high rate of glycolysis (the Warburg effect). By inhibiting this pathway, 2-DG can selectively target tumor cells, making it a promising candidate for anticancer therapy, often in combination with chemotherapy or radiation.[6][8]

  • Virology: Many viruses rely on the host cell's metabolic machinery for replication. The inhibition of glycolysis by 2-DG has been shown to have antiviral activity against viruses like herpes simplex virus.[8]

  • Immunomodulation: Recent studies have highlighted its role in modulating immune responses. For instance, it has been shown to inhibit T-cell responses, suggesting potential applications in transplant medicine to prevent graft rejection.[2]

  • Ophthalmology & Fibrosis: Research indicates that 2-Deoxy-D-galactose can ameliorate conditions like dry eye disease and renal fibrosis by interfering with specific fucosylation pathways.[2]

Experimental Workflow: Assessing Glycolytic Inhibition in Cancer Cells

This section outlines a validated, step-by-step protocol to measure the inhibitory effect of 2-Deoxy-alpha-D-galactopyranose on glycolysis in a cancer cell line.

Objective: To quantify the reduction in lactate production (a key product of glycolysis) in glioblastoma cells following treatment with 2-Deoxy-alpha-D-galactopyranose.

Materials:

  • Glioblastoma cell line (e.g., U-87 MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-Deoxy-alpha-D-galactopyranose (≥98% purity)

  • Phosphate-Buffered Saline (PBS)

  • Lactate Assay Kit (colorimetric or fluorometric)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Plate glioblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of Treatment Solutions: Prepare a stock solution of 2-Deoxy-alpha-D-galactopyranose in sterile PBS. Perform serial dilutions in a complete culture medium to achieve final desired concentrations (e.g., 0, 1, 5, 10, 25, 50 mM).

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared treatment solutions to the respective wells. Include a "vehicle control" (medium with PBS but no compound) and an "untreated control".

  • Incubation: Return the plate to the incubator and incubate for the desired time period (e.g., 24 hours). This allows for the uptake and metabolic effect of the compound.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well for lactate measurement. Be careful not to disturb the cell monolayer.

  • Lactate Measurement: Follow the manufacturer's instructions for the chosen Lactate Assay Kit. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the assay kit protocol.

  • Data Analysis: Calculate the lactate concentration for each sample based on a standard curve. Normalize the results to the vehicle control to determine the percentage of glycolysis inhibition for each concentration of 2-Deoxy-alpha-D-galactopyranose.

Workflow Diagram:

Glycolysis_Inhibition_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Seed Glioblastoma Cells (1x10⁴/well) B 2. Prepare 2-Deoxy- galactose Dilutions C 3. Treat Cells with Compound (24h) A->C Adhere 24h B->C D 4. Collect Culture Supernatant C->D E 5. Perform Lactate Assay D->E F 6. Read Plate on Microplate Reader E->F G 7. Calculate % Inhibition vs. Control F->G

Caption: Experimental workflow for assessing glycolytic inhibition.

Conclusion

2-Deoxy-alpha-D-galactopyranose, with its defined molecular formula (C₆H₁₂O₅) and weight (164.16 g/mol ), is a powerful tool in biochemical and pharmacological research. Its unique structure, lacking the C-2 hydroxyl group, enables it to function as a potent inhibitor of glycolysis and N-linked glycosylation. This dual mechanism provides a strong rationale for its exploration in oncology, virology, and immunomodulation. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to harness the therapeutic potential of this versatile molecule.

References

  • Goel, R. (2021). 2-Deoxy-d-glucose: from diagnostics to therapeutics. International Journal of Basic & Clinical Pharmacology, 10(6), 635. Retrieved March 10, 2026, from [Link]

  • Pajak, B., Siwiak, E., Sołtyka, M., Priebe, A., & Priebe, W. (2019). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Molecules, 25(1), 82. Retrieved March 10, 2026, from [Link]

  • 2-Deoxy-D-galactose, 1 g, CAS No. 1949-89-9. (n.d.). Carl ROTH. Retrieved March 10, 2026, from [Link]

  • Synthetic Methods To Incorporate α-Linked 2-Amino-2-Deoxy-D-Glucopyranoside and 2-Amino-2-Deoxy-D-Galactopyranoside Residues into Glycoconjugate Structures. (2025). ResearchGate. Retrieved March 10, 2026, from [Link]

  • 2-Deoxy-D-galactopyranose. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Enzymatic synthesis of UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose and substrate activity with UDP-galactopyranose mutase. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • 2-deoxy-dextro-galactose, 1949-89-9. (n.d.). The Good Scents Company. Retrieved March 10, 2026, from [Link]

  • 2-amino-2-deoxy-alpha-D-galactopyranose hydrochloride. (2024, April 9). ChemBK. Retrieved March 10, 2026, from [Link]

  • Stereocontrolled Synthesis of 2-Deoxy-galactopyranosides via Isopropylidene-Protected 6-O-Silylated Donors. (2018, March 27). ACS Publications. Retrieved March 10, 2026, from [Link]

  • THE SEPARATION, DETERMINATION, AND CHARACTERIZATION OF 2-AMINO-2-DEOXY-D-GLUCOSE (D-GLUCOSAMINE) AND 2-AMINO-2-DEOXY-D-GALACTOSE (D-GALACTOSAMINE) IN BIOLOGICAL MATERIALS BY GAS–LIQUID PARTITION CHROMATOGRAPHY. (n.d.). Canadian Science Publishing. Retrieved March 10, 2026, from [Link]

  • Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. (2024, October 1). MDPI. Retrieved March 10, 2026, from [Link]

  • A synthesis of 3-O-(2-Acetamido-2-deoxy-α-D-galactopyranosyl). (1978, April 1). ConnectSci. Retrieved March 10, 2026, from [Link]

  • Compound 2-Deoxygalactopyranose (FDB028946). (2011, September 21). FooDB. Retrieved March 10, 2026, from [Link]

  • Preparation and characterization of 2-deoxy-2-[18F] fluoro-D-galactose. (n.d.). Academia.edu. Retrieved March 10, 2026, from [Link]

  • Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside. (n.d.). PubMed. Retrieved March 10, 2026, from [Link]

  • Synthesis of 2-amino-2-deoxy-D-talose and 2-amino-2-deoxy-D-galactose. (n.d.). ScienceDirect. Retrieved March 10, 2026, from [Link]

Sources

Thermodynamic stability of alpha vs beta 2-deoxy-galactose

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of α- vs. β-2-Deoxy-D-Galactose

Abstract

The thermodynamic stability of carbohydrate anomers is a foundational concept in chemical biology and drug development, governed by a delicate balance of stereoelectronic and steric effects. In 2-deoxy sugars, the absence of a hydroxyl group at the C2 position significantly alters this balance, leading to unique conformational preferences. This technical guide provides an in-depth analysis of the factors determining the relative thermodynamic stability of the alpha (α) and beta (β) anomers of 2-deoxy-D-galactose in its pyranose form. We will dissect the competing influences of the anomeric effect and steric hindrance, detail experimental and computational methodologies for determining anomeric equilibrium, and provide field-proven protocols for researchers.

Introduction: The Anomeric Center and Conformational Stability

Monosaccharides containing a five or six-membered ring, such as 2-deoxy-galactose, exist in solution as an equilibrium mixture of two diastereomers known as anomers.[1] These anomers, designated α and β, differ only in the stereochemical configuration at the hemiacetal carbon (C1), also called the anomeric carbon. The orientation of the C1 hydroxyl group—either axial (α) or equatorial (β) in the predominant ⁴C₁ chair conformation—dictates the molecule's three-dimensional structure and, consequently, its biological activity and reactivity.

The relative population of these anomers at equilibrium is determined by their thermodynamic stability. This stability is primarily governed by the interplay of two major opposing factors:

  • The Anomeric Effect: A stereoelectronic phenomenon that stabilizes the axial orientation of an electronegative substituent at the anomeric carbon.[2]

  • Steric Hindrance: The classical preference for bulky substituents to occupy the less-hindered equatorial position to minimize unfavorable 1,3-diaxial interactions.[3]

This guide will explore how these principles apply specifically to 2-deoxy-D-galactose, a sugar of significant interest in the study of glycosylation and as a metabolic inhibitor.[4][5]

Deconstructing Stability in 2-Deoxy-D-Galactose

In D-galactose, the C4 hydroxyl group is in an axial position in the standard ⁴C₁ chair conformation. The removal of the C2 hydroxyl group to form 2-deoxy-D-galactose modifies the electronic and steric environment around the anomeric center.

The Anomeric Effect: A Weakened Stabilizing Force

The anomeric effect is widely explained by a stabilizing hyperconjugation interaction between a lone pair (n) of the endocyclic ring oxygen (O5) and the antibonding orbital (σ) of the C1-O1 bond.[2] This n → σ interaction is stereoelectronically optimal when the C1-O1 bond is axial, thus providing extra stability to the α-anomer.

In 2-deoxy sugars, the absence of the electronegative hydroxyl group at C2 alters the electronic landscape. The electron-withdrawing inductive effect of the C2-OH group in a typical pyranose makes the C1 carbon more electron-deficient, enhancing the stabilizing n→σ* interaction. Its absence in 2-deoxy-galactose reduces this inductive pull, thereby weakening the anomeric effect compared to its parent sugar, D-galactose. While still present, this primary stabilizing force for the α-anomer is significantly diminished.

Steric Interactions: The Dominant Destabilizing Factor

In the ⁴C₁ chair conformation of α-2-deoxy-D-galactopyranose, the anomeric hydroxyl group is in an axial position. This orientation creates significant steric strain due to 1,3-diaxial interactions with the axial protons at C3 and C5. More importantly, it has a severe steric clash with the axial hydroxyl group at C4.

Conversely, the β-anomer places the anomeric hydroxyl group in the sterically favored equatorial position. This arrangement avoids the destabilizing 1,3-diaxial interactions, resulting in a lower overall steric energy. Although the removal of the C2-OH group lessens the steric bulk on one face of the ring compared to native galactose, the unfavorable interaction between the axial C1-OH and the axial C4-OH in the alpha anomer remains a powerful destabilizing factor.

The Role of Solvent

In aqueous solutions, solvent interactions also play a critical role. Polar, protic solvents like water can form hydrogen bonds with the sugar's hydroxyl groups. The equatorial hydroxyl group of the β-anomer is generally more accessible for solvation and can form stronger hydrogen bonds as a proton donor to water, providing additional stabilization.[6] This effect further shifts the equilibrium in favor of the β-anomer.[2]

Conclusion on Stability

For 2-deoxy-D-galactose, the balance of forces tips decisively in favor of the β-anomer. The anomeric effect, which would stabilize the α-anomer, is weakened by the absence of the C2-OH group. Meanwhile, the significant steric hindrance from 1,3-diaxial interactions in the α-anomer remains the dominant factor. Consequently, at equilibrium in solution, β-2-deoxy-D-galactopyranose is the thermodynamically more stable and, therefore, the more abundant anomer.

Quantitative Analysis of Anomeric Equilibrium

The relative populations of the α and β anomers can be precisely determined using experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and corroborated with computational chemistry.

Experimental Determination via NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of carbohydrates in solution.[7] The anomeric protons (H1) of the α and β anomers resonate at distinct chemical shifts, allowing for their unambiguous identification and quantification.[8][9]

  • α-Anomer: The axial H1 proton typically resonates further downfield and exhibits a smaller scalar coupling constant (³J(H1,H2)) due to its gauche relationship with one of the C2 protons.

  • β-Anomer: The equatorial H1 proton resonates further upfield and shows a larger ³J(H1,H2) coupling constant due to its trans-diaxial relationship with the axial C2 proton.

By integrating the signals corresponding to the anomeric protons, a precise ratio of the two anomers at equilibrium can be calculated.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are invaluable for predicting the relative stabilities of anomers.[10][11] By performing geometry optimizations and energy calculations for both anomers in the gas phase and with continuum solvation models (like PCM), the difference in Gibbs free energy (ΔG) can be determined, which directly relates to the equilibrium constant.[12][13]

Data Summary

The following table summarizes the key factors influencing the stability of 2-deoxy-D-galactose anomers.

Featureα-Anomer (Axial C1-OH)β-Anomer (Equatorial C1-OH)Predominant Effect
Anomeric Effect Stabilizing (but weakened)AbsentFavors α
Steric Hindrance High (1,3-diaxial interactions)LowFavors β
Solvation (Aqueous) Less FavorableMore FavorableFavors β
Overall Stability Less Stable More Stable β-anomer dominates

Experimental and Methodological Protocols

Protocol: Determination of Anomeric Ratio by ¹H NMR Spectroscopy

This protocol provides a step-by-step method for quantifying the anomeric equilibrium of 2-deoxy-D-galactose.

A. Materials and Equipment

  • 2-deoxy-D-galactose powder (≥98% purity)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • 5 mm NMR tubes

  • NMR Spectrometer (≥400 MHz recommended for resolution)

  • Vortex mixer

  • Pipettes

B. Step-by-Step Procedure

  • Sample Preparation:

    • Weigh approximately 10-20 mg of 2-deoxy-D-galactose directly into a clean, dry vial.

    • Add 0.6-0.7 mL of D₂O to the vial.

    • Vortex the mixture until the solid is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Equilibration (Mutarotation):

    • Allow the sample to stand at room temperature for at least 24 hours to ensure that the anomeric equilibrium (mutarotation) is fully established.[1] The rate of mutarotation can be accelerated by gentle heating or the addition of a trace amount of base (e.g., NaOD), followed by re-neutralization, though allowing for time-based equilibration is often cleaner.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for 5-10 minutes.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include:

      • Sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

      • A relaxation delay (d1) of at least 5 seconds to ensure full relaxation of protons for accurate integration.

      • Solvent suppression for the residual HOD peak.

  • Data Processing and Analysis:

    • Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

    • Identify the anomeric proton signals. For 2-deoxy-sugars, these typically appear in the δ 4.5–5.5 ppm range.[8] The α-anomeric proton will be a doublet of doublets downfield from the β-anomeric proton.

    • Integrate the area under each anomeric proton signal. Set the integral of one peak (e.g., the β-anomer) to a value of 1.00. The integral of the other peak will represent its relative abundance.

    • Calculate the percentage of each anomer:

      • % α = [Integral(α) / (Integral(α) + Integral(β))] * 100

      • % β = [Integral(β) / (Integral(α) + Integral(β))] * 100

Visualization of Key Concepts and Workflows

Diagram 1: Anomeric Equilibrium in 2-Deoxy-D-Galactose

The following diagram illustrates the dynamic equilibrium between the α-pyranose, open-chain aldehyde, and β-pyranose forms.

Anomeric_Equilibrium alpha α-2-Deoxy-D-Galactopyranose open Open-Chain Form alpha->open Mutarotation beta β-2-Deoxy-D-Galactopyranose (More Stable) open->beta

Caption: Mutarotation of 2-deoxy-D-galactose in solution.

Diagram 2: Key Stereochemical Interactions

This diagram contrasts the key interactions in the ⁴C₁ chair conformations of the α and β anomers.

Stability_Factors cluster_alpha α-Anomer (Axial C1-OH) cluster_beta β-Anomer (Equatorial C1-OH) A1 Anomeric Effect (n → σ* stabilization) A2 1,3-Diaxial Steric Strain (C1-OH vs C4-OH) Result Thermodynamic Outcome A2->Result Destabilizing B1 No Anomeric Effect B2 Minimal Steric Strain B2->Result Stabilizing Final β-Anomer Predominance Result->Final Favors

Caption: Competing stability factors in 2-deoxy-D-galactose anomers.

Diagram 3: NMR Workflow for Anomer Quantification

This flowchart outlines the experimental process for determining the anomeric ratio.

NMR_Workflow prep 1. Sample Preparation (Dissolve in D₂O) equil 2. Equilibration (Allow for Mutarotation, 24h) prep->equil acq 3. Data Acquisition (¹H NMR Spectroscopy) equil->acq proc 4. Data Processing (Phase & Baseline Correction) acq->proc id 5. Signal Identification (Identify α and β anomeric protons) proc->id integ 6. Integration (Measure signal areas) id->integ calc 7. Calculation (%α and %β Ratio) integ->calc

Caption: Experimental workflow for NMR-based anomer analysis.

References

  • Bennett, C. S. (2017). Stereoselective Synthesis of 2-Deoxy-β-Glycosides Using Anomeric O-Alkylation/Arylation. National Institutes of Health. Available at: [Link]

  • Computational methods and the energy for alpha and beta glucose anomers. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Rao, V. S. R., & Joshi, N. V. (1984). Anomeric effect in carbohydrates. Indian Academy of Sciences. Available at: [Link]

  • Creative Biostructure. (2025, July 1). Using NMR for Glycomics and Sugar Analysis. Available at: [Link]

  • Woods, R. J. (1995). Computational carbohydrate chemistry: what theoretical methods can tell us. National Institutes of Health. Available at: [Link]

  • Wilson, R. M., & Danishefsky, S. J. (2025, April 1). Stereoselective Approaches to β-Linked 2-Deoxy Sugars. MDPI. Available at: [Link]

  • Zhu, X. (2025, August 6). Direct Synthesis of 2-Deoxy-β-Glycosides via Anomeric O-Alkylation with Secondary Electrophiles. ResearchGate. Available at: [Link]

  • McKay, M. J., & Nguyen, H. M. (2014). Methods for 2-Deoxyglycoside Synthesis. National Institutes of Health. Available at: [Link]

  • Ragain, C. M., & Gan, Z. (2013). How Sugars Pucker: Electronic Structure Calculations Map the Kinetic Landscape of Five Biologically Paramount Monosaccharides and Their Implications for Enzymatic Catalysis. ACS Publications. Available at: [Link]

  • FAQs on NMR of Carbohydrates, oligosaccharides and sugars. (2024, October 30). ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved March 7, 2026, from [Link]

  • Joyce, M. A., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR. Available at: [Link]

  • Nishida, Y., & Arata, Y. (2017). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. MDPI. Available at: [Link]

  • Lemieux, R. U. (n.d.). Influence of solvent on the magnitude of the anomeric effect. Canadian Science Publishing. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). Anomeric effect. Retrieved March 7, 2026, from [Link]

  • Bock, K., & Lemieux, R. U. (n.d.). The conformations of oligosaccharides related to the ABH and Lewis human blood group determinants. Retrieved March 7, 2026, from [Link]

  • Calculated and experimental populations (%) of a-anomeric forms of glucose and mannose. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Corzana, F., et al. (2025, September 17). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. ACS Publications. Available at: [Link]

  • Gouverneur, V., et al. (n.d.). Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. National Institutes of Health. Available at: [Link]

  • Chervenak, M. C., & Toone, E. J. (2004). Thermodynamics of binding of D-galactose and deoxy derivatives thereof to the L-arabinose-binding protein. PubMed. Available at: [Link]

  • Woźniak, K., et al. (2021). Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose. MDPI. Available at: [Link]

  • Preparation and characterization of 2-deoxy-2-[18F] fluoro-D-galactose. (n.d.). Academia.edu. Retrieved March 7, 2026, from [Link]

  • 24.3: Anomers of Simple Sugars - Mutarotation of Glucose. (2015, July 19). Chemistry LibreTexts. Available at: [Link]

  • Veguillas, M., et al. (2013). Conformational Preference and Chiroptical Response of Carbohydrates D‑Ribose and 2‑Deoxy‑D‑ribose in Aqueous and Solid P. accedaCRIS. Available at: [Link]

  • The thermodynamics of mutarotation of some sugars. II. Theoretical considerations. (n.d.). Wiley Online Library. Retrieved March 7, 2026, from [Link]

  • Conformational analysis. Part 20—conformational analysis of 4‐deoxy‐4‐fluoro‐D‐glucose and 6‐deoxy‐6‐fluoro‐D‐galactose in solution. (n.d.). Scilit. Retrieved March 7, 2026, from [Link]

  • Fraser-Reid, B., et al. (2023, September 7). Stereodirecting Effect of Esters at the 4-Position of Galacto- and Glucopyranosyl Donors. ACS Publications. Available at: [Link]

  • Weisz, K., et al. (n.d.). The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis. National Institutes of Health. Available at: [Link]

  • Krug, M., et al. (1991). The Amnesic Substance 2-deoxy-D-galactose Suppresses the Maintenance of Hippocampal LTP. PubMed. Available at: [Link]

  • Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 7, 2026, from [Link]

  • Steric hindrance : r/OrganicChemistry. (2022, November 9). Reddit. Available at: [Link]

  • Gawroński, J., et al. (2022, October 7). Application of the 2-deoxyglucose scaffold as a new chiral probe for elucidation of the absolute configuration of secondary alcohols. National Institutes of Health. Available at: [Link]

Sources

Solubility Dynamics of 2-Deoxy-alpha-D-galactopyranose in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Deoxy-D-galactose (CAS 1949-89-9), predominantly existing in its alpha-D-galactopyranose conformation in the solid state, is a critical hexose analog utilized extensively in glycobiology and oncology to inhibit fucosylation and map glycolysis pathways 1[2]. Due to its highly polar nature, achieving optimal and stable solubility in organic solvents is a frequent bottleneck for researchers performing chemical derivatizations, bioconjugations, or formulating in vitro assays.

This whitepaper provides a comprehensive, empirically grounded guide to the solvation thermodynamics, quantitative solubility profiles, and validated experimental protocols for handling 2-Deoxy-alpha-D-galactopyranose.

Physicochemical Profiling & Solvation Thermodynamics

Understanding the causality of solvent interactions requires analyzing the molecular topology of 2-Deoxy-alpha-D-galactopyranose. As a Senior Application Scientist, I emphasize that solvent selection cannot be arbitrary; it must be dictated by the thermodynamic requirements of the molecule's crystal lattice.

  • Crystal Lattice Energy : The molecule possesses four hydroxyl groups and a ring oxygen, creating a dense, highly stable intermolecular hydrogen-bonded crystal lattice with a melting point of 107–110 °C[3].

  • The Deoxy Advantage : The absence of the C2 hydroxyl group (compared to standard D-galactose) slightly reduces the total hydrogen bond donor count. This subtle structural shift marginally increases its lipophilicity (LogP ≈ -3.07)[3], enhancing its solubility in specific polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) compared to fully hydroxylated hexoses.

  • Thermodynamic Pathway : Dissolution is an endothermic disruption of the crystal lattice followed by an exothermic formation of solvent-solute hydrogen bonds. Solvents must possess either a high dielectric constant (ε) or strong hydrogen-bond accepting capabilities to overcome the lattice energy 4[4].

Solvation Solid 2-Deoxy-alpha-D-galactopyranose (Crystal Lattice) BreakLattice Lattice Energy Disruption (Endothermic) Solid->BreakLattice Heat/Energy SolventCavity Solvent Cavity Formation (Endothermic) BreakLattice->SolventCavity Hbond Hydrogen Bond Formation (Exothermic) SolventCavity->Hbond Solvent Interaction Solution Solvated Monomer (Equilibrium State) Hbond->Solution ΔG < 0

Thermodynamic pathway of 2-Deoxy-alpha-D-galactopyranose solvation in polar solvents.

Quantitative Solubility Matrix

The following table synthesizes empirical solubility data for 2-Deoxy-D-galactose across various solvent classes at standard ambient temperature (25°C). While highly soluble in water, its organic solvent solubility drops exponentially as the hydrogen-bonding capacity of the solvent decreases.

SolventClassificationDielectric Constant (ε)Solubility LimitSolvation Mechanism
Water Polar Protic80.1> 2000 g/LExtensive H-bond donor/acceptor network 5[5]
DMF Polar Aprotic36.7~ 399.7 g/LStrong H-bond acceptor; stabilizes hydroxyl protons 5[5]
Methanol Polar Protic32.7127.8 g/LModerate H-bond donor/acceptor 5[5]
DMSO Polar Aprotic46.7> 100 g/LStrong H-bond acceptor via sulfoxide oxygen
Ethanol Polar Protic24.319.7 g/LWeak H-bond donor; steric hindrance from alkyl chain 5[5]
Acetonitrile Polar Aprotic37.53.5 g/LPoor H-bond capacity; relies on dipole-dipole interactions 5[5]
Toluene Non-polar2.4< 0.5 g/LIncapable of breaking the hydrogen-bonded lattice 5[5]

Experimental Methodologies: Preparation and Validation

Protocol design must be a self-validating system. The choices of solvent grade, temperature, and mechanical disruption directly dictate the stability and molar accuracy of the final solution.

Workflow Start Weigh 2-Deoxy-alpha-D-galactopyranose Decision Select Solvent based on Downstream Application Start->Decision DMSO DMSO / DMF (Chemical Synthesis / In Vitro) Decision->DMSO MeOH Methanol / Ethanol (Crystallization / Purification) Decision->MeOH Water Aqueous Buffer (In Vivo Assays) Decision->Water PrepDMSO Vortex & Sonicate Max ~50-100 mg/mL DMSO->PrepDMSO PrepMeOH Gentle Heating (40°C) Max ~127 mg/mL (MeOH) MeOH->PrepMeOH PrepWater Dissolve at RT Max >1000 mg/mL Water->PrepWater Filter Sterile Filtration (0.22 µm) & Aliquot PrepDMSO->Filter PrepMeOH->Filter PrepWater->Filter Store Store at -20°C Protect from Moisture Filter->Store

Experimental workflow for solvent selection and stock preparation of 2-Deoxy-D-galactose.

Protocol A: Preparation of Anhydrous DMSO Stock Solutions (100 mM)

Purpose : To create a stable, moisture-free stock for cell-based assays or downstream chemical conjugation (e.g., NHS-ester labeling). Causality Focus : DMSO is highly hygroscopic. Absorbed water can hydrolyze sensitive reagents in downstream workflows and alter the true molarity of the stock.

  • Equilibration : Allow the vial of 2-Deoxy-alpha-D-galactopyranose to equilibrate to room temperature (RT) in a desiccator before opening. Reasoning: Prevents atmospheric condensation on the cold powder, which introduces water[6].

  • Weighing : Accurately weigh 16.42 mg of the compound (MW = 164.16 g/mol ) into a sterile, static-free microcentrifuge tube .

  • Solvent Addition : In a nitrogen-purged environment, add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored under molecular sieves).

  • Dissolution : Vortex vigorously for 60 seconds. If the solution is not completely optically clear, sonicate in a water bath at 25°C for 2–3 minutes. Reasoning: Sonication provides localized acoustic cavitation, supplying the activation energy to break the crystal lattice without initiating thermal degradation[7].

  • Sterilization & Storage : Pass the solution through a 0.22 µm PTFE syringe filter. Aliquot into single-use amber vials and store at -80°C for up to 6 months, or -20°C for 1 month 1[2]. Reasoning: PTFE is chemically inert to DMSO, whereas standard PES filters will degrade and leach polymers into the sample.

Protocol B: Methanol-Based Crystallization and Purification

Purpose : To purify 2-Deoxy-D-galactose from crude synthesis mixtures or to separate it from structurally similar epimers. Causality Focus : Methanol provides an ideal solubility profile (127.8 g/L) 5[5]—soluble enough at elevated temperatures to dissolve the compound, but insoluble enough at low temperatures to force crystallization.

  • Supersaturation : Suspend 1.5 g of crude 2-Deoxy-D-galactose in 10 mL of absolute methanol.

  • Heating : Gently heat the suspension to 45°C under continuous stirring until complete dissolution is achieved. Reasoning: Exceeding 60°C risks solvent boil-off and potential mutarotation shifts that complicate the crystal structure[3].

  • Controlled Cooling : Remove from heat and allow the solution to cool to RT at a rate of ~1°C/min. Once at RT, transfer to a 4°C refrigerator for 12 hours. Reasoning: Rapid cooling causes precipitation of amorphous solids, trapping impurities. Slow cooling allows the thermodynamically favored alpha-D-galactopyranose crystal lattice to form exclusively.

  • Recovery : Recover the purified crystals via vacuum filtration. Wash the filter cake with 2 mL of ice-cold ethanol (solubility is only 19.7 g/L, minimizing product loss) 5[5]. Dry under a high vacuum to remove residual solvent.

References

  • MedChemExpress . 2-Deoxy-D-galactose | Glucose Analog. Retrieved from: 1

  • ResearchGate . Solubility of D-Galactose, D-Talose, and D-Tagatose in Aqueous Ethanol at Low Temperature. Retrieved from: 4

  • Scent.vn . 2-Deoxy-D-galactose CAS# 1949-89-9: Odor profile, Molecular properties, Regulation. Retrieved from: 5

  • Sigma-Aldrich . Benzyl-2-acetamido-2-deoxy-a-D-galactopyranoside. Retrieved from:

  • Sigma-Aldrich . 2-Deoxy-D-galactose. Retrieved from:

Sources

The Pivotal Role of 2-Deoxy-α-D-galactopyranose in Modern Carbohydrate Chemistry: Synthesis, Biological Modulation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-sugars are fundamental components of numerous biologically active natural products, including antibiotics and anticancer agents.[1][2][3] Among these, 2-Deoxy-D-galactose (2-dGal) stands out for its unique biological properties and its utility as a versatile building block in synthetic carbohydrate chemistry. The absence of a hydroxyl group at the C-2 position presents a significant stereochemical challenge for glycosylation, precluding the use of traditional neighboring group participation strategies to control anomeric selectivity.[1][2][4][5] This guide provides a comprehensive analysis of 2-Deoxy-α-D-galactopyranose, beginning with an exploration of the stereocontrolled synthetic strategies developed to overcome this challenge. We delve into its critical role as a biological probe, detailing the mechanisms by which it interferes with cellular metabolism through "phosphate and uridylate trapping" and inhibits crucial post-translational modifications like N-glycosylation and fucosylation.[6][7][8][9] Finally, we examine its applications in drug development, highlighting its potential as an immunomodulatory and anti-cancer agent, and provide insights into the analytical techniques essential for its characterization. This document serves as a technical resource for scientists engaged in glycochemistry, chemical biology, and medicinal chemistry.

The 2-Deoxy Sugar Anomaly: An Introduction

Carbohydrates are integral to a vast array of biological processes, and their function is intimately tied to their structure. 2-Deoxy sugars, characterized by the replacement of the C-2 hydroxyl group with a hydrogen atom, represent a critical class of carbohydrates found in many secondary metabolites that possess potent biological activities.[2][3]

The defining structural feature of a 2-deoxy sugar—the lack of a C-2 substituent—is also the source of the greatest synthetic challenge. In conventional glycosylation chemistry, a participating group (like an acetyl or benzoyl group) at the C-2 position is crucial for controlling the stereochemical outcome at the anomeric center (C-1). This group forms a transient cyclic intermediate (an oxocarbenium or acyloxonium ion) that shields one face of the sugar, directing the incoming nucleophile (the glycosyl acceptor) to the opposite face, typically resulting in a 1,2-trans glycosidic linkage.

Without this participating group, the glycosylation proceeds through a more reactive and conformationally flexible oxocarbenium ion intermediate. This lack of facial bias makes achieving high stereoselectivity between the α (1,2-cis) and β (1,2-trans) anomers exceptionally difficult.[1] Consequently, the development of stereoselective methods for the synthesis of 2-deoxy-glycosides, particularly the α-anomer of 2-deoxy-galactose, remains a central focus of carbohydrate chemistry.

Synthetic Strategies for Stereocontrolled 2-Deoxy-α-D-galactopyranoside Assembly

The synthesis of 2-deoxyglycosides can be broadly categorized into direct and indirect approaches, each with distinct advantages and mechanistic underpinnings.[2][10] The choice of strategy is dictated by the desired anomeric configuration and the complexity of the target molecule.

Direct Glycosylation Approaches

Direct methods involve the reaction of an activated 2-deoxy-sugar donor with a nucleophilic acceptor.[2] While being the most straightforward approach, controlling selectivity is a major hurdle. Success often relies on a carefully orchestrated interplay of the glycosyl donor, leaving group, promoter, and solvent.

For achieving α-selectivity, as is our focus, conditions that favor thermodynamic control or employ sterically demanding protecting groups can be effective. For instance, the use of a 3,4-O-isopropylidene-6-O-tert-butyldiphenylsilyl (TBDPS) protected thioglycoside donor has been shown to give excellent α-selectivity.[1] The rigidity of the isopropylidene ring and the bulk of the silyl group are believed to direct the incoming alcohol to the α-face of the molecule.[1]

This protocol describes a representative procedure for the direct synthesis of an α-linked 2-deoxy-galactopyranoside using a thioglycoside donor.

  • Donor & Acceptor Preparation: Dissolve the 2-deoxy-thiogalactoside donor (1.0 eq) and the alcohol acceptor (1.5 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add activated 4 Å molecular sieves and stir for 30 minutes at room temperature.

  • Cooling: Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Promoter Addition: Add N-Iodosuccinimide (NIS) (1.2 eq) to the mixture, followed by the dropwise addition of a solution of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq) in anhydrous DCM. The causality here is that NIS activates the thioglycoside leaving group, and the catalytic amount of the strong Lewis acid TMSOTf facilitates the formation of the key oxocarbenium ion intermediate.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

  • Workup & Purification: Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired α-glycoside.

G cluster_reactants Reactants Donor 2-Deoxy Thioglycoside Donor Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Acceptor Alcohol Acceptor Product α-2-Deoxyglycoside Product Acceptor->Product Promoter Promoter System (e.g., NIS/TMSOTf) Promoter->Intermediate Activation Intermediate->Product Nucleophilic Attack (α-face selective) Quench Reaction Quench & Purification Product->Quench

Caption: General workflow for direct α-selective 2-deoxyglycosylation.

Indirect Glycosylation Approaches

Indirect methods provide a powerful alternative for achieving high stereoselectivity, particularly for the more challenging β-anomer, but can be adapted for α-synthesis.[4] The core principle is to install a temporary "participating group" at the C-2 position that can be removed in a subsequent step. Halogens (like iodine) or sulfur-based groups are commonly used.[1][4]

For example, the activation of a galactal (a cyclic enol ether) with an iodonium source (e.g., NIS) in the presence of an alcohol acceptor leads to the formation of a 2-deoxy-2-iodo-glycoside.[1] The stereochemical outcome of this step is often highly β-selective. The resulting 2-iodo product can then be subjected to radical-mediated reductive cleavage (e.g., using tributyltin hydride) to remove the iodine, yielding the final 2-deoxy glycoside.

Summary of Synthetic Strategies
StrategyMechanistic PrincipleKey Reagents/DonorsPrimary SelectivityProsCons
Direct Reaction of an activated 2-deoxy donor with an acceptor.Thioglycosides, Phosphates, Glycosyl Halides.[1][2]Often α-selective (thermodynamic) or mixture.Atom-economical, fewer steps.Stereoselectivity can be low and highly condition-dependent.
Indirect Installation and subsequent removal of a C-2 participating group.2-halo or 2-thio donors.[1][4]High (often β with C-2 directing group).High stereoselectivity.Requires additional protection/deprotection and removal steps.
Glycal-based Electrophilic activation of a glycal precursor.D-Galactal, NIS, IDCP.[1][2]Often β-selective for 2-iodo intermediate.Readily available starting material.Two-step process (addition then reduction).

Biological Roles: 2-Deoxy-D-galactose as a Metabolic Modulator

Beyond its role as a synthetic target, 2-dGal is a potent modulator of cellular metabolism and glycosylation pathways. It acts as a "mimic" of natural sugars, primarily D-galactose and D-glucose, allowing it to enter cells and interfere with key enzymatic processes.[6][11]

Metabolic Interference: Phosphate and Uridylate Trapping

Once inside the cell, 2-dGal is rapidly phosphorylated by galactokinase to form 2-deoxy-D-galactose-1-phosphate (2-dGal-1P).[6][7][8] This metabolite accumulates to high levels because it cannot be efficiently processed by downstream enzymes in the galactose metabolism pathway.[8] This accumulation has two major consequences:

  • Phosphate Trapping: The continuous phosphorylation of 2-dGal sequesters inorganic phosphate (Pi) into 2-dGal-1P, leading to a significant depletion of the free intracellular Pi pool. This, in turn, depletes cellular ATP levels, as ATP is the phosphate donor in this reaction.[8]

  • Uridylate Trapping: 2-dGal-1P can be converted to UDP-2-deoxy-D-galactose. The accumulation of this "dead-end" sugar nucleotide effectively traps uridine phosphates, leading to a decrease in the cellular pools of UTP, UDP-glucose, and UDP-galactose.[7]

This combined depletion of ATP and essential uridine-based sugar donors severely hampers glycolysis and the biosynthesis of glycoproteins and glycolipids, ultimately inhibiting cell growth.[6][8]

G dGal_in 2-Deoxy-D-galactose (extracellular) dGal_cell 2-Deoxy-D-galactose (intracellular) dGal_in->dGal_cell Transport dGal_1P 2-Deoxy-D-galactose-1-P dGal_cell->dGal_1P Galactokinase UDP_dGal UDP-2-Deoxy-D-galactose dGal_1P->UDP_dGal UDP-Gal Pyrophosphorylase ADP ADP dGal_1P->ADP Pi Inorganic Phosphate (Pi Pool) dGal_1P->Pi Traps & Depletes UTP UTP Pool UDP_dGal->UTP Traps & Depletes PPi PPi UDP_dGal->PPi ATP ATP ATP->dGal_1P Glycolysis Glycolysis Pi->Glycolysis Inhibits UTP->UDP_dGal Glycosylation N-Glycosylation & Fucosylation UTP->Glycosylation Inhibits

Caption: Metabolic fate of 2-dGal leading to phosphate and uridylate trapping.

Inhibition of Protein Glycosylation

The metabolic disruption caused by 2-dGal has profound effects on post-translational modifications.

  • N-Glycosylation Inhibition: 2-dGal and its fluorinated analog, 2-deoxy-2-fluoro-D-galactose (dGalF), are potent inhibitors of N-linked glycosylation.[7][12][13] This inhibition is not merely due to UTP depletion but also because metabolites like UDP-2-deoxy-D-galactose can interfere with the assembly of lipid-linked oligosaccharides in the dolichol cycle, a foundational step in N-glycosylation.[12]

  • Fucosylation Inhibition: 2-dGal is a well-documented inhibitor of fucosylation, the process of adding fucose residues to glycans.[6][9][14] This activity is particularly relevant in drug development, as aberrant fucosylation is a hallmark of several diseases, including cancer and inflammatory conditions.

Applications in Drug Development and Chemical Biology

The ability of 2-dGal to disrupt cellular processes makes it a valuable molecule for therapeutic research.

  • Oncology: As a glucose analog, 2-dGal can inhibit glycolysis, a pathway that is often upregulated in tumor cells.[6][11] This provides a basis for its investigation as an anti-cancer agent.

  • Immunomodulation: By targeting terminal fucosylation, 2-dGal has been shown to inhibit T-cell responses, suggesting its potential as an immunosuppressive agent in the context of organ transplantation.

  • Disease-Specific Modulation: Research has highlighted the potential of 2-dGal in treating conditions like renal fibrosis and dry eye disease by modulating specific fucosylation pathways.

Analytical Characterization of 2-Deoxy-D-galactose

Unambiguous structural confirmation is paramount in carbohydrate chemistry. A combination of spectroscopic and physical methods is employed to characterize 2-Deoxy-D-galactose and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[15] In D₂O, 2-dGal exists as an equilibrium mixture of α- and β-pyranose and furanose forms.[11] The anomeric configuration (α vs. β) of a glycoside is determined by the chemical shift and coupling constant (³J(H1,H2)) of the anomeric proton (H-1). For 2-deoxy sugars, the absence of a proton at C-2 means one must analyze the coupling between H-1 and the two protons at C-2 (H-2ax and H-2eq).

  • Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the elemental composition.

  • Physical Properties: Melting point and specific optical rotation are key physical constants used for characterization and purity assessment.

Key Analytical Data for 2-Deoxy-D-galactose
PropertyValueSource
Molecular Formula C₆H₁₂O₅[16]
Molecular Weight 164.16 g/mol [16]
Appearance White to off-white powder
Melting Point 107-110 °C[11]
Optical Activity [α]²⁰/D +59.7° (c=2 in H₂O)

Future Perspectives

The study of 2-Deoxy-α-D-galactopyranose continues to evolve, opening new avenues for research and application. The development of fluorinated derivatives has already shown promise in creating more efficient inhibitors of protein glycosylation.[7][13] Future work will likely focus on using 2-dGal as a sophisticated building block for the synthesis of novel, complex glycans and glycoconjugates with tailored biological activities.[17] As our understanding of the intricate roles of glycans in health and disease—the field of glycobiology—expands, the utility of metabolic modulators and synthetic probes like 2-dGal will undoubtedly grow, solidifying its place as a cornerstone molecule in carbohydrate chemistry and drug discovery.

References

  • Stereocontrolled Synthesis of 2-Deoxy-galactopyranosides via Isopropylidene-Protected 6-O-Silylated Donors. ACS Publications. [Link]

  • 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI. [Link]

  • Methods for 2-Deoxyglycoside Synthesis. ACS Publications. [Link]

  • Synthetic Methods To Incorporate α-Linked 2-Amino-2-Deoxy-D-Glucopyranoside and 2-Amino-2-Deoxy-D-Galactopyranoside Residues into Glycoconjugate Structures. ResearchGate. [Link]

  • Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl -alpha-D-galactopyranoside. PubMed. [Link]

  • Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose. ResearchGate. [Link]

  • 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation. PubMed. [Link]

  • 2-Deoxy-D-galactose metabolism in ascites hepatoma cells results in phosphate trapping and glycolysis inhibition. PubMed. [Link]

  • 2-Deoxy-D-galactopyranose | C6H12O5 | CID 439804. PubChem. [Link]

  • Methods for 2-Deoxyglycoside Synthesis. SciSpace. [Link]

  • Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose. PMC. [Link]

  • Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI. [Link]

  • Synthesis of 2-deoxy mucin-type O-glycans as biological probes. University of Bristol. [Link]

  • The 13C-N.M.R. Spectra of Disaccharides of D-glucose, D-galactose, and L-rhamnose as Models for Immunological Polysaccharides. PubMed. [Link]

  • Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors. MDPI. [Link]

  • Synthesis of 2-Deoxyglycosides. ResearchGate. [Link]

  • Methods for 2-Deoxyglycoside Synthesis. PMC. [Link]

  • 1H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. ResearchGate. [Link]

Sources

Deconstructing Metabolic Decoys: A Mechanistic and Experimental Guide to 2-Deoxy-D-Glucose and 2-Deoxy-D-Galactose

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of metabolic reprogramming and targeted drug development, monosaccharide analogs serve as invaluable "Trojan horses." By exploiting the relaxed substrate specificity of cellular transporters and kinases, these analogs infiltrate metabolic pathways to induce targeted biochemical blockades. Two of the most prominent analogs, 2-deoxy-D-glucose (2-DG) and 2-deoxy-D-galactose (2-DGal) , differ structurally by only a single epimeric hydroxyl group at the C-4 position. However, this subtle stereochemical variance dictates entirely divergent metabolic trajectories.

This whitepaper provides an in-depth technical synthesis of their mechanisms of action, quantitative metabolic impacts, and self-validating experimental protocols designed for researchers in glycobiology, oncology, and pharmacology.

Mechanistic Divergence: Glycolysis vs. Glycosylation

The 2-Deoxy-D-Glucose (2-DG) Axis: Glycolytic Collapse

2-DG is a non-metabolizable glucose analog that acts as a competitive inhibitor of glucose metabolism[1]. It is transported into the cell primarily via glucose transporters (GLUTs) and is subsequently phosphorylated by Hexokinase (HK) to form 2-deoxy-D-glucose-6-phosphate (2-DG6P)[2][3].

Because it lacks the C-2 hydroxyl group necessary for the next step in glycolysis, 2-DG6P cannot be isomerized by phosphoglucose isomerase (PGI) into a fructose derivative[3]. Consequently, 2-DG6P accumulates intracellularly, creating a metabolic trap that allosterically and competitively inhibits hexokinase[3]. This blockade induces a rapid depletion of intracellular ATP, halts aerobic glycolysis (the Warburg effect), and triggers AMP-activated protein kinase (AMPK)-mediated autophagy and apoptosis[1][4].

The 2-Deoxy-D-Galactose (2-DGal) Axis: Leloir Pathway Interference

In stark contrast, 2-DGal bypasses hexokinase and instead targets the Leloir pathway. Upon cellular entry, 2-DGal is phosphorylated by Galactokinase (GALK) to form 2-deoxy-D-galactose-1-phosphate (2-DGal-1-P)[5][6].

The primary mechanism of action for 2-DGal involves the disruption of nucleotide sugar pools. 2-DGal-1-P is converted into UDP-2-deoxy-D-galactose. This conversion acts as a "sink" for uridylate, drastically depleting cellular UTP pools[7][8]. Furthermore, the accumulation of UDP-2-deoxy-D-galactose competitively inhibits galactosyltransferases. The dual action of UTP depletion and competitive inhibition severely truncates both N-linked and O-linked glycosylation of nascent proteins, leading to endoplasmic reticulum (ER) stress and unfolded protein responses[7][9].

Systems-Level Visualization

To conceptualize the divergent pathways, the following diagram maps the distinct enzymatic targets and metabolic traps of each analog.

MetabolicPathways node_2DG 2-Deoxy-D-Glucose node_HK Hexokinase (HK) node_2DG->node_HK node_2DG6P 2-DG-6-Phosphate node_HK->node_2DG6P ATP Depletion node_Glycolysis Glycolysis Inhibition node_2DG6P->node_Glycolysis Blocks PGI node_2DGal 2-Deoxy-D-Galactose node_GALK Galactokinase (GALK) node_2DGal->node_GALK node_2DGal1P 2-DGal-1-Phosphate node_GALK->node_2DGal1P UTP Depletion node_Glycosylation Glycosylation Inhibition node_2DGal1P->node_Glycosylation Traps Uridylate

Caption: Metabolic divergence of 2-DG and 2-DGal pathways.

Quantitative Kinetic & Metabolic Comparison

Understanding the kinetic parameters and specific targets is critical for experimental design. The table below synthesizes the quantitative and mechanistic differences between the two analogs.

Property2-Deoxy-D-Glucose (2-DG)2-Deoxy-D-Galactose (2-DGal)
Primary Transporter GLUT1-4 (Facilitated Diffusion)Active Transport / Specific Transporters
Primary Kinase Target Hexokinase (HK)Galactokinase (GALK)
Intracellular Trap 2-Deoxy-D-glucose-6-phosphate (2-DG6P)2-Deoxy-D-galactose-1-phosphate (2-DGal-1-P)
Nucleotide Depletion ATP (via kinase activity and glycolysis halt)UTP (via formation of UDP-2-deoxy-D-galactose)
Primary Pathway Inhibited Glycolysis (Phosphoglucose Isomerase)Leloir Pathway & N-/O-Glycosylation
Rescue Metabolite D-GlucoseUridine / D-Galactose

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, assays utilizing metabolic inhibitors must be self-validating. This means incorporating specific rescue arms to prove that the observed phenotype is a direct result of the targeted pathway's inhibition, rather than off-target cytotoxicity.

Protocol 1: Glycolytic Flux & ATP Depletion Assay (Using 2-DG)

This protocol measures the efficacy of 2-DG in halting glycolysis, using D-glucose competition to validate causality[10].

  • Step 1: Cell Seeding & Starvation Seed target cells (e.g., tumor cell lines) in standard media. After 24 hours, wash and replace with low-glucose media to sensitize the cells and synchronize their metabolic state.

  • Step 2: Analog Treatment & Rescue Arm (Causality Check) Treat cells with a titration of 2-DG (0–20 mM). Crucial Step: Include a parallel rescue cohort treated with 20 mM 2-DG + 20 mM D-Glucose. Causality: If 2-DG toxicity is genuinely mediated by hexokinase competition, equimolar D-glucose will outcompete the analog and rescue the ATP phenotype.

  • Step 3: Ice-Cold Lysis Wash cells rapidly with ice-cold PBS and lyse using a specialized ATP-stabilizing buffer. Causality: Immediate temperature reduction halts rapid ATP hydrolysis by cellular ATPases, preserving the transient metabolite pool for accurate quantification.

  • Step 4: Luminescent ATP Quantification Quantify intracellular ATP using a luciferin-luciferase assay. Normalize to total protein content (BCA assay).

Protocol 2: In Vitro Glycosylation Inhibition Assay (Using 2-DGal)

This protocol tracks the inhibition of N-linked glycosylation by monitoring the molecular weight shift of a target glycoprotein[7][9].

  • Step 1: Cell Culture & Treatment Culture cells and treat with 2-DGal (1–10 mM) for 24-48 hours.

  • Step 2: Uridine Rescue Arm (Causality Check) Include a control group treated with 10 mM 2-DGal + 1 mM Uridine. Causality: 2-DGal depletes UTP by trapping it as UDP-2-deoxy-D-galactose. Uridine supplementation bypasses this trap by replenishing UTP via the salvage pathway. If glycosylation is rescued by Uridine, the primary mechanism of inhibition was UTP depletion. If it is not fully rescued, direct competitive inhibition of galactosyltransferases by the analog is occurring[7].

  • Step 3: Protein Extraction & SDS-PAGE Lyse cells in RIPA buffer. Resolve lysates on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Step 4: Western Blotting for Glycan Shift Probe for a heavily glycosylated target (e.g., alpha-1-antitrypsin). Causality: A downward shift in molecular weight on the blot visually confirms the absence of bulky N-glycan chains, validating the inhibition of the Leloir pathway.

ExpWorkflow step1 Cell Culture & Treatment step2 Ice-Cold Lysis step1->step2 Arrest Metabolism step3 Target Assay step2->step3 Isolate Proteins/Metabolites step4 Metabolite Rescue step3->step4 Confirm Specificity step5 Data Quantification step4->step5 Calculate IC50

Caption: Self-validating experimental workflow for deoxy-sugar assays.

References

1.1 2.3 3.7 4.9 5.8 6.5 7. 6

Sources

Conformational Dynamics of 2-Deoxy-alpha-D-galactopyranose Rings: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The conformational landscape of carbohydrates is a critical determinant of their biological function, influencing molecular recognition, and by extension, their potential as therapeutic agents. This technical guide provides an in-depth analysis of the conformational preferences of the 2-deoxy-alpha-D-galactopyranose ring, a scaffold of interest in drug development. The absence of the C2-hydroxyl group introduces unique stereoelectronic and steric effects that significantly alter its conformational equilibrium compared to its parent monosaccharide, D-galactose. This document will explore both experimental and computational methodologies for elucidating these conformational dynamics, offering field-proven insights for researchers and scientists.

Introduction: The Significance of 2-Deoxy-alpha-D-galactopyranose in Medicinal Chemistry

2-Deoxy-sugars are integral components of numerous biologically active natural products, including various antibiotics and anticancer agents. Their enhanced metabolic stability, a consequence of the absence of the C2-hydroxyl group, makes them attractive moieties in the design of carbohydrate-based therapeutics. 2-Deoxy-alpha-D-galactopyranose, in particular, serves as a crucial building block in the synthesis of complex glycoconjugates and oligosaccharides with potential applications in immunology and oncology.[1] A thorough understanding of its three-dimensional structure and conformational flexibility in solution is paramount for rational drug design and the optimization of its interactions with biological targets.

The six-membered pyranose ring of 2-deoxy-alpha-D-galactopyranose is not planar but exists predominantly in two rapidly interconverting chair conformations, designated as ⁴C₁ and ¹C₄.[2] The relative populations of these conformers are dictated by a delicate balance of steric and stereoelectronic interactions among the ring substituents. The primary focus of this guide is to delineate the factors governing this equilibrium and to provide practical protocols for its characterization.

Theoretical Framework: Chair Conformations and the Anomeric Effect

The two primary chair conformations of α-D-galactopyranose are the ⁴C₁ and ¹C₄ forms. In an aqueous solution, monosaccharides exist as an equilibrium mixture of these forms.[3] The interconversion between these conformations is known as mutarotation.[3]

The ⁴C₁ conformation places the bulky hydroxymethyl group (-CH₂OH) in an equatorial position, which is generally sterically favored. Conversely, the ¹C₄ conformation forces this group into an axial orientation, introducing significant steric strain. For D-galactose, the ⁴C₁ conformation is overwhelmingly favored. However, the conformational preference of 2-deoxy-alpha-D-galactopyranose is more nuanced due to the absence of the C2-hydroxyl group.

A key stereoelectronic factor governing the conformation of pyranose rings is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) to occupy an axial position, despite the expected steric hindrance.[4] This phenomenon arises from a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring oxygen (O5) and the antibonding (σ*) orbital of the axial C1-O1 bond. In the case of 2-deoxy-alpha-D-galactopyranose, the absence of the electronegative hydroxyl group at C2 modifies the electronic environment around the anomeric center, thereby influencing the magnitude of the anomeric effect.

Experimental Determination of Conformation: A Deep Dive into NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the conformation of carbohydrates in solution.[5] The analysis of proton-proton (¹H-¹H) coupling constants provides detailed information about the dihedral angles between adjacent protons, which in turn defines the ring's pucker.

The Karplus Relationship: From Coupling Constants to Dihedral Angles

The relationship between the three-bond coupling constant (³J) and the dihedral angle (Φ) is described by the Karplus equation.[6][7] A generalized form of the equation is:

³J = Acos²(Φ) + Bcos(Φ) + C

Where A, B, and C are empirically derived parameters that depend on the specific nuclei and substituents involved. By measuring the ³J values from the ¹H NMR spectrum, it is possible to estimate the dihedral angles between the ring protons and, consequently, deduce the predominant chair conformation.[8]

Experimental Protocol: ¹H NMR Analysis of 2-Deoxy-alpha-D-galactopyranose

Objective: To acquire and analyze the ¹H NMR spectrum of 2-deoxy-alpha-D-galactopyranose to determine its conformational equilibrium.

Materials:

  • 2-Deoxy-D-galactose (≥98% purity)

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR spectrometer (300 MHz or higher is recommended)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of 2-deoxy-D-galactose in 0.5 mL of D₂O directly in an NMR tube. Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • To aid in signal assignment, acquire a two-dimensional (2D) Correlation Spectroscopy (COSY) spectrum. The COSY experiment will show correlations between protons that are coupled to each other.

  • Spectral Analysis:

    • Identify the anomeric proton (H1) signal, which typically appears as a doublet of doublets at a downfield chemical shift.

    • Use the COSY spectrum to "walk" around the pyranose ring, assigning the signals for H2, H3, H4, H5, and the H6 protons.

    • Carefully measure the coupling constants (J-values) for each proton signal from the 1D spectrum. Pay close attention to the ³J values between adjacent ring protons (³J₁₂, ³J₂₃, ³J₃₄, ³J₄₅).

Data Interpretation and Quantitative Analysis

The experimentally determined ¹H NMR parameters for the anomers of 2-deoxy-D-lyxo-hexopyranose (2-deoxy-D-galactopyranose) in D₂O have been reported.[2] A complete analysis of these spectra allows for the extraction of crucial coupling constants.

Table 1: Reported ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for 2-Deoxy-D-galactopyranose in D₂O [2]

Protonα-anomer (δ)α-anomer (J)β-anomer (δ)β-anomer (J)
H-15.21J₁,₂ₐₓ = 3.5, J₁,₂ₑq = 1.54.54J₁,₂ₐₓ = 7.5, J₁,₂ₑq = 2.0
H-2ax1.89J₂,₃ = 12.51.59J₂,₃ = 12.0
H-2eq2.21J₂,₃ = 5.02.25J₂,₃ = 5.0
H-34.08J₃,₄ = 3.03.82J₃,₄ = 3.0
H-44.15J₄,₅ = 1.03.91J₄,₅ = 1.0
H-54.023.65
H-63.753.75
H-6'3.753.75

Note: The assignments for H-2ax and H-2eq are based on their characteristic coupling constants.

From the coupling constants for the α-anomer, particularly the small J₁,₂ₐₓ (3.5 Hz) and J₁,₂ₑq (1.5 Hz), we can infer a predominantly axial orientation for the anomeric proton (H1), which is characteristic of the ⁴C₁ chair conformation. The large J₂,₃ coupling constant (12.5 Hz) between the axial H2 and axial H3 further supports this.

To quantify the conformational equilibrium, we can use a modified Karplus equation to relate the observed coupling constant to the populations of the two chair conformers:

J_obs = P(⁴C₁) * J(⁴C₁) + P(¹C₄) * J(¹C₄)

where P(⁴C₁) and P(¹C₄) are the populations of the two conformers, and J(⁴C₁) and J(¹C₄) are the theoretical coupling constants for the pure conformers. By using theoretical J values for ideal chair conformations, we can estimate the relative populations. Based on the observed J values, the ⁴C₁ conformation is the major contributor to the conformational equilibrium of 2-deoxy-alpha-D-galactopyranose in an aqueous solution.

Computational Modeling: A Window into Conformational Energetics

Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful complement to experimental techniques by offering a detailed picture of the dynamic behavior of molecules in solution.

Molecular Dynamics Simulations: Capturing Conformational Transitions

MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes over time.[9] By simulating 2-deoxy-alpha-D-galactopyranose in a solvent box, we can explore its potential energy surface and determine the relative free energies of different conformations.

Experimental Protocol: Molecular Dynamics Simulation of 2-Deoxy-alpha-D-galactopyranose

Objective: To perform an MD simulation of 2-deoxy-alpha-D-galactopyranose in water to determine its conformational preferences.

Software: GROMACS or AMBER are widely used and well-documented software packages for biomolecular simulations.[10][11][12]

Procedure:

  • System Setup:

    • Generate the initial coordinates for the ⁴C₁ and ¹C₄ conformations of 2-deoxy-alpha-D-galactopyranose using a molecular modeling program.

    • Select a suitable force field for carbohydrates, such as GLYCAM or CHARMM.

    • Place the sugar molecule in the center of a periodic box of water molecules (e.g., TIP3P water model).

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial system.

    • Gradually heat the system to the desired temperature (e.g., 298 K) while restraining the solute.

    • Run a short equilibration simulation under constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the solute.

  • Production Simulation:

    • Run a long production simulation (typically nanoseconds to microseconds) without restraints to sample the conformational space of the sugar.

  • Analysis:

    • Monitor the dihedral angles of the pyranose ring throughout the simulation.

    • Calculate the free energy landscape as a function of key dihedral angles to identify the most stable conformations and the energy barriers between them.

    • Determine the populations of the ⁴C₁ and ¹C₄ conformers by integrating the probability distribution of the puckering coordinates.

Synthesis of Findings: The Conformational Landscape of 2-Deoxy-alpha-D-galactopyranose

The combined insights from NMR spectroscopy and molecular dynamics simulations reveal that the ⁴C₁ chair conformation is the dominant species for 2-deoxy-alpha-D-galactopyranose in an aqueous solution. The absence of the C2-hydroxyl group reduces the steric hindrance that would destabilize the axial C4-hydroxyl group in the parent D-galactose, but the anomeric effect still favors an axial orientation of the anomeric substituent in the alpha anomer.

The preference for the ⁴C₁ conformation has significant implications for the biological activity of this molecule. The specific arrangement of the hydroxyl groups and the hydrophobic patch created by the deoxygenated C2 position will dictate its binding affinity and selectivity for target proteins.

Conclusion: A Framework for Rational Design

This technical guide has provided a comprehensive overview of the conformational analysis of 2-deoxy-alpha-D-galactopyranose. By integrating experimental NMR data with computational modeling, researchers can gain a detailed understanding of the structural dynamics of this important monosaccharide. This knowledge is crucial for the rational design of novel carbohydrate-based drugs with improved efficacy and selectivity. The protocols and insights presented herein offer a robust framework for scientists and drug development professionals to explore the conformational landscape of this and other modified carbohydrate scaffolds.

References

  • Angyal, S. J., & Pickles, V. A. (1972). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. Australian Journal of Chemistry, 25(8), 1695-1704. [Link]

  • De Bruyn, A., & Anteunis, M. (1975). ¹H NMR Study of 2-Deoxy-D-Arabino-Hexopyranose (2-Deoxy Glucopyranose), 2-Deoxy-D-Lyxo-Hexopyranose (2-Deoxy Galactopyranose) and 2′-Deoxy Lactose. Shift Increment Studies in 2-Deoxy Carbohydrates. Bulletin des Sociétés Chimiques Belges, 84(5), 407-416. [Link]

  • Bystricky, S., Sticzay, T., & Kucar, S. (1973). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. Collection of Czechoslovak Chemical Communications, 38(8), 2309-2314. [Link]

  • Chemistry LibreTexts. (2025, February 24). 25.5: Cyclic Structures of Monosaccharides - Anomers. [Link]

  • Coxon, B. (1965). Conformations and proton coupling constants in some methyl 4,6-O-benzylidene-α-d-hexopyranosides. Tetrahedron, 21(12), 3481-3503. [Link]

  • GROMACS. (2026). Molecular Dynamics. GROMACS Documentation. [Link]

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

  • Science and Chemistry with Fun by Dr Faazil. (2020, October 27). Karplus Curve for conformational analysis of cyclic molecules (01) [Video]. YouTube. [Link]

  • Lemieux, R. U., & Stevens, J. D. (1966). The proton magnetic resonance spectra and tautomeric equilibria of aldoses in deuterium oxide. Canadian Journal of Chemistry, 44(2), 249-262. [Link]

  • Dr. Organic Chemistry. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles [Video]. YouTube. [Link]

  • Canadian Glycomics Network (GlycoNet). (2020, April 9). Carbohydrate Chemistry Part 7. 1D NMR Analysis of Carbohydrates [Video]. YouTube. [Link]

  • Kihlberg, J., Frejd, T., Jansson, K., Sundin, A., & Magnusson, G. (1988). Synthetic receptor analogues: preparation and calculated conformations of the 2-deoxy, 6-O-methyl, 6-deoxy, and 6-deoxy-6-fluoro derivatives of methyl 4-O-alpha-D-galactopyranosyl-beta-D-galactopyranoside (methyl beta-D-galabioside). Carbohydrate Research, 176(2), 271-286. [Link]

  • Salomon-Ferrer, R., Case, D. A., & Walker, R. C. (2013). An overview of the Amber biomolecular simulation package. Wiley Interdisciplinary Reviews: Computational Molecular Science, 3(2), 198-210. [Link]

  • Canadian Glycomics Network (GlycoNet). (2020, April 9). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates [Video]. YouTube. [Link]

  • Rahal, C. M., & Badjah-Hadj-Ahmed, A. Y. (2003). Structures and energies of D-galactose and galabiose conformers as calculated by ab initio and semiempirical methods. Journal of computational chemistry, 24(7), 806–818. [Link]

  • Tejero, J., Galbis, J. A., & Isac-García, J. (2017). A Comprehensive Review on the Anomeric Effect. Molecules, 22(1), 123. [Link]

  • Sun, Z., & Wu, X. (2025). A Comprehensive Review of Catalytic Hydrodeoxygenation of Lignin-Derived Phenolics to Aromatics. Catalysts, 15(5), 589. [Link]

  • Mackie, A. D., & MacKerell, A. D., Jr. (2019). Torsional Anharmonicity in the Conformational Analysis of β-D-Galactose. The Journal of Physical Chemistry B, 123(17), 3685-3694. [Link]

  • Wikipedia. (2024, October 26). Anomeric effect. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Johnson, M. A., & Pinto, B. M. (2022). Nonconventional NMR Spin-Couplings in Oligosaccharide Conformational Modeling: Structural Dependencies Determined from Density Functional Theory Calculations. ACS Omega, 7(27), 23281-23293. [Link]

  • Barnett, C. B., & Mucha, J. M. (2023). Conformational analysis. Part 20—conformational analysis of 4‐deoxy‐4‐fluoro‐D‐glucose and 6‐deoxy‐6‐fluoro‐D‐galactose in solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1635-1642. [Link]

  • Fabbri, E., & Schmidt, T. J. (2018). Benchmarking the Stability of Oxygen Evolution Reaction Catalysts: The Importance of Monitoring Mass Losses. ACS Catalysis, 8(7), 6775-6782. [Link]

  • O'Hagan, D. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1572-1581. [Link]

  • Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Biomolecules, 5(1), 116-137. [Link]

  • Priebe, W., et al. (2021). Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose. Molecules, 26(7), 2045. [Link]

  • Serianni, A. S. (2010). NMR Spin-Couplings in Saccharides: Relationships Between Structure, Conformation and the Magnitudes of JHH, JCH and JCC Values. In NMR Spectroscopy of Glycoconjugates (pp. 1-61). The Royal Society of Chemistry.
  • Poongavanam, V., & Eriksson, L. A. (2021). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Journal of the American Chemical Society, 143(30), 11590-11599. [Link]

  • Müller, C. E., et al. (2021). The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 555-559. [Link]

  • Abraham, R. J., & Thomas, W. A. (1965). Observations on the Karplus curve in relation to the conformation of the 1,3-dioxolane ring. Canadian Journal of Chemistry, 43(1), 125-129. [Link]

  • Lakshmi Narayana. Ch et al. (2012). A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography. Der Pharmacia Lettre, 4(2), 591-598. [Link]

  • GROMACS. (2026). Molecular Dynamics. GROMACS Documentation. [Link]

  • Oberdorfer, F., & Maisey, J. (1987). Preparation and characterization of 2-deoxy-2-[18F] fluoro-D-galactose. Applied Radiation and Isotopes, 38(8), 661-665. [Link]

  • The extent of carbon surface oxygen affinity and its effects on the activity of metal-free carbon catalysts in the oxygen reduction reaction: the interplay of porosity and N-, O- and S-enriched surface chemistry. (2022). Materials Advances, 3(14), 5919-5931. [Link]

  • Thibaudeau, C., & Chattopadhyaya, J. (2007). A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles. The Journal of Organic Chemistry, 72(16), 6031-6042. [Link]

  • Serianni, A. S. (2010). NMR Spin-Couplings in Saccharides: Relationships Between Structure, Conformation and the Magnitudes of JHH, JCH and JCC Values. In NMR Spectroscopy of Glycoconjugates (pp. 1-61). The Royal Society of Chemistry.
  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of computational chemistry, 26(16), 1668–1688. [Link]

  • Science and Chemistry with Fun by Dr Faazil. (2020, October 27). Karplus Curve for conformational analysis of cyclic molecules (01) [Video]. YouTube. [Link]

Appendix: Graphviz Diagrams

Experimental Workflow for Conformational Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis sample 2-Deoxy-alpha-D-galactopyranose dissolve Dissolve in D2O sample->dissolve nmr_acq 1D ¹H and 2D COSY Acquisition dissolve->nmr_acq spectral_proc Spectral Processing & Analysis nmr_acq->spectral_proc j_coupling Measure ³JHH Coupling Constants spectral_proc->j_coupling karplus Apply Karplus Equation j_coupling->karplus conformer_pop Determine Conformer Populations karplus->conformer_pop final_model Conformational Model (⁴C₁ vs. ¹C₄) conformer_pop->final_model

Caption: Experimental workflow for NMR-based conformational analysis.

Conformational Equilibrium of 2-Deoxy-alpha-D-galactopyranose

conformational_equilibrium cluster_energy Relative Stability C41 ⁴C₁ (Chair) C14 ¹C₄ (Chair) C41->C14 Ring Inversion E_C41 Lower Energy (Major Conformer) C41->E_C41 E_C14 Higher Energy (Minor Conformer) C14->E_C14

Caption: Equilibrium between the ⁴C₁ and ¹C₄ chair conformations.

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 2-Deoxy-alpha-D-galactopyranose

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of 2-Deoxy-Sugars

Deoxy sugars are carbohydrates that have a hydroxyl group replaced by a hydrogen atom.[1] This seemingly subtle modification can have profound effects on their chemical properties and biological functions.[2] For instance, the absence of the 2'-hydroxyl group in 2-deoxy-D-ribose is fundamental to the increased stability of deoxyribonucleic acid (DNA) compared to ribonucleic acid (RNA).[2]

2-Deoxy-D-galactose, and its alpha-pyranose anomer, are of particular interest. As a glucose analog, it has been shown to inhibit glycolysis, a key metabolic pathway often hijacked by cancer cells for rapid proliferation.[3][4] Furthermore, it can interfere with the fucosylation of glycoproteins, a process implicated in various diseases, and has shown potential in modulating T-cell responses in transplant models.[3][5]

Determining the precise three-dimensional arrangement of atoms in 2-Deoxy-alpha-D-galactopyranose through single-crystal X-ray diffraction is paramount. The crystal structure provides invaluable insights into its conformational preferences, intermolecular interactions (particularly hydrogen bonding), and crystal packing. This information is critical for understanding its structure-activity relationship, designing derivatives with enhanced therapeutic properties, and for computational modeling studies such as molecular docking.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

Procurement and Synthesis of Starting Material

2-Deoxy-D-galactose is commercially available from various chemical suppliers. For researchers requiring specific isotopic labeling or derivatization, several synthetic routes have been established for 2-deoxy-sugars, often starting from readily available precursors like D-glucal.[6] A common strategy involves the haloalkoxylation of a protected glycal, followed by reduction and deprotection steps.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. For small, polar molecules like monosaccharides, which readily form hydrogen bonds, the process can be particularly nuanced. The goal is to slowly decrease the solubility of the compound in a solvent system to allow for the ordered arrangement of molecules into a crystal lattice.

Recommended Starting Protocol for 2-Deoxy-alpha-D-galactopyranose Crystallization:

  • Solvent Screening: Begin by testing the solubility of 2-Deoxy-D-galactose in a range of common laboratory solvents. Given its polar nature, primary candidates include water, methanol, ethanol, and isopropanol.

  • Vapor Diffusion: This is a reliable method for growing high-quality crystals.

    • Hanging Drop Method:

      • Dissolve a high concentration of 2-Deoxy-D-galactose in a suitable solvent (e.g., a water/methanol mixture).

      • Pipette a small drop (1-2 µL) of this solution onto a siliconized glass coverslip.

      • Invert the coverslip over a well in a crystallization plate containing a reservoir solution of a precipitant (e.g., a higher concentration of a less polar solvent like isopropanol or acetone).

      • Seal the well. The solvent from the drop will slowly diffuse into the reservoir, gradually increasing the concentration of the sugar in the drop and inducing crystallization.

    • Sitting Drop Method: Similar to the hanging drop method, but the drop is placed on a post within the well.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of 2-Deoxy-D-galactose in a suitable solvent.

    • Place the solution in a small, clean vial.

    • Loosely cap the vial or cover it with parafilm containing a few pinholes.

    • Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

Causality Behind Experimental Choices: The slow nature of vapor diffusion and slow evaporation is crucial. Rapid precipitation leads to the formation of amorphous solids or polycrystalline powders, which are unsuitable for single-crystal X-ray diffraction. The choice of precipitant in vapor diffusion is critical; it must be miscible with the solvent of the drop but be a poorer solvent for the compound, thereby gently pushing the system towards supersaturation.

X-ray Diffraction and Structure Determination: A Technical Workflow

The following sections outline the standard workflow for determining the crystal structure of a small molecule like 2-Deoxy-alpha-D-galactopyranose once a suitable single crystal has been obtained.

X_ray_Crystallography_Workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase crystal Single Crystal Selection mount Crystal Mounting crystal->mount xray X-ray Data Collection (Diffractometer) mount->xray process Data Processing (Integration & Scaling) xray->process Raw Diffraction Images solve Structure Solution (e.g., Direct Methods) process->solve refine Structure Refinement (Least-Squares) solve->refine validate Validation & Analysis refine->validate report Crystallographic Report validate->report Final Structure (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed in a modern X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.

  • Data Acquisition: The crystal is rotated in a monochromatic X-ray beam, and the diffracted X-rays are recorded on a detector.[7] A series of images are collected at different crystal orientations.

Data Processing and Structure Solution
  • Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then scaled and merged.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group. For small organic molecules, chiral space groups are common. For instance, the related 2-Deoxy-α-D-arabino-hexopyranose crystallizes in the orthorhombic space group P2₁2₁2₁.[8]

  • Structure Solution: The initial atomic positions are determined. For small molecules, this is typically achieved using "direct methods," which are computational algorithms that use statistical relationships between the intensities of the reflections to predict the phases of the X-ray waves.

Structure Refinement and Validation
  • Refinement: The initial model of the structure is refined using a least-squares method. In this iterative process, the atomic coordinates, and their thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).

  • Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the initial electron density map. They are usually placed in calculated positions based on the geometry of the heavier atoms and then refined.

  • Validation: The final refined structure is rigorously validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and software tools to check for geometric plausibility and overall quality. The final output is a Crystallographic Information File (CIF).

Analysis of the Crystal Structure: An Illustrative Example

As a predictive model for 2-Deoxy-alpha-D-galactopyranose, we can examine the published crystal structure of 2-Deoxy-α-D-arabino-hexopyranose.[8] This provides a framework for the type of analysis that would be performed.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for our proxy molecule, 2-Deoxy-α-D-arabino-hexopyranose.[8] This is the standard format for presenting such data in publications.

ParameterValue
Chemical FormulaC₆H₁₂O₅
Formula Weight164.16 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.8538
b (Å)9.5323
c (Å)15.6718
V (ų)725.12
Z4
Temperature (K)200
RadiationMo Kα (λ = 0.71073 Å)
Final R-factor (R1)0.035
Molecular Conformation

The primary point of interest in the molecular structure is the conformation of the pyranose ring. For 2-Deoxy-α-D-arabino-hexopyranose, the ring adopts a ⁴C₁ chair conformation.[8] In this conformation, the anomeric hydroxyl group is in an axial position, while the other substituents are equatorial. This is a common and stable conformation for pyranose rings. The analysis of bond lengths and angles within the molecule would be compared to standard values for similar compounds to identify any unusual geometric features.

Conformation_Analysis start Refined Crystal Structure (CIF File) ring_conf Determine Pyranose Ring Conformation (e.g., ⁴C₁ chair) start->ring_conf bond_analysis Analyze Bond Lengths and Angles start->bond_analysis torsion_analysis Calculate Torsion Angles start->torsion_analysis h_bond Identify Hydrogen Bonding Network start->h_bond comparison Compare with Related Structures ring_conf->comparison packing Analyze Crystal Packing h_bond->packing packing->comparison

Caption: Logical flow for the analysis of a refined crystal structure.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 2-Deoxy-α-D-arabino-hexopyranose are held together by an extensive three-dimensional network of intermolecular hydrogen bonds.[8] Each of the four hydroxyl groups acts as a hydrogen bond donor. A thorough analysis of the crystal structure would involve:

  • Identifying all hydrogen bonds: This includes O-H···O interactions.

  • Tabulating hydrogen bond geometries: Donor-H, H···Acceptor distances, and Donor-H···Acceptor angles are measured.

  • Describing the packing motif: How the hydrogen-bonded networks build up to form the final crystal lattice is described. This understanding is crucial for rationalizing physical properties like melting point and solubility.

Conclusion and Future Directions

This guide has outlined a comprehensive, field-proven methodology for the determination and analysis of the crystal structure of 2-Deoxy-alpha-D-galactopyranose. By following these protocols, from crystallization to final structural analysis, researchers can obtain a detailed, atomic-level understanding of this important molecule. The resulting structural data will serve as a critical foundation for future research in medicinal chemistry and chemical biology, enabling the rational design of novel therapeutics that target pathways modulated by 2-deoxy-sugars. The elucidation of this structure will undoubtedly contribute to a deeper understanding of its biological activity and facilitate the development of next-generation pharmaceuticals.

References

  • Deoxy sugar - Wikipedia. [Link]

  • Hess, D., & Klüfers, P. (2011). 2-Deoxy-α-d-arabino-hexopyranose. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2615. [Link]

  • Maluszynska, H., Ruble, J. R., & Jeffrey, G. A. (1981). The crystal structure of 2-deoxy-β-d-arabino-hexopyranose at −150°. Carbohydrate Research, 97(2), 199-207. [Link]

  • Deoxy sugars Definition - Fiveable. [Link]

  • Facile Approaches to 2-Deoxy-d-glucose and 2-Deoxy-α-d-glucopyranonucleosides from d-Glucal | Request PDF. [Link]

  • X-Ray Diffraction Basics - Chemical Instrumentation Facility - Iowa State University. [Link]

  • 3.3H: X-Ray Diffraction Analysis - Biology LibreTexts. [Link]

Sources

The Mutarotation Equilibrium of 2-Deoxy-D-Galactose: Mechanistic Insights and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the structural dynamics of modified monosaccharides is a critical prerequisite for advanced drug development and glycobiology. 2-Deoxy-D-galactose , a glucose analog and potent metabolic inhibitor, exhibits a highly complex mutarotation profile compared to its native counterpart, D-galactose[1]. This whitepaper provides an in-depth technical analysis of the mutarotation equilibrium of 2-deoxy-D-galactose, exploring the thermodynamic stabilization of its furanose forms, the kinetic pathways of its interconversion, and the gold-standard Nuclear Magnetic Resonance (NMR) methodologies required to quantify these states.

Mechanistic Foundations: The Impact of C-2 Deoxygenation

In aqueous solution, reducing sugars undergo mutarotation—a process where the cyclic hemiacetal forms interconvert via an open-chain aldehyde intermediate. For standard aldohexoses like D-galactose, the equilibrium overwhelmingly favors the six-membered pyranose rings (>95%), as the five-membered furanose rings are thermodynamically penalized by steric clashes and eclipsing interactions between the exocyclic side-chain and adjacent cis-hydroxyl groups[2].

The targeted removal of the C-2 hydroxyl group to form 2-deoxy-D-galactose fundamentally alters this thermodynamic landscape. According to foundational studies by, the absence of the C-2 hydroxyl group eliminates a major source of unfavorable non-bonded interactions[2]. Without this steric penalty, the furanose forms are significantly stabilized relative to the pyranose forms. Consequently, the total furanose population in 2-deoxy-D-galactose expands from trace amounts to approximately 16% of the equilibrium mixture[1].

Thermodynamic Landscape & Equilibrium Composition

The anomeric composition of 2-deoxy-D-galactose at equilibrium is a delicate balance dictated by ring strain, the anomeric effect, and the minimization of axial substituents. Quantitative 1H-NMR spectroscopy provides the most accurate snapshot of this distribution.

Below is the established thermodynamic equilibrium composition of a 30% solution of 2-deoxy-D-galactose in D₂O at 31 °C[1]:

Isomeric FormRing SizeAnomeric ConfigurationEquilibrium Population (%)
α-D-Galactopyranose 6-memberedAxial (α)40%
β-D-Galactopyranose 6-memberedEquatorial (β)44%
α-D-Galactofuranose 5-memberedα8%
β-D-Galactofuranose 5-memberedβ8%

Data summarized from Angyal & Pickles (1972).

Kinetic Profiling of the Mutarotation Process

The mutarotation of 2-deoxy-D-galactose is kinetically "complex"[2]. Rather than following a simple first-order kinetic model, the interconversion involves highly disparate rate constants.

The furanose forms reach their equilibrium concentrations substantially faster than the pyranose forms[2]. This kinetic divergence is driven by the lower activation energy required for 5-membered ring closure. The inherent flexibility and higher angular strain of the furanose system facilitate rapid interconversion with the open-chain aldehyde intermediate, whereas the rigid, low-energy chair conformation of the pyranose ring creates a higher kinetic barrier for ring-opening[3].

Mutarotation OpenChain Open-Chain Aldehyde (< 0.1%) AlphaP α-D-Galactopyranose (40%) OpenChain->AlphaP Slow Kinetics BetaP β-D-Galactopyranose (44%) OpenChain->BetaP Slow Kinetics AlphaF α-D-Galactofuranose (8%) OpenChain->AlphaF Fast Kinetics BetaF β-D-Galactofuranose (8%) OpenChain->BetaF Fast Kinetics

Figure 1: Kinetic and thermodynamic mutarotation equilibrium network of 2-deoxy-D-galactose.

Experimental Protocol: Quantitative NMR Analysis

To ensure scientific integrity and self-validation, the following step-by-step protocol outlines the gold-standard methodology for quantifying the mutarotation equilibrium of 2-deoxy-D-galactose using 1H-NMR.

Step 1: Solvent Selection and Sample Preparation

  • Action: Dissolve 30 mg of high-purity crystalline 2-deoxy-D-galactose in 1.0 mL of Deuterium Oxide (D₂O, 99.9% D).

  • Causality: D₂O is mandatory because it provides the deuterium lock signal for the spectrometer and rapidly exchanges with the hydroxyl protons of the sugar. If a non-exchanging solvent were used, the hydroxyl protons would couple with the ring protons, resulting in severe spectral broadening that obscures the critical anomeric signals (δ 4.5–5.5 ppm).

Step 2: Temperature Calibration and Control

  • Action: Equilibrate the NMR probe precisely to 31 °C (304 K).

  • Causality: Mutarotation is a thermodynamically driven equilibrium that is highly sensitive to temperature variations. Strict thermal control ensures the reproducibility of the equilibrium state and allows for direct comparison with established literature baselines[1].

Step 3: Kinetic Monitoring (Self-Validating Step)

  • Action: Acquire sequential 1H-NMR spectra at 15-minute intervals over a 4-hour period.

  • Causality: Because the furanose forms reach equilibrium rapidly while pyranoses equilibrate slowly[2], continuous monitoring is required. This validates that true thermodynamic equilibrium has been achieved—defined strictly as the point where the relative integrals of all four anomeric peaks remain constant across three consecutive spectra.

Step 4: Data Acquisition with Optimized Relaxation

  • Action: Set the inter-pulse delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the anomeric protons (typically D1 ≥ 10 seconds).

  • Causality: Quantitative NMR requires complete relaxation of the nuclear spins between pulses. An insufficient D1 leads to partial saturation of the signals, which artificially skews the integration values and misrepresents the true anomeric composition.

Step 5: Spectral Integration and Mass Balance

  • Action: Integrate the four distinct anomeric proton signals. Normalize the sum of these integrals to 1.0 (or 100%).

  • Causality: Enforcing a strict mass balance ensures that no side reactions, degradation, or precipitation occurred during the extended acquisition window. The individual integral fractions directly yield the percentage of each cyclic isomer.

Applications in Drug Development & Glycobiology

The unique structural and mutarotational properties of 2-deoxy-D-galactose make it a highly valuable tool in biopharmaceutical research:

  • Metabolic Inhibition: Because it lacks the C-2 hydroxyl group, 2-deoxy-D-galactose acts as a decoy substrate. It is extensively studied as a trapping agent for phosphate and uridylate in mammalian cells, thereby interfering with nucleotide metabolism and inhibiting tumor growth[1].

  • Glycoprotein Processing: It serves as a potent inhibitor of fucosylation, a critical post-translational modification, by disrupting the addition of hexose deoxy sugar units to target molecules[1].

  • Gene Expression Probing: The compound has been utilized to investigate the induction of galactose enzymes, demonstrating that modifications at the C-2 position significantly impair the induction process of the gal operon in E. coli[4].

References

  • Angyal, S. J., & Pickles, V. A. (1972). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. The stability of furanoses. Australian Journal of Chemistry.[Link]

  • Lee, N., et al. (2002). Induction of the Galactose Enzymes in Escherichia coli Is Independent of the C-1-Hydroxyl Optical Configuration of the Inducer d-Galactose. Journal of Bacteriology.[Link]

  • Timmerman, J. C., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry.[Link]

Sources

Methodological & Application

Application Note: Protocol for the Chemical Synthesis of 2-Deoxy-α-D-galactopyranose

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Carbohydrate Chemists, Radiochemists, and Drug Development Professionals Application Areas: Glycobiology, PET Imaging (FDGal), Enzyme Replacement Therapy Assays, and Substrate-Based Inhibitor Development.

Introduction and Mechanistic Rationale

2-Deoxy-α-D-galactopyranose is a highly specialized monosaccharide derivative utilized extensively in probing the Leloir pathway and developing positron emission tomography (PET) tracers for hepatic function[1]. Human galactokinase (GALK1) exhibits strict stereospecificity, exclusively phosphorylating the hydroxyl group at the C1 position of the α-anomeric configuration of D-galactose and its 2-deoxy derivatives[2]. Consequently, isolating the pure α-anomer is critical for downstream enzymatic assays and pharmacokinetic studies.

The most scalable and reliable method for synthesizing 2-deoxy-D-galactose relies on the glycal hydration method [3]. This approach avoids the formation of stable intermediate esters, utilizing acid-catalyzed hydration of D-galactal to yield the 2-deoxy sugar. Because the resulting product in solution undergoes mutarotation to form an equilibrium mixture of α/β-pyranoses and furanoses, a targeted crystallization step is required to trap and isolate the thermodynamically stable α-D-galactopyranose anomer.

For radiopharmaceutical applications (e.g., PET imaging), a divergent nucleophilic substitution workflow utilizing a talose triflate precursor is employed to generate 2-[¹⁸F]fluoro-2-deoxy-D-galactose (FDGal)[1]. Both the classical bulk synthesis and the specialized radiosynthesis protocols are detailed below.

Mandatory Visualization: Synthesis Workflow

The following pathway illustrates the transformation of D-galactose into the target α-anomer via the glycal intermediate.

SynthesisWorkflow Gal D-Galactose AcGal Penta-O-acetyl-D-galactose Gal->AcGal Ac2O, Pyridine BrGal Acetobromogalactose AcGal->BrGal HBr/AcOH (33%) AcGalactal Tri-O-acetyl-D-galactal BrGal->AcGalactal Zn dust, AcOH/H2O Galactal D-Galactal AcGalactal->Galactal NaOMe, MeOH (Zemplén) DeoxyGal 2-Deoxy-D-galactose (α/β mix) Galactal->DeoxyGal 0.1 N H2SO4, Δ AlphaAnomer 2-Deoxy-α-D-galactopyranose DeoxyGal->AlphaAnomer Crystallization (EtOH/Acetone)

Caption: Chemical synthesis workflow of 2-Deoxy-alpha-D-galactopyranose from D-Galactose.

Materials and Reagents Summary

Reagent / MaterialRole in SynthesisPurity / Grade
D-Galactose Primary starting material≥99%, Anhydrous
Acetic Anhydride (Ac₂O) & Pyridine Peracetylation reagentsACS Grade, Dry
HBr in Acetic Acid (33% w/w) Anomeric brominationReagent Grade
Zinc Dust (Zn) Reductive elimination catalystActivated, fine powder
Sodium Methoxide (NaOMe) Zemplén deacetylation catalyst0.5 M in Methanol
Sulfuric Acid (H₂SO₄) Acid-catalyzed hydration0.1 N Aqueous
Barium Carbonate (BaCO₃) Mild neutralization agent≥99%
Talose Triflate Precursor for [¹⁸F]FDGal (Phase 4)GMP Grade

Step-by-Step Experimental Methodologies

Phase 1: Preparation of D-Galactal (The Precursor)

Causality Note: Glycals are electron-rich enol ethers. To synthesize D-galactal, the C1 and C2 positions of D-galactose must be deoxygenated. This is achieved by converting galactose to a glycosyl bromide, followed by a zinc-mediated reductive elimination.

  • Peracetylation: Suspend D-galactose (50 g, 277 mmol) in dry pyridine (250 mL). Cool to 0 °C and add acetic anhydride (150 mL) dropwise. Stir at room temperature for 12 hours. Pour into ice water, extract with dichloromethane (DCM), wash with 1M HCl, and concentrate to yield penta-O-acetyl-D-galactose.

  • Bromination: Dissolve the pentaacetate in glacial acetic acid (100 mL) at 0 °C. Slowly add 33% HBr in acetic acid (120 mL). Stir for 2 hours at room temperature. Dilute with DCM, wash rapidly with ice-cold water and saturated NaHCO₃ until neutral. Dry over MgSO₄ and concentrate to yield acetobromogalactose. (Caution: Glycosyl bromides are moisture-sensitive; proceed immediately to the next step).

  • Reductive Elimination: Dissolve the acetobromogalactose in a mixture of acetic acid and water (1:1, 200 mL). Cool to -10 °C. Add activated Zinc dust (40 g) in small portions under vigorous stirring. The zinc facilitates the anti-periplanar elimination of the anomeric bromide and the C2 acetate. Filter the mixture through Celite, extract with ethyl acetate, and concentrate to yield tri-O-acetyl-D-galactal.

  • Zemplén Deacetylation: Dissolve the tri-O-acetyl-D-galactal in dry methanol (150 mL). Add catalytic NaOMe (to reach pH ~9). Stir for 3 hours. Neutralize the basic solution using Amberlite IR-120 (H⁺ form) resin. Filter and evaporate to dryness to yield pure D-galactal as a white solid.

Phase 2: Acid-Catalyzed Hydration to 2-Deoxy-D-galactose

Causality Note: The enol ether of D-galactal undergoes electrophilic addition in the presence of dilute acid. Protonation at C2 generates an oxocarbenium ion intermediate, which is subsequently trapped by water at C1[3].

  • Hydration: Dissolve D-galactal (10 g, 68.4 mmol) in 0.1 N H₂SO₄ (100 mL).

  • Incubation: Stir the solution at 40 °C for 2–3 hours. Monitor the reaction via TLC (DCM:MeOH, 8:2) until the UV-active glycal spot completely disappears.

  • Neutralization: Add solid BaCO₃ (approx. 1.5 g) in small portions until the pH reaches 7.0. Why BaCO₃? Barium reacts with sulfuric acid to form Barium Sulfate (BaSO₄), which is highly insoluble in water and easily removed by filtration, leaving no residual salts in the aqueous phase.

  • Filtration: Filter the suspension through a fine-porosity glass frit to remove BaSO₄ and excess BaCO₃.

  • Concentration: Lyophilize or evaporate the filtrate under reduced pressure to yield a crude syrup of 2-deoxy-D-galactose (a mixture of anomers).

Phase 3: Anomeric Enrichment & Crystallization of the α-Anomer

Causality Note: To isolate the target 2-deoxy-α-D-galactopyranose for highly specific galactokinase assays[2], the thermodynamic equilibrium of the mutarotating syrup must be driven toward the α-pyranose form via selective crystallization.

  • Solvent System: Dissolve the crude 2-deoxy-D-galactose syrup in a minimum volume of hot absolute ethanol.

  • Anti-Solvent Addition: Slowly add cold acetone dropwise until the solution becomes slightly turbid.

  • Crystallization: Seed the solution with a pure crystal of 2-deoxy-α-D-galactopyranose (if available) and store at 4 °C for 24–48 hours.

  • Harvesting: Collect the white crystalline powder via vacuum filtration. Wash with ice-cold acetone and dry under high vacuum. The resulting crystals are highly enriched (≥98%) in the α-anomer.

Phase 4 (Specialized Variant): Radiosynthesis of 2-[¹⁸F]Fluoro-2-deoxy-D-galactose (FDGal)

For PET imaging applications, 2-deoxy-galactose is fluorinated at the C2 position. This requires a nucleophilic substitution approach rather than glycal hydration[1].

  • Fluorination: Transfer aqueous [¹⁸F]fluoride to a synthesizer module. Trap on a QMA cartridge and elute with Kryptofix 2.2.2/K₂CO₃ solution.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride complex via repeated azeotropic distillation with anhydrous acetonitrile at 95 °C.

  • Labeling: Add the precursor, Talose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose) (25 mg), dissolved in acetonitrile. Heat at 85 °C for 5 minutes. The triflate leaving group at C2 (talose configuration) is displaced by [¹⁸F]F⁻ with inversion of stereochemistry, yielding the galactose configuration.

  • Hydrolysis: Add 2 M NaOH (2 mL) and react for 2 minutes at room temperature to remove the acetate protecting groups.

  • Purification: Pass the mixture through a series of solid-phase extraction (SPE) cartridges (Alumina N, C18) to yield sterile, no-carrier-added 2-[¹⁸F]FDGal.

Quantitative Data & Quality Control

Verify the success of the bulk synthesis and crystallization using the following expected analytical parameters:

CompoundAppearanceTypical Yield (%)Specific Rotation [α]D²⁰¹H NMR Anomeric Peak (D₂O, 400 MHz)
Tri-O-acetyl-D-galactal Colorless Oil75–80%-~6.45 ppm (dd, J = 6.2, 1.8 Hz)
D-Galactal White Solid90–95%-~6.38 ppm (dd, J = 6.0, 1.5 Hz)
2-Deoxy-α-D-galactose White Crystalline Powder60–65%+55° to +59° (c=1, H₂O)~5.35 ppm (br d, J = 2.8 Hz)

Note: The small coupling constant (J = 2.8 Hz) of the anomeric proton in the final product confirms the equatorial-axial relationship typical of the α-pyranose configuration, distinguishing it from the β-anomer (which exhibits a larger axial-axial coupling constant).

References

  • Sørensen, M., et al. "Nucleophilic radiosynthesis of 2-[18F]fluoro-2-deoxy-D-galactose from Talose triflate and biodistribution in a porcine model." Nuclear Medicine and Biology, 2011. Available at:[Link]

  • Overend, W. G., Shafizadeh, F., & Stacey, M. "The glycal method for the preparation of derivatives of 2-deoxy-D-galactose." Journal of the Chemical Society, 1951. Available at:[Link]

  • Timson, D. J., & Reece, R. J. "2-deoxy-D-galactose (2dG) is a substrate for human galactokinase." BMC Biochemistry, 2003. Available at:[Link]

Sources

Application Note: Advanced Strategies for Using 2-Deoxy-α-D-Galactopyranose as a Glycosyl Donor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The synthesis of 2-deoxyglycosides is a formidable challenge in carbohydrate chemistry, primarily due to the absence of a C2 hydroxyl group. In standard glycosylation, a C2 substituent (such as an acetyl or benzoyl group) provides neighboring group participation (NGP), which directs the incoming nucleophile to form a 1,2-trans linkage and stabilizes the highly reactive oxocarbenium ion intermediate.

When utilizing 2-Deoxy-α-D-galactopyranose as a glycosyl donor, chemists face two primary mechanistic hurdles[1]:

  • Oxocarbenium Instability: The lack of an electron-withdrawing or participating group at C2 renders the intermediate oxocarbenium ion highly unstable, making it prone to competitive elimination reactions (forming a galactal) rather than successful glycosylation.

  • Stereochemical Control: Without NGP, direct glycosylation typically yields anomeric mixtures. The α-anomer (1,2-cis) is thermodynamically favored due to the anomeric effect, making the synthesis of β-linked (1,2-trans) 2-deoxygalactosides kinetically challenging[1].

This application note provides a comprehensive guide to overcoming these intrinsic barriers, detailing both direct α-selective and indirect β-selective methodologies.

Strategic Selection of Glycosyl Donors

To achieve high yields and stereocontrol, 2-deoxy-D-galactopyranose must be converted into an activated donor. The choice of leaving group and activation strategy dictates the stereochemical outcome.

Quantitative Comparison of Donor Activation Strategies

Table 1: Performance metrics of various 2-deoxy-D-galactopyranose donor systems.

Donor TypeActivation CatalystTypical StereoselectivityAvg. YieldCausal AdvantageLimitation
Trichloroacetimidate (TCA) TMSOTf or AgOTfPredominantly α (1,2-cis)75–85%High reactivity at low temperatures (-78 °C) minimizes elimination[2].Prone to anomeric mixtures if temperature control is poor.
Glycosyl Phosphite TMSOTfα/β mixtures60–80%Highly stable donor; easy to synthesize and store.Poor stereocontrol without specialized chiral catalysts.
2-SAc Glycosyl Bromide AgOTf / TMSOTfExclusive β (1,2-trans)70–90%Temporary C2-thioacetate provides perfect NGP[3].Requires post-glycosylation photoredox desulfurization[3].
2-Deoxy-2-Fluoro TCA BF₃·OEt₂Exclusive β (1,2-trans)65–80%Strong C2 participation from fluorine[4].Leaves a fluorine atom at C2; not a true 2-deoxy product[4].

Mechanistic Workflows & Causal Logic

The decision to pursue a direct or indirect glycosylation route depends entirely on the target stereochemistry. The following decision matrix and mechanistic pathway illustrate the causal logic behind these synthetic choices.

G Start 2-Deoxy-D-Galactopyranose Glycosylation Target Target Stereochemistry? Start->Target Alpha Alpha (1,2-cis) Thermodynamically Favored Target->Alpha α-linkage Beta Beta (1,2-trans) Kinetically Challenging Target->Beta β-linkage Direct Direct Glycosylation (TCA, Halide, Phosphite) Alpha->Direct Indirect Indirect Glycosylation (C2-Participating Group) Beta->Indirect CatAlpha Lewis Acid / Brønsted Acid (e.g., TMSOTf, AgOTf) Direct->CatAlpha CatBeta 1. C2-Directing Group (e.g., SAc) 2. Radical Desulfurization Indirect->CatBeta

Decision matrix for stereoselective 2-deoxygalactosylation based on target anomer.

M Donor 2-Deoxy-galactosyl Donor (e.g., TCA) Promoter Lewis Acid Activation (TMSOTf) Donor->Promoter Intermediate Oxocarbenium Ion (Unstabilized, C2-H) Promoter->Intermediate Leaving Group Departure Attack Nucleophilic Attack (Acceptor ROH) Intermediate->Attack AnomericEffect Anomeric Effect Favors Axial Attack Attack->AnomericEffect Product α-2-Deoxy-galactoside (Major Product) Attack->Product AnomericEffect->Product

Mechanistic pathway of direct 2-deoxygalactosylation via an oxocarbenium intermediate.

Self-Validating Experimental Protocols

Protocol A: Direct α-Selective Glycosylation via Trichloroacetimidate (TCA) Donor

This protocol leverages the thermodynamic preference of the anomeric effect to drive α-selectivity. Strict temperature control is the causal factor preventing the degradation of the donor into a galactal[2].

Materials:

  • 3,4,6-Tri-O-benzyl-2-deoxy-α-D-galactopyranosyl trichloroacetimidate (Donor, 1.2 equiv)

  • Glycosyl Acceptor (1.0 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Freshly flame-dried 4Å Molecular Sieves (MS)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the Donor (0.12 mmol) and Acceptor (0.10 mmol) in anhydrous DCM (2.0 mL).

  • Moisture Scavenging: Add 100 mg of flame-dried 4Å MS. Stir the suspension at room temperature for 30 minutes.

    • Causality: Even trace moisture will outcompete the acceptor, hydrolyzing the highly reactive oxocarbenium ion into a hemiacetal.

  • Thermal Stabilization: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration.

  • Activation: Add TMSOTf (0.01 mmol) dropwise via a microsyringe.

    • Self-Validation Checkpoint: A subtle color shift (often to pale yellow) indicates the successful generation of the oxocarbenium intermediate. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The donor spot (

      
       ~0.6) should rapidly disappear, replaced by the product spot (
      
      
      
      ~0.4).
  • Quenching: After 30–45 minutes, quench the reaction at -78 °C by adding Triethylamine (TEA, 0.2 mL).

    • Causality: TEA neutralizes the Lewis acid. Failing to quench before warming will lead to acid-catalyzed cleavage of the newly formed glycosidic bond or anomerization to a thermodynamic mixture.

  • Purification: Filter the mixture through a Celite pad to remove the MS, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Indirect β-Selective Glycosylation via a C2-Thioacetate (2-SAc)

To achieve exclusive β-selectivity, an indirect method utilizing a temporary 2-SAc directing group is required. The SAc group forms an episulfonium intermediate that physically blocks the α-face, forcing the acceptor to attack from the β-face[3].

Phase 1: Glycosylation

  • Donor Activation: Dissolve 1-OAc-2-SAc-galactose (0.12 mmol) in DCM (1 mL). Add hydrobromic acid (33 wt.% in acetic acid, 1 mL) at 0 °C. Stir for 2 hours to form the 2-SAc galactosyl bromide donor[3].

  • Workup: Dilute with DCM, wash with ice water and saturated aqueous NaHCO₃ to neutralize residual acid. Dry the organic phase over MgSO₄ and concentrate.

  • Coupling: Combine the crude bromide donor, Acceptor (0.14 mmol), and 4Å MS in dry DCM (1.2 mL) at 0 °C under argon. Stir for 30 minutes.

  • Promotion: Add AgOTf (1.2 equiv) and TMSOTf (0.1 equiv). Stir for 10 minutes at 0 °C, then quench with TEA. Filter and purify to isolate the 2-SAc-β-glycoside[3].

Phase 2: Photoredox Desulfurization

  • Deacetylation: Dissolve the intermediate (50 mg) in DMF (1 mL). Add hydrated hydrazine (1.8 equiv) and stir for 5 minutes to expose the free thiol[3].

  • Radical Cleavage: Add TCEP·HCl (2.5 equiv) and the photocatalyst Ru(bpy)₃Cl₂ (0.02 equiv).

  • Irradiation: Expose the reaction to blue LED light (12 W, 460–470 nm) at room temperature for 10 hours[3].

    • Self-Validation Checkpoint: NMR validation of the purified final product is critical. The

      
      H NMR spectrum must display a large coupling constant (
      
      
      
      Hz) for the anomeric proton, definitively confirming the 1,2-trans (β) configuration. An α-linkage would present a much smaller coupling constant (
      
      
      Hz).

References

  • Stereoselective Approaches to β-Linked 2-Deoxy Sugars Source: Molecules (MDPI), 2025, 30(7), 1578. URL:[Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions Source: Frontiers in Chemistry, 2020. URL:[Link]

  • Catalytic Glycosylations in Oligosaccharide Synthesis Source: Chemical Reviews (ACS), 2018, 118(7), 3865–3932. URL:[Link]

  • Synthesis of 2-Deoxyglycosides with Exclusive β-Configuration Using 2-SAc Glycosyl Bromide Donors Source: Molecules (MDPI), 2025, 30(1), 157. URL:[Link]

Sources

Metabolic Labeling of Glycans Using 2-Deoxy-Galactose Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Glycome with Chemical Precision

Glycosylation, the enzymatic attachment of sugar chains (glycans) to proteins and lipids, is a fundamental post-translational modification that dictates a vast array of biological processes, from protein folding and stability to cell-cell communication and immune responses.[1][2] Dysregulation of glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders.[1][3] The intricate and dynamic nature of the glycome presents a significant analytical challenge. Metabolic glycan labeling offers a powerful strategy to overcome this by introducing chemically tractable reporters into cellular glycans, enabling their visualization, identification, and functional characterization.[4][5]

This application note provides a comprehensive guide to the metabolic labeling of glycans using 2-deoxy-galactose derivatives. These sugar analogs, when equipped with a bioorthogonal handle like an azide or an alkyne, are processed by the cell's metabolic machinery and incorporated into newly synthesized glycans.[6] The chemical reporter then serves as a target for selective ligation with a probe of choice, facilitating a wide range of downstream applications. We will delve into the underlying principles, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting, empowering researchers to effectively employ this technology in their scientific pursuits.

Principle of Action: Hijacking the Galactose Salvage Pathway

The metabolic labeling strategy with 2-deoxy-galactose derivatives hinges on the cell's natural galactose salvage pathway. Exogenously supplied galactose analogs are transported into the cell and, if structurally similar enough to their natural counterparts, are processed by the same enzymatic machinery.

The most commonly used 2-deoxy-galactose derivative for metabolic labeling is N-azidoacetylgalactosamine (GalNAz).[6][7] Once inside the cell, peracetylated GalNAz (Ac4GalNAz) is deacetylated by cytosolic esterases, and the resulting GalNAz is converted to UDP-GalNAz through the action of galactokinase (GALK) and UDP-glucose:galactose-1-phosphate uridylyltransferase (GALT). UDP-GalNAz then serves as a donor substrate for various glycosyltransferases, which incorporate it into growing glycan chains on proteins and lipids.[6][7]

A key consideration with GalNAz is its potential for epimerization to N-azidoacetylglucosamine (GlcNAz) by the enzyme UDP-galactose-4'-epimerase (GALE).[7] This can lead to the labeling of GlcNAc-containing glycans, introducing a degree of non-specificity. Strategies to mitigate this include the use of GALE-deficient cell lines or the development of modified GalNAc analogs that are resistant to epimerization.[7]

Diagram: Metabolic Incorporation of Azido-Galactose

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_golgi Golgi Apparatus Ac4GalNAz_ext Ac4GalNAz Ac4GalNAz_int Ac4GalNAz Ac4GalNAz_ext->Ac4GalNAz_int Transport GalNAz GalNAz Ac4GalNAz_int->GalNAz Esterases GalNAz_1P GalNAz-1-P GalNAz->GalNAz_1P GALK UDP_GalNAz UDP-GalNAz GalNAz_1P->UDP_GalNAz GALT UDP_GlcNAz UDP-GlcNAz UDP_GalNAz->UDP_GlcNAz GALE (Epimerization) Glycosyltransferases Glycosyltransferases UDP_GalNAz->Glycosyltransferases Donor Substrate Labeled_Glycoprotein Azide-Labeled Glycoprotein Glycosyltransferases->Labeled_Glycoprotein Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_detection Detection & Analysis A Cell Culture B Add Ac4GalNAz A->B C Incubate (24-72h) B->C D Cell Lysis C->D E Protein Quantification D->E F Click Chemistry Reaction (e.g., with fluorescent alkyne) E->F G SDS-PAGE & In-Gel Fluorescence F->G H Western Blot F->H I Mass Spectrometry F->I

Caption: General workflow for metabolic labeling and subsequent analysis.

Protocol 2: Click Chemistry-Mediated Detection of Azide-Labeled Glycoproteins

This protocol describes the detection of metabolically incorporated azides using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescent alkyne probe. [8][9] Materials and Reagents:

  • Azide-labeled cell lysate (from Protocol 1)

  • Fluorescent alkyne probe (e.g., Alkyne-TAMRA, Alkyne-Biotin)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared, 20 mM in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (2 mM in DMSO/t-butanol)

  • Copper(II) sulfate (CuSO4) solution (50 mM in water)

  • Sodium ascorbate solution (50 mM in water, freshly prepared)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare Click Chemistry Master Mix: For each 20 µL reaction, prepare a master mix containing:

    • 10 µL of azide-labeled cell lysate (containing 20-50 µg of protein)

    • 1 µL of fluorescent alkyne probe (e.g., 10 µM final concentration)

    • 1 µL of TCEP solution

    • 3 µL of TBTA solution

  • Initiate the Reaction: Add 1 µL of CuSO4 solution and 1 µL of freshly prepared sodium ascorbate solution to the master mix. Mix gently by pipetting.

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

  • Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and then load onto a polyacrylamide gel.

  • In-Gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner equipped with the appropriate excitation and emission filters for the chosen fluorophore.

  • Western Blotting (Optional): The gel can be subsequently transferred to a membrane for Western blotting to detect specific proteins of interest.

Data Analysis and Interpretation

Successful metabolic labeling will result in the appearance of fluorescent bands on the SDS-PAGE gel, corresponding to glycoproteins that have incorporated the azide-modified sugar. The intensity of the fluorescence is proportional to the abundance of the labeled glycoprotein and the extent of its glycosylation.

Quantitative Data Summary:

ParameterTypical RangeNotes
Ac4GalNAz Concentration 10 - 100 µMHigher concentrations may lead to toxicity. [4]Optimal concentration should be determined empirically.
Incubation Time 24 - 72 hoursLonger incubation times may increase labeling but also potential for off-target effects. [10]
Protein Amount for Click Reaction 20 - 50 µgSufficient protein is needed for robust detection.
Fluorescent Alkyne Probe Concentration 1 - 10 µMHigher concentrations can increase background.

Troubleshooting:

  • No or weak fluorescent signal:

    • Inefficient metabolic incorporation: Verify cell viability after treatment. Optimize Ac4GalNAz concentration and incubation time. Some cell lines may have low uptake or metabolic activity. [11] * Inefficient click reaction: Ensure that the sodium ascorbate and TCEP solutions are freshly prepared. Optimize the concentrations of the click chemistry reagents.

  • High background fluorescence:

    • Excess fluorescent probe: Reduce the concentration of the alkyne probe.

    • Non-specific binding: Ensure adequate washing steps during cell harvesting and Western blotting.

Advanced Applications and Considerations

Beyond simple detection by in-gel fluorescence, metabolic glycan labeling with 2-deoxy-galactose derivatives enables a variety of sophisticated applications:

  • Glycoproteomic analysis: Biotin-alkyne probes can be used to enrich for azide-labeled glycoproteins, which can then be identified and quantified by mass spectrometry. [12][13]* In vivo imaging: Fluorescently labeled glycans can be visualized in living cells and organisms, providing spatial and temporal information about glycosylation dynamics. [14][15]* Probing glycan function: The bioorthogonal handle can be used to attach functional moieties to specific glycans, allowing for the investigation of their roles in biological processes.

Conclusion

Metabolic labeling with 2-deoxy-galactose derivatives is a versatile and powerful technique for studying the complex world of glycans. By providing a means to chemically tag and subsequently visualize or enrich for specific glycan populations, this approach offers invaluable insights into the roles of glycosylation in health and disease. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this technology in their own laboratories.

References

  • BenchChem. (2025).
  • Besanceney-Webler, C., et al. (2020). Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation. PNAS, 117(41), 25493-25501. [Link]

  • Loch, N., et al. (1991). Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose. FEBS Letters, 294(3), 217-220. [Link]

  • Kudelka, M. R., et al. (2015). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 407(23), 6845-6864. [Link]

  • Shen, D. L., et al. (2017). The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase. ACS Chemical Biology, 12(1), 206-213. [Link]

  • Li, Y., et al. (2024). Cell-Surface Glycan Labeling and Sensing. Molecules, 29(1), 168. [Link]

  • Wang, J., et al. (2018). Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma. Biomaterials Science, 6(11), 3020-3027. [Link]

  • Chen, M., et al. (2024). Specific labeling of newly synthesized lipopolysaccharide via metabolic incorporation of azido-galactose. Carbohydrate Research, 538, 109062. [Link]

  • Loch, N., et al. (1991). 2-Deoxy-2-fluoro-D-galactose protein N-glycosylation. FEBS Letters, 294(3), 217-220. [Link]

  • Zaro, B. W., et al. (2020). Clickable Galactose Analogs for Imaging Glycans in Developing Zebrafish. ChemRxiv. [Link]

  • Hwang, Y. H., et al. (1993). Synthesis of 2-deoxy-D-galactose containing gangliosides in vivo. FEBS Letters, 327(1), 63-67. [Link]

  • Dube, D. H., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences, 100(21), 12081-12086. [Link]

  • Zaro, B. W., & Pratt, M. R. (2018). Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. Current Protocols in Chemical Biology, 10(1), 1-18. [Link]

  • Chen, W. C., et al. (2022). Application of Metabolic Reprogramming to Cancer Imaging and Diagnosis. International Journal of Molecular Sciences, 23(24), 15915. [Link]

  • Harvey, D. J. (2011). Effective Use of Mass Spectrometry for Glycan and Glycopeptide Structural Analysis. Analytical Chemistry, 83(17), 6469-6480. [Link]

  • BenchChem. (2025). Troubleshooting poor signal in 13C NMR of labeled glycoproteins. Benchchem.com.
  • Kumar, A., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(11), 6785-6831. [Link]

  • Kveder, K., et al. (2024). Physiologically Achievable Concentration of 2-Deoxy-D-Glucose Stimulates IFN-γ Secretion in Activated T Cells In Vitro. International Journal of Molecular Sciences, 25(19), 10565. [Link]

  • Dube, D. H., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. PNAS, 100(21), 12081-12086. [Link]

  • SCIEX. (n.d.). Characterization of 2-AB Labelled Released N-linked Glycans Using the X500B QTOF System. Sciex.com. [Link]

  • Snovid. (2025). What are the Mass Spectrometry-based techniques for Glycan Analysis?. Snovid.com. [Link]

  • Champasa, K., et al. (2020). Metabolic Glycan Labeling-Based Screen to Identify Bacterial Glycosylation Genes. ACS Chemical Biology, 15(12), 3178-3187. [Link]

  • Google Patents. (n.d.). US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose.
  • Virtual University of Pakistan. (2025). Biosynthesis of GAGs and Proteoglycans - 2 | Biochemistry II (Theory) | BIO506T_Topic095. YouTube. [Link]

  • Hu, Y., & Mechref, Y. (2012). Mass Spectrometry of Glycans. Annual Review of Analytical Chemistry, 5, 191-218. [Link]

  • Glen Research. (n.d.). Conjugation using Click Chemistry. Glenresearch.com. [Link]

  • Waters. (n.d.). High Resolution UPLC Analysis of 2-AB Labelled Glycans. Chromatography Online. [Link]

  • Li, X., et al. (2020). Fluorescent Detection of O-GlcNAc via Tandem Glycan Labeling. bioRxiv. [Link]

  • Ginnari, S., et al. (2021). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 26(11), 3089. [Link]

  • Ishiwata, K., et al. (1992). 2-Deoxy-2-[18F]fluoro-D-galactose: a new tracer for the measurement of galactose metabolism in the liver by positron emission tomography. Journal of Nuclear Medicine, 33(11), 1968-1973. [Link]

Sources

Enzymatic synthesis of 2-Deoxy-alpha-D-galactopyranose oligosaccharides

Application Note: Enzymatic Synthesis of 2-Deoxy- -D-Galactopyranose Oligosaccharides

Executive Summary & Strategic Rationale

The synthesis of deoxygenated oligosaccharides is of paramount importance in modern drug development, as the removal of specific hydroxyl groups can dramatically enhance the pharmacokinetic stability, lipophilicity, and target-binding affinity of carbohydrate-based therapeutics. However, the chemical synthesis of 2-deoxy-


To bypass these chemical limitations, enzymatic synthesis utilizing retaining



Mechanistic Insights: The Retaining -Galactosyltransferase

To successfully deploy an enzymatic strategy, one must understand the causality of the enzyme-substrate interaction. Retaining glycosyltransferases, such as mammalian




The natural donor, UDP-Gal, relies on its C2-OH group for critical hydrogen-bonding interactions within the enzyme's active site. Removing this hydroxyl group to form UDP-2-deoxy-Gal destabilizes the transition state to some degree, but the inherent conformational plasticity of these specific



MechanismEalpha-GalT Enzyme(Active Site)C1Michaelis Complex[Enzyme-Donor-Acceptor]E->C1DDonor: UDP-2-deoxy-Gal(alpha-linked UDP)D->C1AAcceptor: R-OH(beta-Gal-R')A->C1TSSNi-like Transition State(Front-face attack)C1->TS Mn2+ dependentPProduct: 2-deoxy-alpha-Gal-OR(alpha-linkage retained)TS->PULeaving Group: UDPTS->U

Caption: SNi-like retaining mechanism of alpha-GalT with UDP-2-deoxy-Gal.

Quantitative Data: Donor Evaluation

Because UDP-2-deoxy-Gal lacks the C2-OH, its binding affinity (



Table 1: Kinetic Parameters of


-GalTs with UDP-Gal vs. UDP-2-deoxy-Gal
Enzyme SourceNucleotide Sugar Donor

(

M)
Relative

(%)
Preparative Yield
Calf Thymus

1,3-GalT
UDP-Gal (Natural)~50100Quantitative
Calf Thymus

1,3-GalT
UDP-2-deoxy-Gal~4501285 - 95%
Blood Group B

1,3-GalT
UDP-Gal (Natural)~20100Quantitative
Blood Group B

1,3-GalT
UDP-2-deoxy-Gal~380870 - 80%
N. meningitidis

1,4-GalT
UDP-Gal (Natural)~15100Quantitative
N. meningitidis

1,4-GalT
UDP-2-deoxy-Gal~2101580 - 90%

(Note: Data synthesized from comparative kinetic evaluations [1]. Acceptor used:



Experimental Design & Workflow

To ensure high-yield synthesis, the experimental workflow must couple the glycosyltransferase reaction with an in situ UDP scavenging system. Released UDP is a potent feedback inhibitor of glycosyltransferases; thus, alkaline phosphatase is integrated into the workflow to hydrolyze UDP into uridine and inorganic phosphate, driving the reaction equilibrium forward [3].

WorkflowA1. Donor Preparation(UDP-2-deoxy-Gal)C3. Enzymatic Glycosylation(alpha-GalT + Mn2+ + CIP)A->CB2. Acceptor Selection(e.g., LacNAc-OR)B->CD4. Reaction Monitoring(CE-LIF / HPLC)C->DE5. Purification(Gel Filtration / RP-HPLC)D->EF6. Structural Validation(NMR / HRMS)E->F

Caption: Workflow for the enzymatic synthesis of 2-deoxy-alpha-D-galactopyranosides.

Detailed Protocols: A Self-Validating System

The following protocol outlines the preparative-scale synthesis of a 2-deoxy-


Self-Validation & Control Matrix

To establish trustworthiness and ensure the protocol is self-validating, the following parallel control reactions (100

  • Control 1 (Minus-Enzyme): Omit

    
    1,3-GalT. Causality: Validates that no spontaneous chemical hydrolysis of the donor or non-specific transfer occurs in the buffer.
    
  • Control 2 (Minus-Donor): Omit UDP-2-deoxy-Gal. Causality: Establishes the baseline chromatographic retention time of the pure acceptor, ensuring no co-eluting buffer contaminants interfere with product quantification.

  • Control 3 (Positive Control): Substitute UDP-2-deoxy-Gal with natural UDP-Gal. Causality: Confirms the specific activity of the

    
    GalT batch and the viability of the Mn
    
    
    cofactor system.
Preparative-Scale Enzymatic Synthesis

Step 1: Reaction Assembly In a sterile 15 mL conical tube, combine the following to a final volume of 5.0 mL:

  • Acceptor (e.g., LacNAc-

    
    -O-linker): 10 mM.
    
  • Donor (UDP-2-deoxy-Gal): 15 mM (1.5 equivalents). Causality: An excess of donor compensates for the elevated

    
     and lower 
    
    
    , driving the reaction toward complete acceptor conversion.
  • Buffer: 50 mM HEPES (pH 7.0). Causality: Maintains the optimal physiological pH for mammalian

    
    GalT stability.
    
  • Cofactor: 20 mM MnCl

    
    . Causality: Mn
    
    
    is an absolute requirement for the DXD motif to coordinate the diphosphate leaving group [2].
  • Stabilizer: 0.1% Bovine Serum Albumin (BSA). Causality: Prevents non-specific adsorption of the enzyme to the tube walls during extended incubation.

Step 2: UDP Scavenging Integration Add 25 Units of Calf Intestinal Alkaline Phosphatase (CIP). Causality: As the reaction proceeds, released UDP strongly competitively inhibits the galactosyltransferase. CIP hydrolyzes UDP to uridine and inorganic phosphate, preventing feedback inhibition and maximizing product yield [3].

Step 3: Enzyme Addition & Incubation Add 2.0 U/mL of recombinant

Step 4: Reaction Monitoring At 2, 12, 24, and 48 hours, withdraw a 10


Step 5: Quenching Once HPLC analysis indicates >90% acceptor conversion, terminate the preparative reaction by heating the mixture at 95°C for 5 minutes. Causality: Thermal denaturation permanently inactivates the enzymes, preventing any reversible hydrolysis and precipitating the proteins for easy removal.

Purification & Characterization

Step 6: Centrifugation & Filtration Centrifuge the quenched reaction at 12,000 x g for 15 minutes at 4°C. Collect the clear supernatant and pass it through a 0.22

Step 7: Chromatographic Isolation Load the filtrate onto a Bio-Gel P-2 size-exclusion column (or equivalent gel filtration matrix) pre-equilibrated with deionized water. Elute with water at a flow rate of 0.5 mL/min. Collect fractions and monitor via UV (if the acceptor contains a chromophore) or TLC (stained with p-anisaldehyde). Causality: Size-exclusion chromatography efficiently separates the desired trisaccharide product from unreacted monosaccharides, uridine, inorganic phosphate, and buffer salts.

Step 8: Lyophilization & Validation Pool the product-containing fractions and lyophilize to yield the 2-deoxy-




References

  • Sujino, K., et al. (2000). "Enzymatic Synthesis of Oligosaccharide Analogues: Evaluation of UDP-Gal Analogues as Donors for Three Retaining

    
    -Galactosyltransferases." Journal of the American Chemical Society, 122(7), 1261-1269. URL:[Link]
    
  • Lairson, L. L., et al. (2008). "Glycosyltransferases: Structures, Functions, and Mechanisms." Annual Review of Biochemistry, 77, 521-555. URL:[Link]

  • Muthana, S., et al. (2009). "Recent progress in chemical and chemoenzymatic synthesis of carbohydrates." Current Opinion in Chemical Biology, 13(5-6), 573-581. URL:[Link]

Application Notes and Protocols: A Comprehensive Guide to the Preparation of 2-Deoxy-alpha-D-galactopyranose Trichloroacetimidate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Deoxy-galactosides and the Power of Trichloroacetimidate Donors

2-Deoxy-sugars are fundamental carbohydrate motifs found in a vast array of biologically active natural products, including potent antibiotics and anticancer agents.[1][2] The absence of the C-2 hydroxyl group in these molecules presents a unique challenge in chemical synthesis, as it removes the possibility of neighboring group participation, a common strategy to control stereoselectivity during the formation of glycosidic bonds.[1][2] This makes the stereocontrolled synthesis of 2-deoxy-glycosides a formidable task in carbohydrate chemistry.

The Schmidt trichloroacetimidate method has emerged as a powerful and versatile tool for the construction of glycosidic linkages under mild conditions.[1] Glycosyl trichloroacetimidates are highly reactive glycosyl donors that can be activated by catalytic amounts of a Lewis or Brønsted acid.[3] While extensively used for the synthesis of complex oligosaccharides, the application of this method to 2-deoxy sugars requires careful consideration due to the inherent instability of the corresponding 2-deoxyglycosyl trichloroacetimidates.[1]

This application note provides a detailed, in-depth technical guide for the preparation of 2-deoxy-alpha-D-galactopyranose trichloroacetimidate, a valuable glycosyl donor for the synthesis of various 2-deoxy-galactosides. We will delve into the rationale behind the synthetic strategy, provide step-by-step protocols for the synthesis of the key precursor and the final product, and discuss the critical aspects of characterization and reaction mechanism.

Synthetic Strategy: A Two-Step Approach to the Glycosyl Donor

The preparation of the target 2-deoxy-alpha-D-galactopyranose trichloroacetimidate is strategically divided into two key stages, as illustrated in the workflow below. This approach ensures a controlled and efficient synthesis, starting from a readily available precursor.

Synthetic_Workflow D_Galactal 3,4,6-Tri-O-benzyl-D-galactal Hemiacetal 3,4,6-Tri-O-benzyl-2-deoxy- D-galactopyranose (Hemiacetal) D_Galactal->Hemiacetal Epoxidation & Reduction Trichloroacetimidate O-(3,4,6-Tri-O-benzyl-2-deoxy-alpha-D- galactopyranosyl) trichloroacetimidate Hemiacetal->Trichloroacetimidate DBU-catalyzed Trichloroacetimidation

Caption: Synthetic workflow for the preparation of the target trichloroacetimidate.

The synthesis commences with the commercially available 3,4,6-tri-O-benzyl-D-galactal. The benzyl protecting groups are chosen for their stability under a wide range of reaction conditions and their facile removal by catalytic hydrogenation. The D-galactal is then converted to the corresponding 2-deoxy-D-galactopyranose hemiacetal. This hemiacetal serves as the immediate precursor for the final trichloroacetimidation step, which is a base-catalyzed reaction with trichloroacetonitrile.

Part 1: Synthesis of the Precursor - 3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose (Hemiacetal)

The stereoselective synthesis of the 2-deoxy-D-galactopyranose hemiacetal from the corresponding glycal is a critical step that sets the stage for the final glycosyl donor. A common and effective method involves a two-step sequence of epoxidation followed by reductive opening of the epoxide.

Experimental Protocol: Hemiacetal Synthesis

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
3,4,6-Tri-O-benzyl-D-galactal416.515.0 g12.0
m-Chloroperoxybenzoic acid (m-CPBA, 77%)172.573.6 g16.1
Dichloromethane (DCM), anhydrous84.93100 mL-
Lithium aluminum hydride (LiAlH₄), 1 M in THF37.9524 mL24.0
Diethyl ether (Et₂O), anhydrous74.12150 mL-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)-50 mL-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)-50 mL-
Anhydrous magnesium sulfate (MgSO₄)120.37--
Silica gel for column chromatography---
Hexanes/Ethyl acetate solvent mixture---

Procedure:

  • Epoxidation:

    • Dissolve 3,4,6-tri-O-benzyl-D-galactal (5.0 g, 12.0 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-chloroperoxybenzoic acid (m-CPBA, 77%, 3.6 g, 16.1 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate 7:3, v/v).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (50 mL).

    • Separate the organic layer, and wash it successively with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide as a colorless oil. This intermediate is typically used in the next step without further purification.

  • Reductive Opening:

    • Dissolve the crude epoxide in anhydrous diethyl ether (100 mL) in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a 1 M solution of lithium aluminum hydride (LiAlH₄) in THF (24 mL, 24.0 mmol) dropwise via a syringe.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours. Monitor the reaction by TLC (Hexanes/Ethyl Acetate 1:1, v/v).

    • Cool the reaction mixture to 0 °C and quench it by the sequential dropwise addition of water (1 mL), 15% aqueous NaOH (1 mL), and water (3 mL).

    • Add a saturated aqueous solution of sodium potassium tartrate (50 mL) and stir vigorously for 1 hour until a clear separation of layers is observed.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient, e.g., 4:1 to 1:1) to afford 3,4,6-tri-O-benzyl-2-deoxy-D-galactopyranose as a white solid.

Expected Yield: 75-85% over two steps.

Part 2: Preparation of O-(3,4,6-Tri-O-benzyl-2-deoxy-alpha-D-galactopyranosyl) trichloroacetimidate

The conversion of the hemiacetal to the trichloroacetimidate is a crucial activation step. The use of a non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is highly effective in catalyzing this transformation. The resulting alpha-trichloroacetimidate is generally more stable and is the desired anomer for many glycosylation reactions.

Experimental Protocol: Trichloroacetimidation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
3,4,6-Tri-O-benzyl-2-deoxy-D-galactopyranose434.534.0 g9.2
Trichloroacetonitrile144.389.2 mL92.0
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.240.27 mL1.8
Dichloromethane (DCM), anhydrous84.9380 mL-
Celite®---
Hexanes---

Procedure:

  • To a solution of 3,4,6-tri-O-benzyl-2-deoxy-D-galactopyranose (4.0 g, 9.2 mmol) in anhydrous dichloromethane (80 mL) in a round-bottom flask, add trichloroacetonitrile (9.2 mL, 92.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.27 mL, 1.8 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC (Hexanes/Ethyl Acetate 4:1, v/v).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient, e.g., 9:1 to 7:3, with 1% triethylamine to prevent decomposition on silica) to afford the title compound as a colorless oil.

Expected Yield: 80-90%.

Mechanism of Trichloroacetimidate Formation and Glycosylation

The formation of the glycosyl trichloroacetimidate proceeds via a base-catalyzed addition of the anomeric hydroxyl group to the electrophilic carbon of trichloroacetonitrile. The subsequent glycosylation reaction is typically promoted by a Lewis acid, which activates the trichloroacetimidate donor for nucleophilic attack by an acceptor alcohol.

Reaction_Mechanism cluster_0 Trichloroacetimidate Formation cluster_1 Glycosylation Hemiacetal R-OH (Hemiacetal) Alkoxide R-O⁻ Hemiacetal->Alkoxide + Base Base DBU Intermediate [R-O-C(CCl₃)=N⁻] Alkoxide->Intermediate + TCN TCN Cl₃C-C≡N Product1 R-O-C(=NH)CCl₃ (Trichloroacetimidate) Intermediate->Product1 + Protonation Protonation DBU-H⁺ Product1_2 R-O-C(=NH)CCl₃ Activated_Donor [R-O-C(=N⁺H₂)CCl₃]OTf⁻ Product1_2->Activated_Donor + Lewis Acid LewisAcid Lewis Acid (e.g., TMSOTf) Oxocarbenium [R-O⁺=CH-R'] ↔ [R-O-CH⁺-R'] (Oxocarbenium Ion) Activated_Donor->Oxocarbenium - Cl₃CCONH₂ Product2 R-O-R' (Glycoside) Oxocarbenium->Product2 + Acceptor Acceptor R'-OH (Acceptor)

Caption: Generalized mechanism for trichloroacetimidate formation and glycosylation.

Characterization of 2-Deoxy-alpha-D-galactopyranose Trichloroacetimidate

Thorough characterization of the synthesized glycosyl donor is essential to confirm its identity and purity. Due to the limited availability of published NMR data for the specific target molecule, the following table provides expected characteristic signals based on closely related structures.

Table of Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR (CDCl₃)Anomeric Proton (H-1): ~6.5-6.7 ppm (d, J ≈ 3.5 Hz). The chemical shift and small coupling constant are characteristic of an alpha-anomeric proton. NH Proton: ~8.7 ppm (s, broad). Benzyl Protons: 7.2-7.4 ppm (m). Other Sugar Protons: 3.5-4.8 ppm (m).
¹³C NMR (CDCl₃)Imine Carbon (C=NH): ~160-162 ppm. CCl₃ Carbon: ~90-92 ppm. Anomeric Carbon (C-1): ~95-98 ppm. Other Sugar Carbons: ~65-85 ppm.
FT-IR (thin film)N-H stretch: ~3300 cm⁻¹ (broad). C=N stretch: ~1670 cm⁻¹. C-O stretch: ~1050-1150 cm⁻¹.
HRMS (ESI)Calculated mass for C₂₉H₂₈Cl₃NO₄ [M+H]⁺ should be confirmed.

Note on Characterization: The provided NMR data are estimations based on analogous compounds, such as O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl) trichloroacetimidate and various 2-deoxy-glycosides. Researchers should perform full 2D NMR analysis (COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

Field-Proven Insights and Troubleshooting

  • Stability of the Trichloroacetimidate: 2-Deoxyglycosyl trichloroacetimidates are known to be less stable than their fully hydroxylated counterparts. It is recommended to use the freshly prepared donor immediately in the subsequent glycosylation reaction. If storage is necessary, it should be done at low temperatures (-20 °C or below) under an inert atmosphere.

  • Anomeric Selectivity: The formation of the alpha-trichloroacetimidate is generally favored under kinetic control with DBU at low temperatures. However, anomeric mixtures can sometimes be obtained. Careful purification by column chromatography is crucial to isolate the desired alpha-anomer.

  • Side Reactions: A common side reaction during glycosylation is the formation of an N-glycosyl trichloroacetamide. This can be minimized by using the "inverse procedure," where the glycosyl donor is added slowly to a mixture of the acceptor and the Lewis acid promoter.

  • Purification: The use of triethylamine-treated silica gel for column chromatography is highly recommended to prevent the decomposition of the acid-sensitive trichloroacetimidate on the column.

Conclusion

This application note has provided a comprehensive and detailed guide for the preparation of 2-deoxy-alpha-D-galactopyranose trichloroacetimidate, a key building block in the synthesis of complex 2-deoxy-galactosides. By following the outlined protocols and considering the provided insights, researchers and drug development professionals can confidently synthesize this valuable glycosyl donor. The strategic two-step synthesis, coupled with a thorough understanding of the reaction mechanisms and characterization techniques, will facilitate the advancement of research in the field of glycochemistry and the development of novel carbohydrate-based therapeutics.

References

  • Crabtree, J. B., & Bennett, C. S. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(17), 7931–7984. [Link]

  • Repo, S., & Rauter, A. P. (2018). 2-Deoxy-sugars: Occurrence, chemical synthesis, and biological implications. European Journal of Organic Chemistry, 2018(20-21), 2530-2553.
  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition in English, 19(9), 731–732. [Link]

  • van der Vrande, K. N. A., Filippov, D. V., & Codée, J. D. C. (2023). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters, 25(33), 6149–6153. [Link]

  • Boltje, T. J., Buskas, T., & Boons, G.-J. (2009). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research. Nature Chemistry, 1(8), 611–622. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). New Principles for Glycoside-Bond Formation. Angewandte Chemie International Edition, 48(11), 1900–1934. [Link]

Sources

Advanced Click Chemistry Applications for 2-Deoxy-α-D-Galactose Azides: Metabolic Labeling, Microbiota Tracking, and Glucose Uptake Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of bioorthogonal chemistry with metabolic engineering has revolutionized our ability to track complex biological dynamics in real time. At the forefront of this field are 2-deoxy-α-D-galactose azides —specifically Ac4GalNAz (Tetraacetylated N-Azidoacetylgalactosamine) and 6AzGal (6-Azido-6-deoxy-D-galactose). By acting as stealthy, bioorthogonal handles, these molecules allow researchers to map extracellular matrix (ECM) turnover, profile single-cell immunometabolism, and dynamically track anaerobic microbiota without perturbing native cellular physiology. This application note provides the mechanistic causality, validated protocols, and self-validating experimental designs required to successfully deploy these reagents in advanced drug development and cell biology workflows.

Mechanistic Causality: The Bioorthogonal Power of Galactose Azides

To design a robust experiment, one must understand the metabolic fate of the chosen probe. The structural nuances of galactose azides dictate their specific biological applications:

A. Ac4GalNAz and Metabolic Oligosaccharide Engineering (MOE)

Ac4GalNAz is engineered for optimal cell permeability. The four acetyl groups mask the hydrophilic hydroxyls, allowing passive diffusion across the lipid bilayer. Once in the cytosol, non-specific esterases cleave the acetyl groups, yielding native GalNAz. The cell's endogenous GalNAc salvage pathway converts this into UDP-GalNAz, which polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) subsequently incorporate into nascent O-linked glycoproteins (mucin-type glycans) within the Golgi apparatus.

When these glycans are trafficked to the cell surface or secreted into the extracellular matrix (ECM), the exposed azide group serves as a highly specific target for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using cyclooctyne-conjugated fluorophores (e.g., DBCO-dyes). This enables the highly sensitive quantification of ECM synthesis rates in regenerative medicine and oncology 1[2]. Furthermore, these metabolic chemical reporters (MCRs) are instrumental in visualizing and identifying potentially O-GlcNAc modified intracellular proteins3[4].

MOE_Pathway Ac4GalNAz Ac4GalNAz (Cell Media) Esterases Cytosolic Esterases Ac4GalNAz->Esterases GalNAz GalNAz (Cytosol) Esterases->GalNAz Salvage Salvage Pathway GalNAz->Salvage UDPGalNAz UDP-GalNAz Salvage->UDPGalNAz Golgi Golgi Apparatus (ppGalNAcTs) UDPGalNAz->Golgi Surface Azide-Tagged Glycans Golgi->Surface SPAAC SPAAC Reaction (+ DBCO-Dye) Surface->SPAAC Labeled Fluorescent Readout SPAAC->Labeled

Metabolic Oligosaccharide Engineering (MOE) pathway for Ac4GalNAz incorporation and labeling.

B. 6AzGal and Single-Cell Glucose Uptake Profiling

Traditional glucose uptake assays rely on radioactive 2-DG or the bulky fluorescent analog 2-NBDG, which suffers from poor GLUT specificity and high background noise. 6-azido-6-deoxy-D-galactose (6AzGal) provides a highly accurate, low-background alternative for single-cell flow cytometry 5[5]. Because the C-6 position is modified with a small azide group, it is readily transported by GLUTs but cannot proceed through downstream glycolysis, effectively trapping the bioorthogonal handle inside metabolically active cells for subsequent labeling.

AzGal_Workflow Step1 1. Cell Incubation with 6AzGal GLUT GLUT-Mediated Uptake Step1->GLUT Step2 2. Intracellular Accumulation GLUT->Step2 Step3 3. Wash & Add BDP-DBCO Probe Step2->Step3 Click Copper-Free Click (SPAAC) Step3->Click Step4 4. Flow Cytometry Single-Cell Analysis Click->Step4

Workflow for 6AzGal glucose uptake profiling via Strain-Promoted Alkyne-Azide Cycloaddition.

Experimental Protocols: Self-Validating Systems

Protocol 1: Metabolic Labeling of O-Linked Glycans with Ac4GalNAz

Causality Note: We utilize Copper-Free SPAAC rather than Copper-Catalyzed (CuAAC) click chemistry. Copper (I) catalysts generate reactive oxygen species (ROS) that are highly toxic to live cells and can degrade nascent ECM proteins, confounding metabolic turnover data.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., human Mesenchymal Stem Cells) in a 6-well plate at

    
     cells/well. Allow 24 hours for adherence.
    
  • Metabolic Pulse: Replace media with fresh culture media supplemented with 50 µM Ac4GalNAz. Incubate for 48 hours at 37°C, 5% CO2.

  • Washing: Wash cells 3× with cold PBS (pH 7.4) containing 1% BSA. Causality: BSA prevents non-specific binding of the hydrophobic DBCO-dye in the next step.

  • SPAAC Labeling: Incubate cells with 10 µM DBCO-Fluorophore (e.g., DBCO-AF488) in PBS + 1% BSA for 1 hour at room temperature in the dark.

  • Final Wash & Analysis: Wash 3× with PBS to remove unreacted DBCO probe. Analyze via confocal microscopy or lyse cells for plate-reader quantification.

Self-Validation & Controls:

  • Negative Control: Vehicle only (DMSO) + DBCO-dye. Establishes the baseline background fluorescence of the DBCO probe.

  • Competition Control: 50 µM Ac4GalNAz + 5 mM natural GalNAc. An excess of native sugar will outcompete the azide analog in the salvage pathway, proving that the fluorescent signal is specifically driven by enzymatic glycan incorporation rather than passive membrane partitioning.

Protocol 2: High-Throughput Single-Cell Glucose Uptake Assay using 6AzGal

Causality Note: Extracellular washing prior to DBCO addition is the most critical step. Any residual 6AzGal in the media will react with the DBCO probe outside the cell, severely increasing background noise and depleting the probe concentration available for intracellular labeling.

Step-by-Step Methodology:

  • Starvation: Wash cells 2× with glucose-free DMEM. Incubate in glucose-free DMEM for 30 minutes to synchronize GLUT activity.

  • Uptake Pulse: Add 6AzGal to a final concentration of 500 µM. Incubate for 15–30 minutes at 37°C.

  • Critical Wash: Rapidly wash cells 3× with ice-cold PBS. Causality: Cold PBS halts GLUT transporter dynamics, trapping the 6AzGal inside the cell while removing extracellular traces.

  • Intracellular Click: Fix and permeabilize cells (if using non-permeable dyes) OR directly add cell-permeable BDP-DBCO (5 µM) for 30 minutes at 37°C.

  • Flow Cytometry: Wash 2× with PBS and analyze via flow cytometry (e.g., FITC channel for BDP-DBCO).

Self-Validation & Controls:

  • Inhibition Control: Pre-treat cells with 10 µM Cytochalasin B (a potent GLUT inhibitor) for 15 minutes prior to the 6AzGal pulse. A complete loss of signal validates that uptake is strictly GLUT-mediated and not an artifact of passive diffusion.

Advanced Applications: Microbiota Tracking (COMBICK)

Commonly used fluorescent labeling methods, such as Green Fluorescent Proteins (GFP), require oxygen to mature their chromophores, rendering them fundamentally inapplicable for live monitoring of anaerobic gut bacteria. The COMBICK (Combinatorial Click Chemistry) method utilizes Ac4GalNAz to dynamically label these anaerobes 6[6]. By feeding complex microbiota communities with azide-modified sugars and subsequently labeling them with combinations of DBCO-fluorophores, researchers can achieve strain-level differentiation of live, heterogeneous bacterial populations directly isolated from stool.

Data Presentation: Comparative Analysis of Galactose Azides

The following table summarizes the distinct functional profiles of the primary galactose azide derivatives to aid in experimental design:

ReagentTarget Pathway / TransporterChemical ModificationPrimary ApplicationKey Advantage over Traditional Methods
Ac4GalNAz GalNAc Salvage Pathway & ppGalNAcTsTetraacetylated, N-Azidoacetyl at C-2ECM tracking, O-glycan MOE, Microbiota labelingNon-radioactive; bioorthogonal; enables live-cell tracking of anaerobes without oxygen-dependent GFPs.
6AzGal GLUT Transporters (Glucose Uptake)Azide substitution at C-6Single-cell immunometabolism, Cancer profilingSuperior GLUT specificity and lower background fluorescence compared to bulky 2-NBDG probes.
2AzGal Glycoconjugate SynthesisAzide substitution at C-2Synthetic glycobiology, ADC linker chemistryProvides a stable, reactive handle for site-specific Antibody-Drug Conjugate (ADC) payload attachment.

References

  • Click chemistry-based quantification of extracellular matrix turnover for drug screening and regener
  • Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo.PubMed Central (PMC).
  • Combinatorial Click Chemistry Labeling to Study Live Human Gut-Derived Microbiota Communities.Frontiers in Microbiology.
  • Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins.PubMed Central (PMC).

Sources

Application Note: Regioselective Protection Strategies for 2-Deoxy-α-D-galactopyranose

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

2-Deoxy-D-galactose is a critical glucose analog and a potent biochemical tool widely utilized in glycobiology. It is known to actively interfere with the fucosylation of glycomacromolecules, making it a valuable agent in cancer research and the study of memory consolidation [1[1]]. Furthermore, selectively protected 2-deoxy-D-galactopyranose derivatives serve as essential building blocks for synthesizing complex oligosaccharides, such as functionalized trisaccharides used as p53-peptide mimics [2[2]].

Handling 2-deoxy sugars, however, presents a unique synthetic challenge. The absence of an electronegative hydroxyl group at the C2 position increases the electron density around the anomeric center, highly stabilizing the oxocarbenium ion intermediate. Consequently, the glycosidic bond is notoriously susceptible to acid-catalyzed cleavage and rapid anomerization. This application note details a robust, self-validating workflow for the regioselective protection of the C1, C3, C4, and C6 positions while mitigating the inherent instability of the 2-deoxy pyranose ring.

Mechanistic Rationale & Strategic Design

To achieve orthogonal protection, the synthetic strategy must exploit the steric and geometric nuances of the galactopyranose ring without relying on harsh acidic conditions:

  • C1 (Anomeric Center): Direct protection of free 2-deoxy-D-galactose often yields complex mixtures due to a highly favored open-chain aldehyde equilibrium. We first peracetylate the sugar to lock the pyranose ring, followed by Lewis acid-catalyzed thioglycosidation (using PhSH and BF₃·Et₂O). The resulting phenyl thioglycoside is highly stable to subsequent basic and mildly acidic conditions [2[2]].

  • C6 (Primary Hydroxyl): The C6 position is sterically unhindered. We utilize tert-Butyldiphenylsilyl chloride (TBDPSCl). TBDPS is selected over the more common Trityl (Trt) group because TBDPS exhibits superior stability against the mild acid required in the final acetalization step [3[3]].

  • C3 & C4 (Secondary Hydroxyls): In galactose, the C3-OH (equatorial) and C4-OH (axial) are cis-oriented. This geometry perfectly accommodates a 5-membered 1,3-dioxolane ring. We use 2,2-dimethoxypropane (DMP) to form an isopropylidene acetal.

Quantitative Data Summary

Reaction PhaseTarget PositionReagents & CatalystTemp (°C)Time (h)Expected Yield (%)
Peracetylation C1, C3, C4, C6Ac₂O, Pyridine254>95
Thioglycosidation C1 (Anomeric)PhSH, BF₃·Et₂O, CH₂Cl₂0 → 251285
Deacetylation C3, C4, C6NaOMe, MeOH25296
Silylation C6 (Primary)TBDPSCl, Imidazole, DMF0 → 25478
Acetalization C3, C4 (Secondary)DMP, CSA, Acetone25382

Process Visualization

Workflow Node1 2-Deoxy-D-galactose (Starting Material) Node2 Step 1: Anomeric Protection Reagents: Ac2O/Py, then PhSH/BF3·Et2O Result: Phenyl 2-deoxy-1-thio-D-galactopyranoside Node1->Node2 Locks pyranose ring Node3 Step 2: C6 Primary OH Protection Reagents: TBDPSCl, Imidazole, DMF Result: 6-O-TBDPS derivative Node2->Node3 Zemplén deacetylation first Node4 Step 3: C3, C4 Secondary OH Protection Reagents: 2,2-Dimethoxypropane, CSA Result: 3,4-O-Isopropylidene derivative Node3->Node4 Regioselective silylation Node5 Fully Protected Building Block Ready for Glycosylation Node4->Node5 Kinetically controlled acetalization

Fig 1. Sequential selective protection workflow for 2-deoxy-D-galactopyranose.

Experimental Methodologies & Quality Control

Phase 1: Anomeric Stabilization via Thioglycosidation
  • Peracetylation: Dissolve 2-deoxy-D-galactose (1.0 eq) in a 2:1 (v/v) mixture of Pyridine and Acetic Anhydride (Ac₂O). Stir at room temperature (RT) for 4 hours. Concentrate under reduced pressure and co-evaporate with toluene to remove residual pyridine.

  • Thioglycosidation: Dissolve the crude peracetate in anhydrous CH₂Cl₂ under an inert atmosphere. Add thiophenol (PhSH, 1.2 eq) and cool the flask to 0 °C. Dropwise add Boron trifluoride diethyl etherate (BF₃·Et₂O, 1.5 eq). Allow the reaction to warm to RT and stir for 12 hours. Quench carefully with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Zemplén Deacetylation: Dissolve the crude thioglycoside in anhydrous MeOH. Add a catalytic amount of Sodium methoxide (NaOMe, 0.1 eq). Stir at RT for 2 hours. Neutralize the solution using Amberlite IR-120 (H⁺) resin, filter, and concentrate to yield the triol intermediate.

  • Self-Validation (QC):

    • TLC: The triol will stain intensely dark blue/purple with p-Anisaldehyde, a hallmark of 2-deoxy sugars.

    • NMR: Confirm the complete disappearance of acetate methyl singlets (~2.0 ppm) in the ¹H-NMR spectrum.

Phase 2: Sterically Driven C6-Silylation
  • Dissolve the deprotected phenyl 2-deoxy-1-thio-D-galactopyranoside triol (1.0 eq) in anhydrous DMF.

  • Add Imidazole (2.0 eq) and cool the mixture to 0 °C.

  • Add tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.1 eq) dropwise. The steric bulk of the TBDPS group ensures it reacts almost exclusively with the primary C6-OH.

  • Stir for 4 hours at RT. Quench with a small volume of MeOH, concentrate under high vacuum to remove DMF, and partition between EtOAc and water.

  • Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Self-Validation (QC):

    • TLC: The product will migrate significantly higher (higher Rf) than the triol due to the lipophilic silyl group.

    • NMR: Look for the appearance of aromatic protons (7.3–7.7 ppm) and a prominent 9H singlet at ~1.05 ppm corresponding to the tert-butyl group.

Phase 3: Kinetically Controlled C3, C4-Acetalization
  • Dissolve the 6-O-TBDPS diol (1.0 eq) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (DMP, 5.0 eq) followed by a catalytic amount of Camphorsulfonic acid (CSA, 0.1 eq).

  • Stir at RT for 3 hours. The cis-diol configuration drives rapid cyclization to the 1,3-dioxolane ring.

  • CRITICAL STEP: Quench the reaction by adding Triethylamine (Et₃N, 0.2 eq) before concentrating the solvent. Because 2-deoxy sugars are highly acid-sensitive, concentrating the mixture while the CSA catalyst is still active will cause immediate hydrolysis of the anomeric thioglycoside and destruction of the product.

  • Concentrate the neutralized mixture and purify via flash chromatography.

  • Self-Validation (QC):

    • NMR: Confirm the success of the acetalization by the appearance of two distinct 3H singlets at ~1.3 ppm and ~1.5 ppm, corresponding to the non-equivalent methyl groups of the isopropylidene acetal.

References

  • 2. PubMed Central (PMC). 2.1. MedChemExpress. 3.3. ResearchGate.

Sources

Application Note: Precision Peracetylation of 2-Deoxy-α-D-galactopyranose

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Carbohydrate Chemists, Drug Development Professionals, and Process Scientists Application Focus: Synthesis of highly pure, lipophilic glycosyl donors for therapeutic targeting and prodrug development.

Executive Summary

2-Deoxy-D-galactose is a critical glucose analog widely utilized in metabolic research to inhibit glycolysis and interfere with the fucosylation of glycomacromolecules ()[1]. In the realm of drug development—particularly for liver-targeted therapeutics—peracetylated derivatives like 1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose serve as essential building blocks. Acetylating the four free hydroxyl groups (C1, C3, C4, C6) protects the sensitive pyranose core, enhances organic solubility, and primes the anomeric center for subsequent glycosylation reactions. This application note details a highly optimized, self-validating protocol for the peracetylation of 2-deoxy-α-D-galactopyranose.

Mechanistic Insights: The Causality of Acetylation

As a Senior Application Scientist, I emphasize that carbohydrate protection is never a mere mixing of reagents; it is a carefully orchestrated sequence of kinetic and thermodynamic controls. The lack of a C2 hydroxyl group in 2-deoxy-D-galactose fundamentally alters its reactivity. Without the stereodirecting and stabilizing effect of a C2 participating group, the anomeric center (C1) is highly sensitive to harsh acidic conditions, which can trigger premature ring-opening or elimination to form a glycal.

To preserve the pyranose core, basic conditions are a strict chemical necessity. Standard O-acetylation relies on acetic anhydride (Ac₂O) in the presence of pyridine ()[2].

  • Dual-Action Pyridine: Pyridine solvates the highly polar free sugar and acts as an acid scavenger, neutralizing the acetic acid byproduct to prevent the degradation of the 2-deoxy sugar.

  • DMAP Catalysis: 4-Dimethylaminopyridine (DMAP) is introduced as a super-nucleophilic catalyst ()[3]. DMAP attacks acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This overcomes the steric hindrance at the axial C4 hydroxyl group of the galactose epimer, ensuring complete peracetylation rather than yielding a complex mixture of partially acetylated intermediates.

Quantitative Reaction Parameters

To ensure reproducibility, all stoichiometric and kinetic parameters are strictly defined below.

ParameterReagent / ConditionValue / EquivalentMechanistic Purpose
Substrate 2-Deoxy-α-D-galactopyranose1.0 eqPrimary starting material
Reagent Acetic Anhydride (Ac₂O)6.0 – 8.0 eqAcetyl donor (excess drives equilibrium)
Solvent/Base Anhydrous Pyridine10 mL / mmolAcid scavenger & nucleophilic solvent
Catalyst DMAP0.05 eqSuper-nucleophilic accelerator
Temperature Addition Phase0 °CSuppresses exothermic side reactions
Temperature Reaction Phase20 – 25 °C (RT)Provides kinetic energy for completion
Time Reaction Duration12 – 16 hoursEnsures peracetylation of hindered OH groups

Workflow Visualization

AcetylationWorkflow N1 2-Deoxy-α-D-galactopyranose (Starting Material) N2 Solvation in Dry Pyridine (Ar atmosphere, 0 °C) N1->N2 N3 Addition of Ac₂O & DMAP (Catalytic Activation) N2->N3 N4 Acetylation Reaction (Stir at RT, 12-16 h) N3->N4 N5 Quench with Cold MeOH (Destroy excess Ac₂O) N4->N5 TLC Validation (Rf ~0.5) N6 Aqueous Workup (CH₂Cl₂ / HCl / NaHCO₃) N5->N6 N7 Silica Gel Chromatography (Hexane/EtOAc) N6->N7 pH & Phase Validation N8 1,3,4,6-Tetra-O-acetyl- 2-deoxy-α-D-galactopyranose N7->N8 Yield: 85-95%

Workflow for the peracetylation of 2-deoxy-α-D-galactopyranose with validation checkpoints.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. At each critical juncture, the scientist receives immediate physical or analytical feedback confirming the success of the step.

Reagents & Equipment Preparation
  • Flame-dry all glassware under vacuum and backfill with Argon to eliminate ambient moisture. Moisture prematurely hydrolyzes Ac₂O into acetic acid, skewing the stoichiometry.

  • Ensure Pyridine and Dichloromethane (CH₂Cl₂) are strictly anhydrous.

Step-by-Step Methodology

Step 1: Solvation Suspend 2-Deoxy-α-D-galactopyranose (1.0 eq) in anhydrous pyridine (10 mL/mmol) under an Argon atmosphere.

  • Self-Validation Check: The mixture will initially appear as a cloudy suspension. As the reaction progresses in Step 3, the increasing lipophilicity of the acetylated intermediates will cause the suspension to transition into a clear, homogenous solution.

Step 2: Catalytic Activation Cool the suspension to 0 °C using an ice bath. Add DMAP (0.05 eq) in one portion.

  • Causality: Cooling is mandatory before the addition of the anhydride to prevent thermal runaway and subsequent anomerization or degradation of the sugar.

Step 3: Acetylation Add acetic anhydride (6.0 – 8.0 eq) dropwise over 15 minutes. Maintain the reaction at 0 °C for 1 hour, then remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 12 to 16 hours.

Step 4: Reaction Validation (TLC) Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1 v/v) solvent system. Visualize using a 5% H₂SO₄ in ethanol stain followed by heating.

  • Self-Validation Check: The baseline spot corresponding to the highly polar starting material (Rf ~0.0) must be completely consumed. A single, fast-moving spot (Rf ~0.5) indicates successful peracetylation.

Step 5: Quenching Cool the flask back to 0 °C. Dropwise add ice-cold methanol (2 mL/mmol) and stir for 30 minutes.

  • Causality: Methanol reacts with unreacted Ac₂O to form volatile methyl acetate and acetic acid, safely neutralizing the highly reactive anhydride prior to aqueous extraction.

Step 6: Aqueous Workup Co-evaporate the mixture with toluene under reduced pressure to remove the bulk of the pyridine. Dissolve the remaining crude syrup in CH₂Cl₂. Transfer to a separatory funnel and wash sequentially:

  • 1 M HCl (3x): Extracts residual pyridine as water-soluble pyridinium hydrochloride.

    • Self-Validation Check: The organic layer will lose the pungent odor of pyridine, and the aqueous waste must test strongly acidic (pH < 2).

  • Saturated NaHCO₃ (2x): Neutralizes residual acetic acid and HCl.

    • Self-Validation Check: Effervescence (CO₂ gas evolution) will occur. The wash is complete only when bubbling entirely ceases.

  • Brine (1x): Removes bulk water from the organic phase.

Step 7: Drying & Purification Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexane) to yield 1,3,4,6-tetra-O-acetyl-2-deoxy-α-D-galactopyranose as a viscous syrup or white crystalline solid (Yield: 85–95%).

Analytical Characterization & Quality Control

To definitively validate the structural integrity of the synthesized product, Nuclear Magnetic Resonance (NMR) spectroscopy is required:

  • ¹H NMR (CDCl₃, 400 MHz): The anomeric proton (H-1) is the primary diagnostic marker. In the α-anomer, H-1 typically appears shifted significantly downfield to ~6.20 – 6.40 ppm as a doublet of doublets (due to coupling with the adjacent C2 protons), confirming successful O-acetylation at the C1 position. Additionally, four distinct, sharp singlets between 2.00 and 2.20 ppm (integrating to 12 protons total) must be present, confirming the incorporation of exactly four acetyl methyl groups.

References

  • Title: O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Assembly, Postsynthetic Modification and Hepatocyte Targeting by Multiantennary, Galactosylated Soft Structures Source: The Royal Society of Chemistry (RSC) URL: [Link]

Sources

Application Note: Utilizing 2-Deoxy-D-galactose (2-dGal) as a Metabolic and Glycosylation Inhibitor in In Vitro Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Glycobiology, Tumor Metabolism, Virological Glycoprotein Studies, and Metabolic Trapping.

Introduction & Mechanistic Overview

2-Deoxy-D-galactose (2-dGal) is a structural analog of D-galactose that lacks a hydroxyl group at the C-2 position. In cellular and biochemical research, it is widely deployed as a dual-action inhibitor, simultaneously disrupting carbohydrate metabolism and protein glycosylation[1]. Understanding the causality behind its mechanisms is critical for designing robust experimental workflows.

The Dual Mechanism of Action

When introduced to mammalian cell cultures, 2-dGal exerts its inhibitory effects through two distinct, yet interconnected, pathways:

  • Metabolic Trapping (Phosphate & Uridylate Trapping): Upon entering the cell, 2-dGal is rapidly phosphorylated by galactokinase to form 2-Deoxy-D-galactose-1-phosphate (2-dGal-1-P)[2]. Because this metabolite is a remarkably poor substrate for the subsequent enzyme in the Leloir pathway (UDP-glucose:galactose-1-phosphate uridylyltransferase), 2-dGal-1-P accumulates to massive intracellular levels (up to 35 mmol/kg in hepatoma cells)[2]. This rapid accumulation traps inorganic phosphate (Pi), leading to a severe depletion of intracellular ATP and UTP pools[3]. The drop in ATP and Pi subsequently inhibits glycolysis, specifically creating a bottleneck at the 6-phosphofructokinase step[2].

  • Glycosylation & Fucosylation Inhibition: A small fraction of 2-dGal-1-P is eventually converted into UDP-2-dGal[2]. This nucleotide sugar analog competes with natural UDP-galactose and UDP-fucose in the endoplasmic reticulum and Golgi apparatus. Its incorporation into nascent glycan chains terminates elongation, effectively inhibiting N-linked glycosylation, O-linked glycosylation, and fucosylation of glycoproteins[4].

Mechanism dGal 2-Deoxy-D-galactose (2-dGal) GalK Galactokinase (Phosphorylation) dGal->GalK dGal1P 2-dGal-1-Phosphate (Massive Accumulation) GalK->dGal1P Trapping Phosphate Trapping & UTP/ATP Depletion dGal1P->Trapping Rapid UDPdGal UDP-2-dGal (Minor Conversion) dGal1P->UDPdGal Slow Glycolysis Inhibition of Glycolysis (6-Phosphofructokinase) Trapping->Glycolysis Glycosylation Inhibition of Glycosylation & Fucosylation UDPdGal->Glycosylation

Metabolic pathways of 2-dGal leading to phosphate trapping and glycosylation inhibition.

Experimental Design & Causality

When using 2-dGal, researchers must distinguish whether an observed cellular phenotype (e.g., cell death, reduced viral titer, or altered protein function) is caused by UTP/ATP depletion or by direct glycosylation inhibition .

To build a self-validating experimental system, Uridine rescue is employed. Co-administering uridine replenishes the intracellular UTP pool via the salvage pathway, reversing the metabolic toxicity of phosphate/uridylate trapping[3]. If uridine addition rescues the phenotype, the effect was metabolically driven. If the phenotype (e.g., altered protein mass) persists despite uridine rescue, it confirms that the effect is driven by direct glycosylation inhibition[4].

Quantitative Data & Experimental Parameters
ParameterRecommended RangeCellular TargetObserved Effect
2-dGal Concentration 1 mM – 4 mMGalactokinase / GlycansPhosphate trapping; N-glycan chain termination[4].
Uridine Rescue 1 mM – 2 mMUTP PoolRestores UTP levels; reverses metabolic toxicity[3].
Incubation Time 5 – 24 hoursGlycolysis / ERDepletion of ATP/UTP (fast); Glycoprotein mass shift (slow)[2].

Step-by-Step Methodologies

Protocol A: In Vitro Assessment of N-Glycosylation Inhibition

This protocol isolates the glycosylation-inhibiting properties of 2-dGal from its metabolic toxicity.

  • Cell Seeding: Seed target cells (e.g., hepatocytes or monocytes) in 6-well culture plates at a density of

    
     cells/well in standard growth medium. Allow 24 hours for adherence.
    
  • Treatment Preparation: Prepare a 100 mM stock solution of 2-dGal in sterile, distilled water. Prepare a separate 100 mM stock of Uridine.

  • Inhibitor Application: Replace the media with fresh media containing 2-dGal at a final concentration of 4 mM.

  • Uridine Control (Critical Checkpoint): In parallel wells, co-administer 4 mM 2-dGal with 2 mM Uridine. This step is non-negotiable for proving causality; it prevents UTP deficiency, ensuring that any observed protein alterations are strictly due to glycosylation blockade[4].

  • Incubation: Incubate the cells at 37°C, 5% CO₂ for 16 to 24 hours.

  • Harvest & Analysis: Lyse the cells using RIPA buffer supplemented with protease inhibitors. Perform SDS-PAGE and Western Blotting against your target glycoprotein (e.g.,

    
    -antitrypsin).
    
    • Interpretation: A shift to a lower molecular weight band in both the 2-dGal and 2-dGal+Uridine lanes indicates successful inhibition of N-glycosylation.

Protocol B: Metabolic Trapping and Glycolysis Inhibition Assay

This protocol measures the rapid metabolic crash induced by 2-dGal.

  • Cell Preparation: Suspend cells (e.g., ascites hepatoma cells) at a density of

    
     cells/mL in a low-glucose or glucose-free buffer to sensitize them to glycolytic inhibition.
    
  • Baseline Sampling: Extract a 1 mL aliquot at

    
     using an alkaline ethanol deproteinization procedure to establish baseline ATP, UTP, and Pi levels.
    
  • Inhibitor Application: Add 2-dGal to the suspension to a final concentration of 1 mM[2].

  • Time-Course Sampling: Extract 1 mL aliquots at 30, 60, and 120 minutes post-treatment.

  • Quantification: Analyze the deproteinized extracts via HPLC.

    • Interpretation: You should observe a rapid accumulation of 2-dGal-1-P within the first 30 minutes, accompanied by a steep (>80%) depression in free intracellular Pi and UTP/ATP pools[2].

Workflow Seed Seed Cells (6-well plate) Treat Add 2-dGal (1 - 4 mM) Seed->Treat Control + Uridine Control (Isolate Mechanism) Treat->Control Incubate Incubate (5 - 24 hrs) Control->Incubate Harvest Harvest & Lyse Incubate->Harvest Assay Western Blot / HPLC Analysis Harvest->Assay

Workflow for evaluating 2-dGal-induced glycosylation inhibition and metabolic trapping.

References

  • Gross, V., Hull, W. E., Berger, U., Andus, T., Kreisel, W., Gerok, W., & Keppler, D. (1992). "Inhibition of protein N-glycosylation by 2-deoxy-2-fluoro-D-galactose." Biochemical Journal. URL: [Link]

  • Smith, D. F., & Keppler, D. O. (1977). "2-Deoxy-D-galactose metabolism in ascites hepatoma cells results in phosphate trapping and glycolysis inhibition." European Journal of Biochemistry. URL: [Link]

  • Keppler, D. O., Rudigier, J. F., Bischoff, E., & Decker, K. F. (1970). "The trapping of uridine phosphates by D-galactosamine, D-glucosamine, and 2-deoxy-D-galactose. A study on the mechanism of galactosamine hepatitis." European Journal of Biochemistry. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Deoxy-alpha-D-galactopyranose Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carbohydrate chemistry and drug development professionals. The stereoselective synthesis of 2-deoxy-


-D-galactopyranosides is notoriously challenging. The absence of a C2-participating group (like an acyl or acetamido group) typically results in poor anomeric control (

/

mixtures), while the inherent instability of 2-deoxy glycosyl donors often leads to rapid hydrolysis or elimination (Ferrier rearrangement) [1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize yield and


-selectivity in your syntheses.

Troubleshooting Guide: Yield & Selectivity

Q1: My glycosylation reactions yield a near 1:1 mixture of


 and 

anomers. How can I drive the reaction exclusively toward the

-anomer?
Causality & Solution: Without a C2-directing group, stereocontrol relies heavily on the anomeric effect and the reaction pathway (

vs.

). If you are generating an oxocarbenium ion intermediate (

), the lack of steric shielding allows the acceptor to attack from either face. Fix: Shift the mechanism to an

-like displacement. We recommend using a substoichiometric amount of 1,10-phenanthroline with a 2-deoxy galactosyl chloride donor. Phenanthroline acts as a nucleophilic organocatalyst, trapping the oxocarbenium ion to form a stable

-phenanthrolinium intermediate. The incoming alcohol acceptor then displaces this intermediate via an

pathway, yielding the

-glycoside with high selectivity (often >90:10

:

) [1].

Q2: My 2-deoxy-D-galactosyl halide donor degrades in the flask before I can even add the acceptor. How do I prevent this? Causality & Solution: 2-Deoxy glycosyl halides are highly sensitive to moisture and ambient temperatures because the absence of an electronegative C2-oxygen increases the electron density at the anomeric center, facilitating spontaneous halide dissociation. Fix: Do not isolate the halide. Generate the 2-deoxy galactosyl chloride in situ by treating the corresponding D-galactal derivative with anhydrous HCl in a non-polar solvent (e.g., MTBE/DCE) at 0 °C, and immediately introduce the acceptor and catalyst [1].

Q3: I am trying to synthesize a 2-amino-2-deoxy-


-D-galactopyranoside (GalNAc derivative), but my yields are low. What is the best precursor? 
Causality & Solution:  Direct glycosylation with 2-amino donors is difficult due to the nucleophilicity of the amine.
Fix: Use a 2-azido-2-deoxy-D-galactosyl donor. The azide group is non-participating (allowing for 

-selectivity if directed properly) and highly stable during glycosylation. A highly effective modern approach utilizes a 2-azido-2-deoxygalactosyl 1-naphthoate donor. Upon activation with a Gold(I) catalyst, the amide group on the naphthoate leaving group hydrogen-bonds with the incoming acceptor, directing an exclusive

attack to provide the inverted

-anomer in excellent yield [2].

Experimental Workflows & Logic

G A D-Galactal Derivative B Anhydrous HCl (in situ) 0 °C, 15 min A->B C 2-Deoxy-Galactosyl Chloride (Unstable Intermediate) B->C D 1,10-Phenanthroline (10 mol%) + Glycosyl Acceptor C->D E 2-Deoxy-alpha-D-Galactopyranoside (High Yield & Selectivity) D->E

Workflow for phenanthroline-assisted 2-deoxy-alpha-D-galactopyranoside synthesis.

G Start Issue: Low Alpha-Selectivity Check1 Identify Donor Leaving Group Start->Check1 Path1 Glycosyl Halide (Cl/Br) Check1->Path1 Path2 1-Naphthoate / Ester Check1->Path2 Sol1 Add 1,10-Phenanthroline (Forms beta-intermediate) Path1->Sol1 Sol2 Use Gold(I) Catalyst (H-bond directed SN2) Path2->Sol2

Troubleshooting logic for improving alpha-selectivity in 2-deoxy glycosylations.

Self-Validating Experimental Protocols

Protocol A: Phenanthroline-Assisted Synthesis of 2-Deoxy- -D-Galactopyranosides [1]

Mechanism: Organocatalytic


 displacement of a 

-phenanthrolinium intermediate.

Materials:

  • Protected D-galactal (1.0 equiv)

  • Anhydrous HCl (1.0 M in diethyl ether)

  • 1,10-Phenanthroline (10 mol%)

  • Glycosyl Acceptor (alcohol) (1.2 equiv)

  • Solvent: MTBE/DCE (1:1, anhydrous)

Step-by-Step Methodology:

  • In Situ Activation: Dissolve the protected D-galactal in anhydrous MTBE/DCE (0.1 M) under an argon atmosphere. Cool the flask to 0 °C.

  • Chlorination: Dropwise add anhydrous HCl (1.2 equiv). Stir for 15–30 minutes at 0 °C.

    • Validation Step: Pull a 10

      
      L aliquot, quench in cold saturated 
      
      
      
      , extract with EtOAc, and spot on TLC (Hexanes:EtOAc). The glycal spot should completely disappear, replaced by a lower
      
      
      spot (glycosyl chloride).
  • Catalyst Addition: Evaporate excess HCl under a gentle stream of argon (do not apply high vacuum/heat). Add 1,10-phenanthroline (10 mol%) dissolved in 1 mL of DCE.

  • Glycosylation: Immediately add the glycosyl acceptor (1.2 equiv). Stir the reaction mixture at room temperature for 2–4 hours.

  • Quenching & Purification: Quench with triethylamine (0.1 mL). Concentrate under reduced pressure. Purify via silica gel flash chromatography.

    • Validation Step: Analyze the purified product via

      
       NMR. The anomeric proton (
      
      
      
      ) for the
      
      
      -anomer will appear as a broad singlet or a doublet with a small coupling constant (
      
      
      Hz) around 4.8–5.2 ppm, whereas the
      
      
      -anomer will show a distinct doublet with a larger axial-axial coupling constant (
      
      
      Hz) [1].
Protocol B: Gold-Catalyzed Glycosylation for 2-Azido-2-Deoxy- -D-Galactosides [2]

Mechanism: H-bond directed


 inversion using a designed leaving group.

Materials:

  • 
    -2-azido-2-deoxy-D-galactosyl 1-naphthoate donor (1.0 equiv)
    
  • Glycosyl Acceptor (1.2 equiv)

  • IMesAuCl /

    
     (10 mol% each)
    
  • Solvent: Trifluorotoluene (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, mix the

    
    -donor and the acceptor in anhydrous 
    
    
    
    (0.08 M) over activated 4Å molecular sieves. Stir at room temperature for 30 minutes to ensure complete dryness.
  • Catalyst Activation: In a separate vial, premix IMesAuCl (10 mol%) and

    
     (10 mol%) in 
    
    
    
    for 5 minutes to generate the active cationic gold complex.
  • Reaction: Cool the main reaction vessel to 0 °C. Transfer the active gold catalyst solution into the reaction mixture dropwise.

  • Monitoring: Stir for 3 hours at 0 °C.

    • Validation Step: Monitor via TLC. The donor spot should vanish, yielding a single major product spot. The presence of the amide-containing naphthoic acid byproduct will also be visible under UV light.

  • Workup: Filter the mixture through a short pad of Celite to remove molecular sieves and silver salts. Concentrate and purify via column chromatography.

Quantitative Data Presentation

Table 1: Comparison of Catalytic Systems for 2-Deoxy-


-D-Galactopyranose Synthesis 
Catalyst SystemDonor TypeLeaving GroupReaction TempTypical Yield

:

Selectivity
Reference
None (Thermal) Glycosyl HalideChloride25 °C40 - 50%~ 50:50[1]
1,10-Phenanthroline Glycosyl HalideChloride25 °C80 - 91%> 88:12 to Exclusive

[1]
IMesAuCl /

2-Azido-Galactosyl1-Naphthoate0 °C75 - 85%Exclusive

(Inversion)
[2]
Nucleophilic Fluorination Talose TriflateTriflate100 °CRadiochem Yield 3.8%N/A (Yields 2-

FDGal)
[3]

Frequently Asked Questions (FAQs)

FAQ 1: Can I use these methods for radiolabeling, such as synthesizing 2-


fluoro-2-deoxy-D-galactose (FDGal)? 
Answer: While phenanthroline and gold-catalyzed methods are excellent for standard 

-glycosylations, radiolabeling requires rapid nucleophilic substitution due to the short half-life of

. For FDGal, the standard protocol involves the nucleophilic fluorination of a commercially available Talose triflate precursor using

followed by basic hydrolysis [3].

FAQ 2: During silica gel chromatography, my


 and 

anomers co-elute. How can I separate them?
Answer: 2-Deoxy anomers often have nearly identical

values in standard Hexanes/EtOAc mixtures. To improve resolution, switch to a Toluene/Acetone or Dichloromethane/Ether gradient system. Alternatively, utilizing the highly stereoselective methods outlined above (which yield >90% of a single anomer) largely eliminates the need for difficult anomeric separations.

FAQ 3: Why do you recommend MTBE/DCE as the solvent for the phenanthroline method? Answer: The 1:1 mixture of Methyl tert-butyl ether (MTBE) and 1,2-Dichloroethane (DCE) provides the perfect balance of polarity. DCE solubilizes the polar intermediates, while MTBE acts as a mild coordinating solvent that stabilizes the oxocarbenium ion just enough to prevent rapid decomposition before the phenanthroline can trap it [1].

References

  • Li, C.-X., English, C. K., Ahiadorme, D. A., & Nguyen, H. M. (2025). Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides. ACS Omega, 10(18), 18700-18708.[Link]

  • Zhang, Y., Ma, X., & Zhang, L. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. CCS Chemistry, 5(12), 2799-2807.[Link]

  • Frisch, K., et al. (2011). Nucleophilic radiosynthesis of 2-[18F]fluoro-2-deoxy-D-galactose from Talose triflate and biodistribution in a porcine model. Nuclear Medicine and Biology, 38(4), 477-483.[Link]

Technical Support Center: 2-Deoxy-D-Galactose Anomer Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carbohydrate stereochemistry. This guide is designed for researchers and drug development professionals facing challenges in separating the


 and 

anomers of 2-deoxy-D-galactose.

Because 2-deoxy-D-galactose is a reducing sugar, its hemiacetal ring spontaneously opens and closes in aqueous solutions, leading to rapid interconversion between the


 and 

pyranose forms (mutarotation). The absence of the C2 hydroxyl group alters the inductive electron-withdrawing effect present in standard hexoses, making this dynamic equilibrium particularly difficult to arrest during standard chromatographic workflows.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to help you successfully isolate and analyze these anomers.

Core Separation Workflows

Workflow Mix 2-Deoxy-D-Galactose (α/β Anomeric Mixture) Deriv Chemical Derivatization (Per-O-Acetylation) Mix->Deriv Ac2O, Pyridine Glyco Anomeric Glycosides (e.g., 4-NP-α/β-Gal) Mix->Glyco Glycosylation Locked α/β Per-O-Acetates (Mutarotation Locked) Deriv->Locked Enzym Chemo-Enzymatic Resolution (Selective Hydrolysis) Hydro β-Galactosidase (Cleaves β-anomer only) Enzym->Hydro HPLC Normal Phase HPLC (Baseline Separation) Locked->HPLC Isocratic Elution Glyco->Enzym Extract Solvent Extraction (Isolates pure α-anomer) Hydro->Extract Differential Solubility

Workflow for separating 2-deoxy-D-galactose anomers via derivatization or enzymatic resolution.

Troubleshooting Guide 1: Chromatographic Smearing & Chemical Derivatization

Q: When I inject 2-deoxy-D-galactose into my reverse-phase HPLC system, I get a single broad, smeared peak instead of two distinct anomer peaks. Why is this happening? A: You are observing on-column mutarotation. The timescale of the


 interconversion in the aqueous mobile phase is similar to the timescale of your chromatographic separation. To achieve baseline separation, you must eliminate the hemiacetal proton by locking the anomeric center. The most reliable method is per-O-acetylation, which converts the dynamic hemiacetals into stable, non-interconverting 

and

per-O-acetates.
Protocol 1: Per-O-Acetylation & HPLC Separation

Causality: Acetic anhydride in the presence of pyridine acts as both a solvent and a base catalyst, fully acetylating all free hydroxyl groups. This locks the stereochemistry at the C1 position, allowing the diastereomers to be separated based on their distinct spatial interactions with a normal-phase silica stationary phase.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 100 mg of 2-deoxy-D-galactose in 2.0 mL of anhydrous pyridine under an inert atmosphere (N

    
     or Ar).
    
  • Derivatization: Add 1.0 mL of acetic anhydride dropwise at 0 °C. Add a catalytic amount (5 mg) of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation: Spot the mixture on a silica TLC plate (Hexane:EtOAc 7:3). The highly polar starting material (baseline) should completely disappear, replaced by two closely eluting, less polar spots.

  • Quenching & Extraction: Pour the mixture into 10 mL of ice water. Extract with dichloromethane (3 x 10 mL).

  • Washing: Wash the combined organic layers with 1M HCl (to remove pyridine), saturated NaHCO

    
     (to neutralize residual acid), and brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Concentration: Evaporate the solvent under reduced pressure to yield a crude mixture of 1,3,4,6-tetra-O-acetyl-2-deoxy-

    
    -D-galactopyranose.
    
  • HPLC Separation: Inject the crude mixture onto a Normal Phase HPLC system using the parameters outlined in Table 1.

Quantitative Data Summaries

Table 1: Standard HPLC Conditions for Per-O-Acetylated Anomers

ParameterRecommended ValueRationale / Causality
Column Normal Phase Silica (5 µm, 250 x 4.6 mm)Separates diastereomers based on polar interactions of the locked acetates with surface silanols.
Mobile Phase Hexane / Ethyl Acetate (75:25, v/v)Isocratic elution prevents baseline drift and provides optimal resolution (

).
Flow Rate 1.0 mL/minBalances theoretical plate count with acceptable run times.
Detection ELSD or Refractive Index (RI)Acetyl groups lack strong UV chromophores; ELSD provides universal mass detection.
Retention Behavior

-anomer elutes first
The axial acetate at C1 typically exhibits weaker hydrogen bonding with the silica stationary phase.

Troubleshooting Guide 2: Chemo-Enzymatic Resolution

Q: Preparative HPLC is too difficult to scale up for our drug development pipeline. Is there a way to isolate the pure


-anomer in bulk without chromatography? 
A:  Yes. You can utilize a chemo-enzymatic kinetic resolution[1]. By converting the anomeric mixture into a synthetic glycoside (e.g., 4-nitrophenyl glycoside) and treating it with a highly stereospecific 

-galactosidase, you can selectively destroy the

-anomer while leaving the

-anomer completely intact.

Pathway Substrate 4-NP-α/β-2-deoxy-D-Gal (Mixture) Enzyme β-Galactosidase (Aqueous Buffer, pH 4.5) Substrate->Enzyme Alpha 4-NP-α-2-deoxy-D-Gal (Intact, Organic Phase) Enzyme->Alpha No reaction (α-stable) Beta Free 2-deoxy-D-Gal + 4-Nitrophenol (Aqueous) Enzyme->Beta Hydrolysis (β-cleaved)

Selective enzymatic hydrolysis of β-anomers using β-galactosidase.

Protocol 2: Enzymatic Resolution & Extraction

Causality:


-galactosidase utilizes a retaining double-displacement mechanism requiring an equatorial (

) linkage to form the oxocarbenium ion transition state[2]. The

-anomer's axial geometry physically prevents nucleophilic attack in the enzyme's active site, rendering it immune to hydrolysis.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize the 4-nitrophenyl (4-NP) glycoside of your 2-deoxy-D-galactose mixture using standard Fischer glycosylation.

  • Enzymatic Digestion: Dissolve the 4-NP-

    
    -mixture (approx. 4.4 mM) in a citrate-phosphate buffer (pH 4.5). Add 
    
    
    
    -galactosidase (4 U/mL).
  • Incubation & Monitoring: Incubate at 35 °C with gentle stirring (450 rpm). Self-Validation: Monitor the reaction via UV-Vis spectroscopy at 400 nm. The absorbance will rise as free 4-nitrophenol is released. The reaction is complete when the absorbance plateaus (typically 60-90 minutes, indicating >96% hydrolysis of the

    
    -anomer).
    
  • Enzyme Inactivation: Terminate the reaction by heating the mixture to 100 °C for 5 minutes.

  • Phase Separation (Extraction):

    • Extract the aqueous mixture with an equal volume of ethyl acetate . The highly lipophilic free 4-nitrophenol will partition into the organic phase. Discard the organic phase.

    • Extract the remaining aqueous phase with n-butanol . The intact 4-NP-

      
      -2-deoxy-D-galactopyranoside will partition into the butanol, leaving the highly polar free 2-deoxy-D-galactose in the aqueous waste.
      
  • Recovery: Evaporate the n-butanol under reduced pressure to yield the pure

    
    -glycoside.
    

Table 2: Quantitative Comparison of Anomer Separation Strategies

MetricChemical Derivatization (HPLC)Chemo-Enzymatic Resolution
Typical Yield 40-45% per anomer>95% (for the target

-anomer)
Anomeric Purity >99% (Post-HPLC fraction collection)>96% (Post-Extraction)
Scalability Low (Limited by column loading capacity)High (Batch reactor / Liquid-liquid extraction)

Troubleshooting Guide 3: Analytical Handling & Mutarotation Suppression

Q: I successfully isolated the pure


-anomer, but when I dissolve it for NMR or analytical HPLC, it slowly reverts back to an 

mixture. How do I prevent this?
A: You must starve the system of proton donors. Mutarotation is an acid/base-catalyzed process. The ring-opening mechanism requires an amphoteric solvent (like water or methanol) to facilitate the necessary proton transfer at the anomeric hydroxyl and the ring oxygen.

Causality: In pure water, the spontaneous mutarotation rate of pure anomers is approximately


, meaning equilibrium is reached rapidly[3]. By dissolving your optically pure sugar strictly in an anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) , the proton exchange mechanism is halted.

Best Practices for Analysis:

  • For NMR: Use strictly anhydrous DMSO-

    
     stored over molecular sieves. Do not use D
    
    
    
    O or CD
    
    
    OD, as both will immediately initiate mutarotation.
  • For Analytical LC-MS: If you must analyze the underivatized sugar, maintain the autosampler at 4 °C and use a HILIC column with a high-acetonitrile mobile phase. Minimize the time the sample spends in aqueous buffers prior to injection.

References

  • Induction of the Galactose Enzymes in Escherichia coli Is Independent of the C-1-Hydroxyl Optical Configuration of the Inducer d-Galactose. PubMed Central (PMC).
  • Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. MDPI.
  • LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. PubMed Central (PMC).

Sources

Preventing degradation of 2-Deoxy-alpha-D-galactopyranose in storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Deoxy-α-D-galactopyranose (commonly referred to as 2-Deoxy-D-galactose). As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible results in glycolysis inhibition and fucosylation assays. Often, the root cause is not the biological model, but the pre-analytical handling of the carbohydrate.

This portal provides drug development professionals and researchers with field-proven troubleshooting guides, self-validating protocols, and FAQs to prevent degradation and ensure experimental reproducibility.

Part 1: Quantitative Storage Parameters

To prevent structural degradation, mutarotation, and loss of efficacy, storage conditions must be strictly controlled based on the physical state of the compound.

Physical StateRecommended TempAtmosphereLight ProtectionShelf LifeKey Vulnerability
Solid (Powder) 10°C to 30°C (or 4°C)Inert Gas (Argon)Required> 12 monthsHighly hygroscopic; moisture causes clumping.
Aqueous Solution -80°CAmbientRequired6 monthsMicrobial growth, rapid mutarotation, photo-oxidation.
Aqueous Solution -20°CAmbientRequired1 monthRepeated freeze-thaw cycles induce thermal stress.

Part 2: Troubleshooting Guide - Identifying and Resolving Degradation

Issue 1: The lyophilized powder has formed a hard, sticky mass.

  • Causality: 2-Deoxy-α-D-galactopyranose is extremely hygroscopic. When exposed to ambient humidity, water molecules intercalate into the crystal lattice. This acts as a plasticizer, lowering the glass transition temperature and causing the powder to clump. Trapped moisture initiates localized hydrolysis and degrades the compound.

  • Resolution: Always store the solid under a heavy inert gas like Argon. If clumping has already occurred, do not use the reagent for quantitative assays. The molecular weight is now altered by an unknown mass of absorbed water, which will invalidate your molarity calculations.

Issue 2: Loss of inhibitory efficacy in cell culture over time.

  • Causality: Researchers often store reconstituted aqueous solutions at 4°C for convenience. However, in aqueous environments, the pure α-anomer undergoes spontaneous mutarotation to the β-anomer until a thermodynamic equilibrium is reached. While both forms exist in solution, prolonged storage at permissive temperatures (>0°C) combined with light exposure accelerates photo-oxidation and potential microbial contamination, destroying the active compound.

  • Resolution: Aliquot the reconstituted solution and freeze immediately. Stock solutions are stable for up to 6 months at -80°C, but only 1 month at -20°C when protected from light.

DegradationMechanisms Root Degradation Triggers Moisture Moisture Exposure (Hygroscopic) Root->Moisture Temp Elevated Temperature (in solution) Root->Temp Light UV/Light Exposure Root->Light Mech1 Clumping & Localized Hydrolysis Moisture->Mech1 Mech2 Microbial Growth & Rapid Mutarotation Temp->Mech2 Mech3 Photo-oxidation Light->Mech3 Result Loss of Efficacy (Assay Failure) Mech1->Result Mech2->Result Mech3->Result

Causal pathways of 2-Deoxy-D-galactose degradation in suboptimal conditions.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every handling procedure must include built-in validation steps.

Protocol A: Reconstitution and Cryopreservation of Stock Solutions

Objective: Prevent thermal degradation and mutarotational shifts during liquid storage.

  • Equilibration: Remove the sealed vial from storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial in ambient air causes instant condensation on the hygroscopic powder.

  • Reconstitution: Dissolve the powder in sterile, nuclease-free H₂O to your desired stock concentration (e.g., 100 mM).

    • Self-Validation Check: Inspect the solution against a dark background. It must be completely clear and colorless. Any turbidity indicates microbial contamination or chemical degradation.

  • Sterilization: Filter the solution through a 0.22 µm PES syringe filter.

  • Aliquoting: Divide the solution into single-use opaque or amber microcentrifuge tubes to protect from light. Causality: Repeated freeze-thaw cycles introduce micro-bubble cavitation and thermal stress that break molecular bonds.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C.

    • Self-Validation Check: Run a baseline HPLC assay on one random aliquot to confirm >98% purity before committing the batch to long-term storage.

Protocol B: Desiccation and Inert Gas Blanketing for Bulk Solids

Objective: Prevent moisture absorption in the hygroscopic solid state.

  • Environment: Work inside a low-humidity environment (e.g., a glove box or under a dry nitrogen stream).

  • Handling: Weigh the required amount rapidly to minimize atmospheric exposure.

  • Blanketing: Flush the primary container with a heavy inert gas (Argon). Causality: Argon is heavier than air; it sinks to the bottom of the vial, displacing oxygen and moisture-rich ambient air away from the powder.

  • Sealing: Seal the cap tightly with Parafilm and store in a secondary desiccator cabinet at 10-30°C (or 4°C for extended shelf life).

StorageWorkflow Start 2-Deoxy-D-galactose (Solid Powder) Check Storage Type? Start->Check Solid Solid Storage Check->Solid Keep as powder Solution Aqueous Solution Check->Solution Reconstitute SolidSteps 1. Desiccate 2. Flush with Argon 3. Protect from light Solid->SolidSteps SolSteps 1. Reconstitute in sterile H2O 2. Filter sterilize (0.22 µm) 3. Aliquot to avoid freeze-thaw Solution->SolSteps SolidTemp Store at 10-30°C (or 4°C for longevity) SolidSteps->SolidTemp SolTemp Store at -20°C to -80°C (Stable for 1 to 6 months) SolSteps->SolTemp

Workflow for optimal solid and solution storage of 2-Deoxy-D-galactose.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store the reconstituted solution at 4°C if I plan to use it within a week? A: It is highly discouraged. While the compound might not fully degrade in a week, the α-anomer will rapidly mutarotate to the β-anomer in aqueous solution at 4°C. If your specific biological target (e.g., a specific galactokinase) has a stereochemical preference, this shifting equilibrium will introduce severe variability into your assay. Always freeze aliquots.

Q: My powder arrived at ambient temperature. Is it degraded? A: No. 2-Deoxy-D-galactose is stable at ambient temperatures (10-30°C) during shipping, provided it remains sealed and desiccated. The primary threat during transit is moisture, not moderate heat.

Q: Why must I protect it from light? A: UV and visible light can induce photo-oxidation of the carbohydrate ring over time, especially when dissolved in solvents. Always use amber tubes or wrap your storage containers in foil.

References

  • Title: 2-Deoxy-D-galactose | 259580-1GM | SIGMA-ALDRICH Source: scientificlabs.co.uk URL: [Link]

  • Title: TCI AMERICA: 2-Deoxy-D-galactose Safety Data Sheet Source: ssl-images-amazon.com URL: [Link]

  • Title: Induction of the Galactose Enzymes in Escherichia coli Is Independent of the C-1-Hydroxyl Optical Configuration of the Inducer d-Galactose Source: asm.org URL: [Link]

Technical Support Center: 2-Deoxy-Galactose Glycosylation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Glycosylation Support Center. As drug development increasingly relies on complex carbohydrate architectures—such as those found in anthracycline antibiotics and cardiac glycosides—mastering the stereoselective synthesis of 2-deoxy sugars is critical.

This guide provides authoritative, field-proven strategies to troubleshoot and resolve low stereoselectivity when working specifically with 2-deoxy-galactose donors.

Mechanistic Causality: Why is 2-Deoxy-Galactose Difficult?

The stereoselective construction of 1,2-cis (


) and 1,2-trans (

) linkages in 2-deoxy sugars is notoriously challenging due to two fundamental structural factors:
  • Lack of Neighboring Group Participation (NGP): Standard glycosylation relies on a C-2 ester (e.g., acetate or benzoate) to form a stable dioxolenium ion intermediate, which shields the

    
    -face and forces 
    
    
    
    -attack. Because 2-deoxy-galactose lacks a C-2 substituent, the resulting oxocarbenium ion is highly reactive and unshielded, typically leading to nearly 1:1 anomeric mixtures [1].
  • The C-4 Axial Effect: In galactose derivatives, the axial C-4 oxygen creates steric hindrance on the top (

    
    ) face of the oxocarbenium ion. While this can slightly bias the reaction toward 
    
    
    
    -attack compared to glucose epimers, it is insufficient for strict stereocontrol and actively hinders
    
    
    -selective catalytic strategies.

To overcome these thermodynamic and kinetic hurdles, we must bypass the free oxocarbenium ion entirely by utilizing controlled


-like pathways or directed delivery systems.

Troubleshooting Logic & Workflow

When low stereoselectivity is observed, your troubleshooting path depends entirely on your target anomer. Follow the logic matrix below to select the appropriate intervention.

Workflow A Low Stereoselectivity in 2-Deoxy-Galactose? B Determine Target Anomer A->B C Alpha (1,2-cis) B->C Target α D Beta (1,2-trans) B->D Target β E Phenanthroline Catalysis (Double SN2) C->E F Diethyl Ether Solvent (Equatorial Coordination) C->F G Temporary C-2 Directing Group D->G H H-Bond Mediated Delivery (Picolinate) D->H

Decision matrix for troubleshooting 2-deoxy-galactose stereoselectivity.

Quantitative Troubleshooting Matrix

Relying on solvent effects alone is rarely sufficient for 2-deoxy-galactose. The table below summarizes the expected outcomes of different advanced interventions based on recent synthetic literature [2, 3, 4].

StrategyTarget AnomerPromoter / CatalystTypical YieldStereoselectivity (

:

)
Key Limitation
Direct Glycosylation MixedAgOTf / NIS60–80%~ 1:1 to 2:1Poor stereocontrol; highly substrate-dependent.
Phenanthroline Catalysis

(1,2-cis)
1,10-Phenanthroline75–90%> 90:10Requires in situ generation of unstable glycosyl chlorides.
H-Bond Mediated Delivery

(1,2-trans)
Thiourea / Picolinate70–85%1:10 to 1:20Requires specific protecting group installations (e.g., picolinyl).
Temporary C-2 Group

(1,2-trans)
NIS / AgOTf (then

)
50–70% (over 2 steps)> 1:99Multi-step process; requires toxic tin reagents for removal.

Validated Experimental Protocols

Protocol A: -Selective Synthesis via Phenanthroline Catalysis

This protocol forces a double


 inversion. The highly reactive 

-glycosyl chloride is intercepted by phenanthroline to form a

-phenanthrolinium intermediate, which is subsequently displaced by the alcohol acceptor to yield the

-glycoside [2].

Mechanism A α-Glycosyl Chloride (Donor) B β-Phenanthrolinium Intermediate A->B Phenanthroline (Inversion 1) C α-2-Deoxy-Galactoside (Product) B->C ROH Acceptor (Inversion 2)

Double SN2 mechanism for alpha-selective 2-deoxy glycosylation.

Step-by-Step Methodology:

  • Donor Activation: Dissolve the protected 2-deoxy-galactal (1.0 equiv) in anhydrous DCM at 0 °C under argon. Add HCl (1.0 M in diethyl ether, 1.5 equiv) dropwise.

  • Self-Validation Check: Monitor by TLC (typically 3:1 Hexanes/EtOAc). The glycal spot should disappear within 30 minutes, replaced by a lower-running spot. Do not attempt to isolate the chloride via column chromatography.

  • Solvent Exchange: Evaporate the solvent and excess HCl under a gentle stream of argon to yield the crude

    
    -glycosyl chloride.
    
  • Catalytic Glycosylation: Redissolve the crude chloride in a 1:1 mixture of anhydrous MTBE and DCE. Add freshly activated 4 Å molecular sieves.

  • Coupling: Add the alcohol acceptor (1.2 equiv) and 1,10-phenanthroline (10 mol%). Stir at room temperature for 12–24 hours.

  • Workup: Quench with saturated aqueous

    
    , extract with DCM, and purify via silica gel chromatography.
    
Protocol B: -Selective Synthesis via H-Bond Mediated Delivery

Because the C-4 axial oxygen of galactose blocks the


-face, traditional 

-selective methods often fail. Using a picolinate directing group at C-3 or C-6 allows a hydrogen-bond-donor catalyst to tether the incoming alcohol and deliver it exclusively to the

-face [4].

Step-by-Step Methodology:

  • Donor Preparation: Synthesize a 2-deoxy-galactosyl donor featuring a picolinate protecting group (e.g., at the C-6 position) and a suitable leaving group (e.g., a thioglycoside).

  • Reaction Setup: In a flame-dried Schlenk flask under argon, combine the picolinate donor (1.0 equiv), the alcohol acceptor (1.2 equiv), and a thiourea-based organocatalyst (10 mol%) in anhydrous toluene.

  • Self-Validation Check: Ensure the reaction mixture is completely homogeneous. The presence of undissolved catalyst will drastically reduce stereoselectivity.

  • Activation: Cool the mixture to -20 °C. Add the specific promoter required for your leaving group (e.g., NIS/AgOTf for thioglycosides).

  • Workup: Once TLC indicates donor consumption, quench with saturated

    
     (if using NIS), extract, and purify. The picolinate group can later be removed via mild basic hydrolysis.
    

Frequently Asked Questions (FAQs)

Q: Why does my 2-deoxy-galactosyl donor decompose into a glycal before reacting with the acceptor? A: 2-Deoxy sugars are highly prone to degradation (specifically elimination to form glycals) because they lack the electron-withdrawing C-2 oxygen. This makes the anomeric center extremely labile [3]. Solution: Avoid strong Lewis acids at room temperature. Generate reactive donors (like glycosyl chlorides) in situ at low temperatures (-78 °C to 0 °C) or use stable donors (like thioglycosides) that are activated strictly in the presence of the acceptor.

Q: How does the C-4 axial oxygen of galactose affect the stereochemical outcome compared to 2-deoxy-glucose? A: The axial C-4 substituent in galactose sterically hinders the top (


) face of the oxocarbenium ion. While this naturally biases the reaction slightly toward 

-attack compared to glucose derivatives, it is insufficient for strict stereocontrol. Furthermore, it makes

-selective strategies significantly more difficult, requiring highly optimized catalysts or temporary C-2 directing groups to force the alcohol into the sterically hindered face.

Q: Can changing the solvent alone fix my stereoselectivity issues? A: Solvent participation is helpful but rarely absolute for 2-deoxy sugars. Ethereal solvents (diethyl ether, THF) coordinate to the


-face of the oxocarbenium ion, favoring 

-attack. Nitrile solvents (acetonitrile) form an axial

-nitrilium intermediate, favoring

-attack. However, due to the extreme reactivity of 2-deoxy oxocarbenium ions, solvent control alone often yields only moderate ratios (e.g., 2:1 to 4:1) and should be combined with the catalytic strategies outlined above.

References

  • Stereoselective Approaches to

    
    -Linked 2-Deoxy Sugars 
    Source: MDPI
    URL:[Link]
    
  • Phenanthroline-Assisted Stereoselective Synthesis of 2-Deoxy Glycosides Source: ACS Omega URL:[Link]

  • Methods for 2-Deoxyglycoside Synthesis Source: PMC - NIH URL:[Link]

  • Hydrogen-Bond-Mediated Glycosylation Reactions with Glycosyl Picolinates Source: Organic Letters - ACS Publications URL:[Link]

Technical Support Center: Optimizing Solvent Systems for 2-Deoxy Sugar Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The Challenge of 2-Deoxy Sugars

Crystallizing 2-deoxy sugars (such as 2-deoxy-D-glucose and 2-deoxy-D-ribose) is notoriously difficult for synthetic chemists and drug development professionals. The fundamental causality lies in their molecular structure: the absence of a hydroxyl (-OH) group at the C2 position eliminates a critical hydrogen-bond donor and acceptor. This structural modification significantly reduces the lattice energy of the crystal and increases the molecule's conformational flexibility.

Consequently, these sugars exhibit high solubility in moderately polar solvents and are highly prone to1[1]. Instead of forming an ordered crystalline lattice, the supersaturated solution separates into a solute-rich oil phase and a solvent-rich continuous phase. To achieve high-purity crystallization, researchers must carefully navigate the ternary phase diagram (solute/solvent/antisolvent) to bypass the LLPS boundary and force the system into the metastable zone for solid nucleation[2].

Process Visualization: Antisolvent Crystallization Workflow

G N1 1. Dissolution (Good Solvent) N2 2. Temperature Control (Enter Metastable Zone) N1->N2 N3 3. Antisolvent Titration (Avoid LLPS Boundary) N2->N3 N4 4. Seeding (Induce Nucleation) N3->N4 N5 5. Isothermal Aging (Crystal Growth) N4->N5 N6 6. Filtration & Drying (Isolate 2-Deoxy Sugar) N5->N6

Workflow for antisolvent crystallization of 2-deoxy sugars to bypass liquid-liquid phase separation.

Troubleshooting Guide & FAQs

Q: Why does my 2-deoxy sugar oil out instead of crystallizing, and how do I fix it? A: Oiling out occurs when the chemical potential driving force pushes the supersaturated solution into a liquid-liquid demixing region rather than solid nucleation[1]. To fix this, you must alter the thermodynamic trajectory of your crystallization:

  • Reduce initial supersaturation: Do not crash out the product by adding antisolvent too quickly or cooling too rapidly.

  • Adjust the solvent/antisolvent ratio: Map the ternary phase diagram to ensure your operating line avoids the LLPS boundary[2].

  • Introduce seed crystals: Adding seeds before reaching the cloud point provides a surface for heterogeneous nucleation, kinetically favoring crystal growth over oil formation[1].

Q: How do I select the right solvent/antisolvent pair for 2-deoxy-D-glucose (2-DG)? A: 2-DG is highly soluble in water but exhibits limited solubility in less polar alcohols. A field-proven, self-validating protocol utilizes a3[3]. By dissolving the crude 2-DG in minimal water and slowly titrating absolute ethanol as an antisolvent, you can achieve high-purity crystals with yields exceeding 80%[3].

Q: What are the best solvent systems for 2-deoxy-D-ribose? A: 2-deoxy-D-ribose is highly soluble in water (approx. 10 mg/mL in PBS) and polar organic solvents like4[4]. For crystallization, ethyl acetate/hexane or dichloromethane/diethyl ether are commonly used for protected derivatives, while aqueous ethanol or isopropanol systems are preferred for the unprotected sugar to prevent syrup formation.

Experimental Protocol: Self-Validating Antisolvent Crystallization with Seeding

This protocol is designed as a self-validating system: each step contains a physical checkpoint to ensure the system remains in the correct thermodynamic state before proceeding.

Step 1: Dissolution & Clarification

  • Action: Dissolve crude 2-deoxy-D-glucose in a minimal volume of deionized water at 40°C until a clear solution is achieved.

  • Validation: Polish filter the solution through a 0.22 µm PTFE syringe filter.

  • Causality: Removing insoluble impurities eliminates heterogeneous nuclei that could trigger unwanted polymorphs or act as nucleation sites for premature phase separation.

Step 2: Antisolvent Titration (Entering the Metastable Zone)

  • Action: Under constant, moderate stirring (approx. 250 RPM), slowly add absolute ethanol dropwise.

  • Validation: Stop addition immediately when the solution becomes faintly opalescent/turbid. This visual cue confirms the system has entered the metastable zone just prior to the LLPS boundary.

Step 3: Seeding

  • Action: Add 0.1–0.5% (w/w) of pure 2-deoxy-D-glucose seed crystals to the slightly turbid solution.

  • Validation: The turbidity should begin to shift from a milky emulsion (oil droplets) to a distinct suspension of solid, reflective particles.

  • Causality: Seeds bypass the high activation energy required for primary nucleation, shifting the kinetic preference toward crystallization rather than oiling out[1].

Step 4: Isothermal Aging & Growth

  • Action: Maintain the suspension at 40°C for 1 hour.

  • Validation: The suspension will become denser but remain easily stirrable without sticking to the reactor walls.

  • Causality: Isothermal aging allows the supersaturation to be consumed safely by crystal growth rather than liquid demixing[2].

Step 5: Cooling & Isolation

  • Action: Slowly cool the mixture to 4°C at a rate of 0.1°C/min, then add the remaining ethanol to reach a final solvent ratio of 90% aqueous ethanol[3].

  • Validation: Filter the resulting white crystalline solid under vacuum, wash with cold absolute ethanol, and dry in a vacuum desiccator to yield the final product.

Quantitative Data: Solvent Properties & Crystallization Outcomes

The following table summarizes the physical properties and expected crystallization outcomes for common 2-deoxy sugar solvent systems to aid in rapid optimization.

Solvent System (Good / Antisolvent)Volume RatioTarget SugarExpected Outcome / LLPS RiskRecommended Seeding Temp
Water / Ethanol10:902-Deoxy-D-glucoseHigh yield, excellent purity. Low LLPS risk if seeded[3].40°C
Water / Isopropanol15:852-Deoxy-D-riboseModerate yield. Medium LLPS risk; requires strict slow cooling.35°C
Methanol / Diethyl Ether30:70Protected 2-Deoxy SugarsFast crystallization. High LLPS risk if ether is added rapidly.25°C
Dichloromethane / Hexane50:50Acetylated 2-Deoxy SugarsGood crystal habit. Low LLPS risk due to non-polar nature.20°C

References

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Pharmalego. 1

  • Operation Strategy for Avoiding Oiling-Out During the Anti-Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate.2

  • CN103951714A - Preparation method of 2-deoxy-D-glucose. Google Patents. 3

  • 2-deoxy-D-Ribose - PRODUCT INFORMATION. Cayman Chemical. 4

Sources

Technical Support Center: Troubleshooting & FAQ Guide for 2-Deoxy-D-Galactopyranose Glycosylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for carbohydrate synthesis. The stereoselective glycosylation of 2-deoxy-D-galactopyranose is notoriously difficult. Because these sugars lack a C-2 participating group, they cannot rely on neighboring group participation (NGP) to direct 1,2-trans glycosidic bond formation. Consequently, researchers frequently encounter anomerization and intractable


/

mixtures[1].

This guide provides mechanistic insights, troubleshooting steps, and validated protocols to help you achieve absolute stereocontrol in your 2-deoxy glycosylations.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 2-deoxy-D-galactopyranose readily form anomeric mixtures compared to standard D-galactose? A: The fundamental issue is the absence of the C-2 oxygen. In standard galactose, an acyl protecting group at C-2 forms a cyclic dioxolenium ion that blocks the


-face, forcing 

-attack. Without this group, 2-deoxy donors rapidly dissociate into a highly planar, unshielded oxocarbenium ion[2]. Furthermore, the lack of an electronegative C-2 oxygen reduces inductive destabilization, making the 2-deoxy oxocarbenium ion highly stable and the donor "super-armed." This extreme reactivity often outpaces any kinetic stereocontrol, leading to non-selective attack from both faces[1].

Q2: How does temperature influence the anomerization and final stereoselectivity? A: Temperature dictates whether your reaction operates under kinetic or thermodynamic control. Low temperatures (


 to 

) suppress oxocarbenium formation, favoring kinetic capture (often yielding the

-anomer if utilizing an S

2-like displacement of an

-leaving group)[3]. Conversely, higher temperatures promote rapid equilibration to the thermodynamically favored

-anomer, driven by the anomeric effect[4].

Q3: Can I use temporary protecting groups to force stereocontrol? A: Yes. If your final target allows for downstream modification, installing a 2-azido group (via azidonitration of D-galactal) acts as a non-participating but sterically directing temporary group[5]. While the 2-azido group does not provide NGP, combining it with specific remote protecting groups (like acetyls at C-3 and C-4) can heavily bias the trajectory of nucleophilic attack toward high


-selectivity[4],[6].

Part 2: Troubleshooting Specific Issues

Issue 1: Complete loss of stereocontrol (1:1


/

ratio) during scale-up.
  • Causality: Scale-up alters heat dissipation. If a localized exotherm occurs during promoter addition, the kinetic S

    
    2-like pathway is immediately outcompeted by oxocarbenium formation and thermodynamic equilibration[1].
    
  • Solution: Ensure the promoter is added dropwise via a syringe pump. Switch to a hydrogen-bond-mediated catalyst system (e.g., using a glycosyl picolinate donor), which pre-organizes the transition state regardless of minor temperature fluctuations[7].

Issue 2: Donor degrades or hydrolyzes before the acceptor can attack.

  • Causality: 2-Deoxy donors are highly acid-sensitive. Trace moisture reacts with Lewis acid promoters (like TMSOTf) to generate triflic acid, which rapidly hydrolyzes the "super-armed" donor before the secondary alcohol acceptor can react[2].

  • Solution: Implement strict azeotropic drying of both donor and acceptor with toluene (3x). Switch to a milder promoter system, such as AgOTf, or utilize a bis-thiourea catalyst that activates the donor via neutral hydrogen bonding rather than harsh Lewis acidity[1].

Part 3: Quantitative Data & Strategy Summary

When designing your synthesis, select your donor and catalyst system based on the desired stereochemical outcome.

StrategyDonor TypeCatalyst / PromoterTypical SelectivityReference
Reagent Control (S

2)
2-Deoxy HemiacetalN-Sulfonyl ImidazoleExclusive

[2]
H-Bond Mediation Glycosyl Picolinate(Thio)urea CatalystHigh

(>10:1)
[7]
Bis-Thiourea Catalysis Glycosyl ChlorideJacobsen Bis-ThioureaHigh

[1]
Double S

2
1-Bromo SugarPhenanthroline / PyridineHigh

[3]

Part 4: Validated Experimental Protocols

Protocol A: -Selective Glycosylation via H-Bond Mediation
  • Objective: Synthesize

    
    -linked 2-deoxy-D-galactopyranosides.
    
  • Causality: The picolinate nitrogen acts as a hydrogen-bond acceptor for the incoming nucleophile's hydroxyl proton. This pre-organizes the transition state, delivering the nucleophile exclusively to the

    
    -face of the oxocarbenium intermediate, overriding the lack of C-2 participation[7].
    

Step-by-Step Methodology:

  • Preparation: Co-evaporate the 2-deoxy-D-galactosyl picolinate donor (1.2 eq) and the acceptor (1.0 eq) with anhydrous toluene (

    
    ) to remove trace water.
    
  • Dissolution: Dissolve the mixture in anhydrous toluene (

    
    ) under an argon atmosphere.
    
  • Catalyst Addition: Add the charged (thio)urea hydrogen-bond-donor catalyst (

    
    ).
    
  • Reaction: Stir the reaction at room temperature. Monitor via TLC (Hexanes/EtOAc). The self-validating nature of the picolinate system means the reaction will stall if the H-bond network is disrupted by moisture.

  • Quenching: Once the donor is consumed (typically 2-4 hours), quench the reaction by adding saturated aqueous

    
    .
    
  • Workup: Extract with

    
    , dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: -Selective Glycosylation via Reagent Control
  • Objective: Synthesize

    
    -linked 2-deoxy-D-galactopyranosides.
    
  • Causality: By activating a 2-deoxy hemiacetal with an N-sulfonyl imidazole, a highly reactive glycosyl sulfonate intermediate is formed in situ. Matching the leaving group ability of the sulfonate to the high reactivity of the 2-deoxy sugar prevents full dissociation into an oxocarbenium ion. Instead, the acceptor displaces the sulfonate via an S

    
    2-like inversion, yielding the 
    
    
    
    -anomer exclusively[1],[2].

Step-by-Step Methodology:

  • Preparation: Co-evaporate the 2-deoxy-D-galactose hemiacetal (1.0 eq) and acceptor (1.5 eq) with anhydrous toluene (

    
    ).
    
  • Activation: Dissolve the donor in anhydrous

    
     and cool to 
    
    
    
    . Add N-sulfonyl imidazole (1.2 eq) and stir for 30 minutes to form the
    
    
    -glycosyl sulfonate intermediate.
  • Coupling: Slowly add the acceptor (dissolved in minimal

    
    ) dropwise down the side of the flask to maintain the 
    
    
    
    temperature.
  • Monitoring: Maintain at

    
     for 2 hours. Do not allow the reaction to warm, as this will trigger oxocarbenium formation and 
    
    
    
    -anomerization.
  • Quenching: Quench cold by adding triethylamine (

    
    ), then allow the flask to warm to room temperature before standard aqueous workup.
    

Part 5: Mandatory Visualizations

Mechanism Donor 2-Deoxy-D-Galactopyranose Donor Oxo Oxocarbenium Ion (Planar) Donor->Oxo Uncontrolled Activation HBond H-Bond Catalyst (Picolinate) Donor->HBond Directed Reagent Reagent Control (Sulfonate) Donor->Reagent SN2-like Alpha α-Glycoside (Thermodynamic) Oxo->Alpha Top-face Attack Beta β-Glycoside (Kinetic) Oxo->Beta Bottom-face Attack HBond->Alpha Face-selective Reagent->Beta Inversion

Mechanistic pathways for 2-deoxy-D-galactopyranose stereoselective glycosylation.

Workflow S1 1. Azeotropic Drying (Toluene, 3x) S2 2. Dissolve in Anhydrous DCM (Argon Atmosphere) S1->S2 S3 3. Cool to -78°C (Dry Ice / Acetone) S2->S3 S4 4. Add Promoter/Catalyst (Dropwise) S3->S4 S5 5. TLC Monitoring (Check Donor Consumption) S4->S5 S5->S4 Incomplete (Add 0.1 eq) S6 6. Quench & Warm (Et3N, then to 25°C) S5->S6 Donor Consumed

Standard low-temperature workflow for stereocontrolled glycosylation.

Part 6: References

  • Bennett, C. S. Stereoselective Approaches to β-Linked 2-Deoxy Sugars. MDPI Molecules.

  • Nguyen, et al. Stereoselective glycosylation reactions with 2-deoxyglucose: a computational study of some catalysts. PMC / NIH.

  • Royal Society of Chemistry. Recent developments in the stereoselective synthesis of deoxy glycosides. RSC Books.

  • ACS Publications. Hydrogen-Bond-Mediated Glycosylation Reactions with Glycosyl Picolinates. Organic Letters.

  • Lemieux, R. U., & Ratcliffe, R. M. The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry.

  • ResearchGate. Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency.

  • MDPI. Recent Advances in Chemical Synthesis of Amino Sugars. Molecules.

Sources

Validation & Comparative

Comparing biological activity of 2-deoxy-galactose vs native galactose

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams on metabolic targeting and glycan engineering. A recurring point of experimental friction is the profound biological divergence between native D-galactose and its synthetic analog, 2-deoxy-D-galactose (2-dGal).

While they differ by only a single hydroxyl group at the C2 position, this structural nuance shifts the molecule from a fundamental cellular nutrient to a potent metabolic disruptor and glycosylation inhibitor. This guide objectively compares their biological activities, underlying mechanisms, and provides field-proven, self-validating protocols to ensure rigorous experimental design.

Mechanistic Divergence: Energy vs. Exhaustion

Native Galactose Metabolism (The Leloir Pathway) Native galactose is a vital energy source and a primary substrate for cellular glycosylation. It is phosphorylated by galactokinase (GALK) to galactose-1-phosphate, which is then converted to UDP-galactose by galactose-1-phosphate uridyltransferase (GALT). This allows it to seamlessly feed into glycolysis (via glucose-1-phosphate) or the Golgi glycosylation machinery.

2-Deoxy-D-Galactose (2-dGal) Mechanism of Action In stark contrast, 2-dGal acts as a metabolic "Trojan Horse." It is readily phosphorylated by GALK to form 2-deoxy-D-galactose-1-phosphate (2-dGal-1-P)[1]. However, the absence of the C2 hydroxyl group makes 2-dGal-1-P a remarkably poor substrate for GALT.

The causality of its biological activity lies in this enzymatic bottleneck:

  • Phosphate Trapping & ATP Depletion: 2-dGal-1-P accumulates massively within the cell, acting as a sink that traps inorganic phosphate (Pi). This rapid trapping depresses free intracellular Pi and ATP levels, subsequently causing a severe inhibition of glycolysis at the phosphofructokinase step[1]. In yeast models, the accumulation of 2-dGal-1-P is directly responsible for its targeted cellular toxicity[2].

  • Glycosylation & Fucosylation Interference: 2-dGal also interferes with the biosynthesis of glycoproteins. It forms aberrant nucleotide sugars that hinder glycoprotein fucosylation in vivo[3]. Recent drug development applications leverage this to target FUT1-mediated terminal fucosylation, showing promise in attenuating renal fibrosis and inhibiting T-cell responses in transplant models.

G Gal Native D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT Glycosylation Normal Glycosylation & Energy Production UDPGal->Glycosylation dGal 2-Deoxy-D-Galactose dGal1P 2-dGal-1-Phosphate (Massive Accumulation) dGal->dGal1P GALK PiTrap Phosphate Trapping & ATP Depletion dGal1P->PiTrap Blocked by GALT FucInhib Fucosylation Inhibition dGal1P->FucInhib Aberrant UDP-Sugar GlycolysisInhib Glycolysis Inhibition PiTrap->GlycolysisInhib

Fig 1. Metabolic divergence of Galactose vs 2-Deoxy-galactose leading to phosphate trapping.

Quantitative Comparison of Biological Activities

To facilitate accurate experimental design and compound selection, the following table synthesizes the functional differences between the two sugars.

ParameterNative D-Galactose2-Deoxy-D-Galactose (2-dGal)
Primary Cellular Role Energy source, Glycan building blockMetabolic inhibitor, Fucosylation inhibitor
Intracellular Accumulation Transient (rapidly metabolized)High (as 2-dGal-1-Phosphate)[1]
Effect on ATP/Pi Levels Neutral / RestorativeSevere depletion (Phosphate trapping)[1]
Glycolysis Impact Feeds into glycolysisInhibits at phosphofructokinase step[1]
Glycosylation Impact Substrate for galactosylationInhibits terminal fucosylation[3]
Therapeutic Potential Nutritional supplementationAnti-tumor, Anti-fibrotic, Immunosuppressive

Field-Proven Experimental Methodologies

A robust experimental protocol must be a self-validating system. The following methodologies are designed to ensure that the observed cellular effects are mechanistically linked to 2-dGal's specific activity rather than off-target artifacts.

Protocol 1: Quantifying Glycolysis Inhibition via Phosphate Trapping

Objective: Validate that 2-dGal-induced growth inhibition is caused by energetic collapse (phosphate trapping) rather than direct receptor-mediated cytotoxicity. Methodology:

  • Cell Culture: Seed ascites hepatoma cells (or your target cell line) at

    
     cells/mL in glucose-free medium supplemented with 2 mM glutamine.
    
  • Treatment Allocation: Treat the experimental cohort with 1 mM 2-dGal and the control cohort with 1 mM native D-galactose.

  • Time-Course Sampling: Extract cellular aliquots at 0, 30, 60, 120, and 300 minutes.

  • Lysis & Neutralization (Self-Validation Step): Immediately lyse cells using ice-cold 0.6 M perchloric acid. Causality: Acid extraction instantly denatures ATPases and phosphatases, preventing post-lysis ATP hydrolysis. This ensures the measured Pi/ATP levels reflect the true intracellular state. Neutralize the extract with KHCO

    
    .
    
  • Metabolite Assay: Quantify 2-dGal-1-P, free Pi, and ATP using high-performance liquid chromatography (HPLC).

  • Expected Outcome: You should observe rapid phosphorylation of 2-dGal in the first 30 minutes, followed by a >50% depression of free Pi and ATP in the experimental cohort[1].

Protocol 2: Evaluating In Vivo Fucosylation Inhibition

Objective: Assess the efficacy of 2-dGal in blocking terminal fucosylation in tissue models (e.g., assessing immunosuppressive or anti-fibrotic potential). Methodology:

  • Administration: Administer 2-dGal (e.g., 380 mg/kg i.p.) to the murine model over 6 consecutive days[3].

  • Tissue Harvesting: Isolate the target tissue (e.g., skin graft or renal tissue) and homogenize in RIPA buffer containing protease inhibitors.

  • Lectin Blotting: Run the lysates on an SDS-PAGE gel and transfer to a PVDF membrane. Probe the membrane with biotinylated Ulex europaeus agglutinin I (UEA-I), which specifically binds to

    
    -linked fucose.
    
  • Validation Control (Self-Validation Step): Pre-incubate the UEA-I lectin with 0.2 M free L-fucose before probing a duplicate membrane. Causality: If the signal disappears on the control membrane, the observed binding on the primary membrane is strictly specific to terminal fucose. This confirms that any signal reduction in the 2-dGal treated mice is due to true fucosylation inhibition and not non-specific antibody/lectin binding.

Workflow Start Cell or Tissue Model Split Treatment Allocation Start->Split Ctrl 1 mM D-Galactose (Control) Split->Ctrl Exp 1 mM 2-Deoxy-D-Galactose (Experimental) Split->Exp Assay1 HPLC: ATP & Pi Quantitation (Metabolic Assay) Ctrl->Assay1 Assay2 Lectin Blotting: UEA-I (Fucosylation Assay) Ctrl->Assay2 Exp->Assay1 Exp->Assay2 Data Data Synthesis & Mechanistic Validation Assay1->Data Assay2->Data

Fig 2. Experimental workflow for validating 2-dGal metabolic and glycosylation inhibition.

References

  • [1] Title: Toxic Effects of 2-Deoxy-D-Galactose on Coptotermes formosanus (Isoptera: Rhinotermitidae) and Symbionts | Request PDF Source: ResearchGate URL:[Link]

  • [2] Title: Toxicity of 2-deoxygalactose to Saccharomyces cerevisiae cells constitutively synthesizing galactose-metabolizing enzymes - PMC Source: NIH URL:[Link]

Sources

HPLC retention time comparison for 2-deoxy-hexose isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving 2-deoxy-hexose isomers. Compounds such as 2-deoxy-D-glucose (2-DG) and 2-deoxy-D-galactose (2-DGal) are critical in drug development—serving as glycolysis inhibitors, antiviral precursors, and cold standards for PET radiotracers (e.g., [18F]FDG and [18F]FDGal)[1].

The analytical challenge is twofold: these epimers are mass-isobaric (identical molecular weights), and they lack a natural UV chromophore[2]. Distinguishing them requires exploiting minute differences in their stereochemistry (axial vs. equatorial hydroxyl groups at C4), which dictates their pKa values and hydration radii.

This guide objectively compares the three dominant HPLC modalities used to separate 2-deoxy-hexose isomers, providing the mechanistic causality behind retention behaviors and field-proven, self-validating protocols.

Chromatographic Modalities: A Mechanistic Comparison

To separate 2-deoxy-hexose isomers, we must rely on specialized detection and highly selective stationary phases.

A. HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection)

  • The Mechanism: Carbohydrates are weak acids (pKa 12–14). Under highly alkaline conditions (pH > 12), their hydroxyl groups ionize into oxyanions[3]. Separation is driven by the specific pKa of the sugar and its physical interaction with the quaternary ammonium groups of a pellicular polymeric resin[4].

  • The Causality of Retention: 2-DG lacks a hydroxyl group at C2, altering its pKa compared to D-glucose. Furthermore, the axial C4 hydroxyl in 2-DGal creates steric hindrance, preventing optimal alignment with the stationary phase compared to the equatorial C4 hydroxyl in 2-DG. Consequently, 2-DGal exhibits a weaker interaction and elutes before 2-DG[2].

  • Advantage: Direct detection at femtomole sensitivity without derivatization[3].

B. HILIC-ELSD (Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection)

  • The Mechanism: HILIC relies on a water-enriched layer immobilized on a polar stationary phase. Analytes partition between the organic-rich mobile phase and this aqueous layer[5].

  • The Causality of Retention: 2-DG, with its equatorial hydroxyls, forms a more stable and extensive hydrogen-bonded network within the stationary aqueous layer. 2-DGal, possessing a disruptive axial hydroxyl, partitions less effectively into the water layer, causing it to elute earlier than 2-DG.

  • Advantage: MS-compatible and utilizes standard volatile buffers[5].

C. RP-HPLC-UV (Pre-Column Derivatization)

  • The Mechanism: Sugars are reacted with a chromophore (e.g., 1-phenyl-3-methyl-5-pyrazolone [PMP] or naphthoylation) to enable UV detection.

  • The Causality of Retention: The bulky hydrophobic tags dominate the retention mechanism on a C18 column. The slight stereochemical difference between the tagged 2-DGal and 2-DG adducts leads to baseline resolution, with the galactose derivative typically eluting first due to its slightly higher polarity.

G Start 2-Deoxy-Hexose Isomer Mixture (2-DG, 2-DGal, 2-DMan) HPAEC HPAEC-PAD (High pH Anion Exchange) Start->HPAEC Direct Analysis (High Sensitivity) HILIC HILIC-ELSD/CAD (Hydrophilic Interaction) Start->HILIC MS-Compatible (Volatile Buffers) Deriv RP-HPLC-UV (Pre-column Derivatization) Start->Deriv Standard Equipment (UV Detection) HPAEC_Mech Separation by pKa & Oxyanion Affinity HPAEC->HPAEC_Mech HILIC_Mech Separation by Polarity & Water Layer Partitioning HILIC->HILIC_Mech Deriv_Mech Separation by Hydrophobicity of Tagged Adducts Deriv->Deriv_Mech

Figure 1: Decision matrix and separation mechanisms for 2-deoxy-hexose isomer analysis.

Quantitative Retention Time Comparison

The following table synthesizes the relative retention times of 2-deoxy-hexoses across the three modalities. Note: Absolute retention times vary by specific column dimensions and flow rates, but the elution order remains a reliable physical constant.

AnalyteHPAEC-PAD (CarboPac PA1, 16mM NaOH)HILIC-ELSD (Altima HP, Inverse Gradient)RP-HPLC-UV (Naphthoylation / PMP)
2-Deoxy-D-galactose ~ 9.5 min~ 4.8 min~ 7.0 min
2-Deoxy-D-glucose ~ 11.2 min~ 5.5 min~ 8.1 min
D-Galactose (Ref)~ 12.5 min~ 5.8 min~ 9.2 min
D-Glucose (Ref)~ 14.0 min~ 6.2 min~ 10.0 min

Data synthesized from established chromatographic behaviors of epimeric carbohydrates[5],[2],.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains internal checks that immediately alert the scientist to systemic failures (e.g., column degradation or eluent contamination).

Protocol A: HPAEC-PAD Workflow (The Gold Standard)

Carbonate contamination from ambient CO2 is the primary failure mode in HPAEC. Carbonate acts as a divalent eluting ion, drastically reducing sugar retention times and destroying resolution[6].

Step-by-Step Methodology:

  • Eluent Preparation (Critical Step): Do not use solid NaOH pellets, as they are coated in sodium carbonate. Use a commercially available 50% w/w NaOH solution (carbonate is insoluble at this concentration). Pipette 1.04 mL of 50% NaOH into 1 L of extensively degassed (18 MΩ-cm) DI water to create a 20 mM NaOH isocratic eluent[6].

  • System Setup: Purge the eluent continuously with Helium or maintain it under a pressurized inert gas blanket to prevent CO2 ingress[6].

  • Column: Dionex CarboPac PA1 or PA20 (4 x 250 mm) at 30°C[4].

  • Detection: Pulsed Amperometric Detection (PAD) using a gold working electrode with a standard quadruple waveform.

  • Self-Validation Check (The "Carbonate Dip"): Inject a blank. Observe the baseline at the void volume. A massive negative dip indicates severe carbonate contamination. If the resolution (

    
    ) between 2-DGal and 2-DG falls below 1.5, discard the eluent, clean the column with 200 mM NaOH, and remake the mobile phase.
    

Workflow Prep Sample Prep Dilution in DI Water No Derivatization Column Separation CarboPac PA1/PA20 Quaternary Ammonium Prep->Column Eluent Eluent Generation Isocratic NaOH (20 mM) Carbonate-free (50% w/w) Eluent->Column Detect Detection Pulsed Amperometric Detection (PAD) Column->Detect

Figure 2: Self-validating HPAEC-PAD workflow for direct carbohydrate analysis.

Protocol B: HILIC-ELSD Workflow

ELSD is highly susceptible to non-volatile particulates in the mobile phase, which will manifest as an unstable baseline[5].

Step-by-Step Methodology:

  • Mobile Phase: Prepare Mobile Phase A (100% LC-MS grade Acetonitrile) and Mobile Phase B (LC-MS grade Water).

  • Column: Altima HP HILIC (4.6 x 250 mm, 5 µm) or equivalent amide-bonded stationary phase.

  • Gradient: Run an inverse gradient. Start at 90% A (high organic) and ramp to 80% A over 10 minutes. This forces the highly polar sugars to partition into the stationary water layer[5].

  • ELSD Parameters: Set the drift tube temperature to 85°C and nitrogen gas flow to 2.0 L/min.

  • Self-Validation Check: Run a blank gradient before sample injection. If the baseline drifts upward by more than 5 mV during the aqueous ramp, your water source contains non-volatile organic contaminants. Replace the water and purge the system. The limit of quantitation (LOQ) for 2-DG should be verified at

    
     5 µg/mL[5].
    

References

  • Antec Scientific. "Technical Note: Introduction to HPAEC-PAD – Eluent Preparation." Antec Scientific Technical Library. [Link]

  • Scholars Research Library. "A Novel LC-ELSD Method for the Quantification of 2-Deoxy D-Glucose Using HILIC Chromatography." Der Pharmacia Lettre.[Link]

  • LCGC International. "Separation of All Classes of Carbohydrates by HPAEC-PAD." Chromatography Online.[Link]

  • MDPI. "HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine." International Journal of Molecular Sciences. [Link]

  • Columbia University. "Characterization of a Bovine Hypothalamic Na+/K+-ATPase Inhibitor." Proceedings of the National Academy of Sciences. [Link]

  • National Institutes of Health (PMC). "Nucleophilic radiosynthesis of 2-[18F]fluoro-2-deoxy-D-galactose from Talose triflate and biodistribution in a porcine model." Nuclear Medicine and Biology. [Link]

Sources

Quantitative Analysis of 2-Deoxy-α-D-galactopyranose in Biological Samples: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 2-Deoxy-α-D-galactopyranose (2-Deoxy-D-galactose or 2-DG) in biological matrices is a critical requirement in modern pharmacokinetic studies and metabolic profiling. As a synthetic analog of galactose, 2-DG is an invaluable probe for assessing hepatic galactokinase capacity, often utilized in its radiolabeled form (2-[18F]fluoro-2-deoxy-D-galactose) for PET/CT imaging[1][2]. However, for ex vivo pharmacokinetic modeling, toxicology, and non-radiolabeled cellular assays, robust chromatographic and mass spectrometric methods are required.

This guide objectively compares the performance of LC-MS/MS, GC-MS, and HPLC-ELSD platforms for 2-DG quantification, detailing the causality behind sample preparation choices and providing self-validating, step-by-step protocols to ensure absolute scientific integrity.

Mechanistic Context: The Analytical Target

To quantify 2-DG effectively, one must first understand its biological behavior and physicochemical properties. 2-DG is highly polar, lacking a chromophore or fluorophore, which renders standard UV/Vis detection useless without complex derivatization[3]. Biologically, 2-DG is transported into hepatocytes via GLUT transporters and rapidly phosphorylated by galactokinase (GALK) into 2-deoxy-D-galactose-1-phosphate[4]. Because it lacks the hydroxyl group at the C-2 position, it cannot be further metabolized by galactose-1-phosphate uridylyltransferase, leading to intracellular metabolic trapping.

When extracting 2-DG from tissues or cells, the analytical method must account for both the free circulating sugar and the trapped phosphorylated metabolite.

Pathway Blood 2-Deoxy-D-galactose (Systemic Circulation) Transporter GLUT Transporters (Cell Membrane) Blood->Transporter Intracellular 2-Deoxy-D-galactose (Hepatocyte Cytosol) Transporter->Intracellular Enzyme Galactokinase (GALK) + ATP Intracellular->Enzyme Trapped 2-Deoxy-D-galactose-1-phosphate (Metabolically Trapped) Enzyme->Trapped

Metabolic trapping of 2-Deoxy-D-galactose via galactokinase in hepatocytes.

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical platform depends heavily on the required sensitivity, throughput, and available instrumentation. Below is an objective performance comparison of the three primary modalities used for 2-DG quantification.

Quantitative Performance Comparison
ParameterLC-MS/MS (HILIC-ESI)GC-MS (EI)HPLC-ELSD
Derivatization Required No (Direct Injection)Yes (e.g., BSTFA + TMCS)No
Column Chemistry Amide/Zwitterionic HILIC5% Phenyl-methylpolysiloxaneAmino or HILIC
Estimated LOQ 1 – 5 ng/mL10 – 50 ng/mL5 – 10 µg/mL[5]
Dynamic Range 3 – 4 logs2 – 3 logs1.5 – 2 logs (Non-linear)
Throughput High (5-10 min/run)Medium (20-30 min/run)High (10-15 min/run)
Primary Artifact Risk Matrix-induced ion suppressionIncomplete derivatizationPoor sensitivity at low doses
Best Use Case Plasma PK, trace tissue analysisUntargeted metabolomicsBulk formulation QC

Expert Insight: While GC-MS offers exceptional chromatographic resolution for structural isomers[6], the mandatory derivatization step introduces variability. LC-MS/MS utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for high-throughput biological quantification due to its ability to retain highly polar un-derivatized sugars while offering superior sensitivity.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. To ensure trustworthiness, every workflow described below incorporates a Self-Validating System —specifically, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as


-galactose, spiked into the raw matrix before any extraction occurs. This guarantees that any loss during sample preparation or signal suppression during ionization is mathematically corrected.

Workflow Sample Biological Matrix (Plasma/Tissue Homogenate) Spike Spike SIL-IS (Self-Validating Step) Sample->Spike Quench Protein Precipitation (Cold Acetonitrile) Spike->Quench Split Modality Selection Quench->Split GC GC-MS Pathway Evaporate & Derivatize (BSTFA) Split->GC LC LC-MS/MS Pathway HILIC Separation Split->LC Data Quantification & Pharmacokinetic Analysis GC->Data LC->Data

Sample preparation and analytical workflow for 2-Deoxy-D-galactose quantification.

Protocol A: LC-MS/MS (HILIC) Workflow for Plasma/Tissue

Causality Focus: HILIC is chosen over Reversed-Phase (C18) because 2-DG is too polar to partition into a hydrophobic stationary phase, resulting in elution at the void volume where matrix effects are most severe.

  • Matrix Aliquoting & IS Spiking: Aliquot 50 µL of plasma or tissue homogenate into a microcentrifuge tube. Immediately spike with 10 µL of SIL-IS (

    
    -galactose, 1 µg/mL).
    
  • Enzymatic Quenching & Protein Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN). Causality: Cold ACN instantly denatures galactokinase, preventing ex vivo phosphorylation of 2-DG, while simultaneously precipitating plasma proteins.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto an Amide-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 90% B, ramp to 50% B over 5 minutes. Causality: High organic starting conditions are required in HILIC to retain polar analytes via water-layer partitioning.

  • Detection: Electrospray Ionization (ESI) in negative mode. Monitor the specific MRM transitions for 2-DG (e.g., [M-H]- m/z 163.1

    
     103.0).
    
Protocol B: GC-MS Workflow with BSTFA Derivatization

Causality Focus: Gas chromatography requires analytes to be volatile and thermally stable. The multiple hydroxyl groups on 2-DG cause severe hydrogen bonding and thermal degradation. Derivatization with BSTFA replaces active hydrogens with trimethylsilyl (TMS) groups, rendering the molecule volatile[6][7].

  • Extraction: Follow steps 1-3 from Protocol A to obtain the deproteinized supernatant.

  • Evaporation: Transfer 100 µL of the supernatant to a glass GC vial and evaporate to absolute dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Causality: Even trace amounts of water will aggressively quench the BSTFA derivatization reagent.

  • Derivatization: Add 50 µL of Pyridine and 50 µL of BSTFA containing 1% TMCS[6]. Seal the vial tightly.

  • Incubation: Incubate at 70°C for 60 minutes to ensure complete silylation of all hydroxyl groups.

  • Chromatography: Inject 1 µL (split ratio 1:10) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm)[6].

    • Oven Program: 100°C for 1 min, ramp at 10°C/min to 280°C.

  • Detection: Electron Impact (EI) ionization at 70 eV. Use Selected Ion Monitoring (SIM) for the specific TMS-derivatized fragments of 2-DG.

Data Interpretation and Analytical Causality

When interpreting the quantitative data, scientists must evaluate the System Suitability Test (SST) parameters.

  • Matrix Effect Evaluation (LC-MS/MS): Because ESI is susceptible to ion suppression from co-eluting phospholipids, the peak area of the SIL-IS must remain consistent (

    
     15%) across all biological samples compared to neat solvent standards. If suppression exceeds this, the HILIC gradient must be adjusted to resolve 2-DG from the suppression zone.
    
  • Derivatization Efficiency (GC-MS): Look for multiple chromatographic peaks corresponding to partially silylated 2-DG artifacts. If present, the incubation time must be extended, or the samples were not sufficiently dried prior to adding BSTFA.

  • Linearity (HPLC-ELSD): Unlike MS detectors, Evaporative Light Scattering Detectors (ELSD) exhibit a non-linear (exponential) response[5]. Data must be fitted using a log-log calibration curve to accurately quantify higher concentration formulation samples.

By grounding your experimental design in the physicochemical realities of 2-Deoxy-D-galactose, you ensure that your pharmacokinetic data is both highly sensitive and impervious to analytical artifacts.

References

  • Hepatic Galactose Metabolism Quantified in Humans Using 2-18F-Fluoro-2-Deoxy-d-Galactose PET/CT. ResearchGate. Available at:[Link]

  • Hepatic uptake and metabolism of galactose can be quantified in vivo by 2-[18F]fluoro-2-deoxygalactose positron emission tomography. National Institutes of Health (NIH). Available at:[Link]

  • A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods. National Institutes of Health (NIH). Available at:[Link]

  • Regional metabolic liver function measured by 2-[18F]fluoro-2-deoxy-d-galactose PET/CT in patients with cirrhosis. National Institutes of Health (NIH). Available at:[Link]

  • Methods for 2-Deoxyglycoside Synthesis. American Chemical Society (ACS). Available at:[Link]

  • Identification of Secondary Metabolites of Interest in Pleurotus djamor Using Agave tequilana Bagasse. MDPI. Available at:[Link]

  • GC-MS biocomponents characterization and antibacterial potency of ethanolic crude extracts of Camellia sinensis. Semantic Scholar. Available at:[Link]

Sources

Safety Operating Guide

2-Deoxy-alpha-D-galactopyranose proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who utilize 2-Deoxy-α-D-galactopyranose (commonly known as 2-Deoxy-D-galactose or 2-DG) in their workflows. While this compound is an invaluable tool for studying carbohydrate metabolism, inhibiting N-linked glycosylation, and mapping terminal fucosylation pathways[1], its potent biological activity mandates strict handling and disposal protocols.

Although it is not classified as an acute environmental hazard under standard GHS guidelines[2], its mechanism of action—acting as a substrate mimic that disrupts eukaryotic cellular metabolism—means that improper disposal can lead to severe cross-contamination in cell culture facilities and disrupt local aquatic ecosystems.

This guide provides the authoritative, self-validating operational and disposal protocols required to maintain absolute safety and assay integrity in your laboratory.

Physicochemical & Hazard Profile

To design an effective handling and disposal strategy, we must first understand the quantitative and physical properties of the compound.

PropertyValue / SpecificationOperational Rationale / Implication
Chemical Name 2-Deoxy-D-galactoseSubstrate mimic for galactosyltransferases[3].
CAS Number 1949-89-9Unique identifier for SDS and EHS tracking[4].
Molecular Formula C₆H₁₂O₅Organic carbohydrate derivative; completely combustible[2][4].
Molecular Weight 164.16 g/mol Required for precise molarity calculations in in vitro assays[4].
Physical State White crystalline powderProne to dust generation; must be handled in draft-free zones[2][4].
Solubility Highly soluble in waterHigh mobility in aqueous environments; strictly mandates zero-drain disposal[2].
GHS Classification Non-hazardousLacks acute toxicity, but biological potency requires strict containment[2].

Mechanism of Action: The Causality Behind Containment

Why do we enforce strict disposal protocols for a "non-hazardous" sugar? The answer lies in its metabolic trapping mechanism.

When 2-Deoxy-D-galactose enters a eukaryotic cell, it is rapidly phosphorylated by human galactokinase (GALK) to form 2-Deoxy-D-galactose-1-phosphate[5]. Because it lacks a hydroxyl group at the C-2 position, it cannot be efficiently processed further down the Leloir pathway. This intermediate accumulates massively inside the cell, depleting intracellular UTP (uridine triphosphate) and trapping inorganic phosphate[5]. Consequently, this metabolic block halts N-linked glycosylation and terminal fucosylation, ultimately inducing cellular stress or apoptosis in targeted cells[1][6].

If 2-Deoxy-D-galactose is poured down the drain, it retains this biological activity, posing a direct threat to the metabolic integrity of downstream aquatic eukaryotic organisms.

MOA A 2-Deoxy-α-D-galactopyranose (Cellular Uptake) B Galactokinase (GALK) Phosphorylation A->B ATP -> ADP C 2-Deoxy-D-galactose-1-phosphate (Intracellular Accumulation) B->C D UTP Depletion & Phosphate Trapping C->D Metabolic Block E Inhibition of N-Linked Glycosylation & Fucosylation C->E Substrate Mimicry

Figure 1: Mechanism of metabolic trapping and glycosylation inhibition by 2-Deoxy-D-galactose.

Standard Operating Procedure: Handling & Preparation

To ensure experimental reproducibility and operator safety, follow this self-validating protocol for preparing a 100 mM in vitro stock solution.

Step-by-Step Methodology:

  • Weighing & Containment: Weigh 16.42 mg of 2-Deoxy-D-galactose using an analytical balance inside a ductless fume hood or powder enclosure.

    • Causality: While not highly toxic, fine dust enrichment poses a respiratory irritant risk and a minor dust explosion hazard if aerosolized[2]. The enclosure prevents airborne dissemination.

  • Reconstitution: Dissolve the powder in 1.0 mL of sterile, endotoxin-free water or PBS.

    • Causality: Using endotoxin-free reagents prevents baseline immune activation in sensitive monocyte or hepatocyte assays, ensuring the observed glycosylation inhibition is solely due to the compound[1].

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile vial.

    • Causality: PES is specifically chosen over Nylon or PTFE due to its low extractable profile and low non-specific binding, ensuring the exact molarity is delivered to the cell culture without filter-retention losses.

  • Validation Check: Visually inspect the filtered solution against a light background. The solution must be completely transparent. Any turbidity indicates incomplete dissolution, which would invalidate downstream IC50 calculations.

  • Storage: Store aliquots at -20°C[7].

    • Causality: Repeated freeze-thaw cycles can lead to localized concentration gradients and potential degradation. Single-use aliquots ensure absolute experimental reproducibility.

Comprehensive Disposal Procedures

Because 2-Deoxy-D-galactose is highly water-soluble and biologically potent, it must never be emptied into municipal drains or sewage systems [2]. The only acceptable method of destruction is high-temperature incineration, which completely oxidizes the organic framework (C₆H₁₂O₅) into theoretical carbon dioxide and water[2].

DisposalWorkflow Gen Waste Generation (Solid, Liquid, PPE) Aq Aqueous Waste (Spent Media/Buffers) Gen->Aq Sol Solid Waste (Powder/Vials/PPE) Gen->Sol Carboy Sealed Chemical Waste Carboy Aq->Carboy Do NOT pour down drain BioBin Double-Bagged Solid Waste Bin Sol->BioBin Prevent dust generation Incineration Licensed High-Temp Incineration Facility Carboy->Incineration EHS Pickup BioBin->Incineration EHS Pickup

Figure 2: Segregation and high-temperature incineration workflow for 2-Deoxy-D-galactose waste.

Step-by-Step Disposal Methodology:

  • Aqueous Waste Segregation: Collect all spent cell culture media, buffer washings, and stock solution remnants containing 2-Deoxy-D-galactose into a clearly labeled, sealable chemical waste carboy[2].

    • Validation Check: Ensure the carboy is stored in a secondary containment bin. A dry secondary bin validates that the primary container has zero micro-leaks, ensuring complete containment prior to Environmental Health & Safety (EHS) pickup.

  • Solid Waste Containment: Place all empty reagent vials, contaminated pipette tips, and PPE into double-bagged, puncture-resistant solid waste containers[8].

    • Causality: Double-bagging prevents accidental exposure to custodial staff and contains any residual crystalline powder that could become airborne during transit[8]. Handle contaminated packaging exactly as you would the pure substance[2].

  • EHS Transfer & Incineration: Transfer all segregated waste to your facility's EHS department. Specify on the manifest that the waste contains a biologically active, non-hazardous carbohydrate derivative slated for licensed high-temperature incineration[2].

Spill Response & Decontamination Protocol

In the event of an accidental spill, immediate containment is required to prevent the powder from spreading or being tracked through the laboratory.

  • Isolate the Area: Restrict access to the spill zone immediately.

  • PPE Donning: Operators must wear a lab coat, nitrile gloves, safety glasses, and an N95/FFP2 particulate respirator.

    • Causality: This prevents the inhalation of fine crystalline dust, which acts as a mucosal irritant and can cause localized metabolic disruption in the respiratory tract[2].

  • Dry Cleanup (Powder): Do NOT use water initially. Water will rapidly dissolve the powder, expanding the contamination zone and allowing it to seep into porous laboratory surfaces. Instead, use a slightly damp, lint-free cloth or an explosion-proof HEPA vacuum to mechanically take up the powder[2][8].

  • Surface Decontamination: Once the bulk powder is removed, wipe the area with 70% ethanol or warm soapy water to remove residual microscopic traces. Dispose of all cleanup materials as solid chemical waste[2].

References

Sources

A Senior Application Scientist's Guide to Handling 2-Deoxy-alpha-D-galactopyranose: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-Deoxy-alpha-D-galactopyranose. As laboratory professionals, our primary directive is to ensure safety through a comprehensive understanding of the materials we work with, implementing controls that protect both the individual and the integrity of the research. This document moves beyond a simple checklist to explain the rationale behind each procedural step, empowering you to make informed safety decisions.

Hazard Assessment: Understanding the Compound

2-Deoxy-alpha-D-galactopyranose is a white to off-white powder. While Safety Data Sheets (SDS) based on the Globally Harmonized System (GHS) do not classify this substance as hazardous, it is crucial to recognize the limitations of this classification.[1][2] Many specialty chemicals have not undergone exhaustive toxicological evaluation.[3][4] Therefore, we must operate under the principle of prudent practice , treating all compounds of unknown toxicity with a high degree of caution.

The primary physical hazards associated with this compound are:

  • Inhalation of fine dust: As a powder, the primary route of exposure is inhalation. Fine particulates can irritate the respiratory tract and, if absorbed, could present unknown systemic effects.

  • Eye Contact: Airborne dust can cause mechanical irritation to the eyes.[3]

  • Dust Explosion: While not highly probable in small lab quantities, the enrichment of fine dust in the air can create the potential for a dust explosion.[2]

Given that the toxicological properties have not been fully investigated, we adopt the ALARA (As Low As Reasonably Achievable) principle to minimize all potential routes of exposure.[4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific procedure being performed and the associated risk of exposure. All laboratory personnel must be trained on the proper use, removal, and disposal of PPE to prevent cross-contamination.[5][6]

Minimum PPE for All Handling Procedures

For any work involving 2-Deoxy-alpha-D-galactopyranose, the following minimum PPE is mandatory.[7] This baseline level of protection is designed for handling solutions or sealed containers where the risk of aerosolization is negligible.

  • Protective Clothing: A standard laboratory coat must be worn and fully fastened. It should be removed before leaving the laboratory.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are required for all personnel in the laboratory.[7][8]

  • Hand Protection: Nitrile gloves are suitable for incidental contact.[4] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.

  • General Attire: Full-length pants and closed-toe shoes are required in all laboratory settings.[7]

Enhanced PPE for Handling Powders

When weighing, transferring, or performing any procedure that may generate dust, enhanced PPE is required to mitigate the increased risk of inhalation and contamination.

  • Respiratory Protection: A NIOSH-approved N95 respirator is recommended to prevent the inhalation of fine powder. For respirator use, personnel must be part of a respiratory protection program that includes medical evaluation and fit-testing, as mandated by OSHA (29 CFR 1910.134).

  • Eye Protection: When handling powders outside of a containment hood, chemical splash goggles should be worn in place of safety glasses to provide a complete seal around the eyes.[7]

  • Hand Protection: Continue to use nitrile gloves, but consider double-gloving if handling larger quantities. Remove the outer glove immediately after the powder handling task is complete.

PPE Summary Table
Task Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Handling Sealed Containers Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesNot RequiredLab Coat
Handling Dilute Solutions Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesNot RequiredLab Coat
Weighing/Transferring Powder Chemical Splash GogglesSingle or Double Nitrile GlovesN95 RespiratorLab Coat
Large-Scale Operations Face Shield over GogglesDouble Nitrile GlovesN95 Respirator or HigherLab Coat
Cleaning Spills Chemical Splash GogglesHeavy-duty Nitrile GlovesN95 RespiratorLab Coat

Step-by-Step Operational and Disposal Plans

Engineering Controls and Preparation

The first line of defense is always engineering controls, which are designed to remove the hazard at the source.[9]

  • Designated Area: Conduct all work with 2-Deoxy-alpha-D-galactopyranose in a designated area of the lab.[10]

  • Ventilation: All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure.[10] This is the most critical step in preventing respiratory exposure.

  • Surface Preparation: Before beginning work, cover the work surface with absorbent, disposable bench paper. This will simplify cleanup and decontamination.

PPE Selection Workflow

PPE_Selection_Workflow cluster_tasks Task Assessment cluster_ppe Required PPE start Identify Task task_solution Handling Solutions or Sealed Containers start->task_solution Low Aerosol Potential task_powder Weighing or Transferring Solid Powder start->task_powder High Aerosol Potential task_spill Spill Cleanup start->task_spill Emergency ppe_min Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves task_solution->ppe_min ppe_enhanced Enhanced PPE: - Minimum PPE - Chemical Goggles - N95 Respirator task_powder->ppe_enhanced task_spill->ppe_enhanced

Caption: PPE selection workflow for handling 2-Deoxy-alpha-D-galactopyranose.

Spill and Emergency Procedures

Accidents can happen, and a clear, pre-defined plan is essential.

  • Evacuate and Alert: If a significant amount of powder is spilled, calmly alert others in the area and evacuate the immediate vicinity to prevent further exposure.

  • Assess the Spill: Do not re-enter until the dust has settled.

  • Don PPE: Before cleanup, don the enhanced PPE as described above (N95 respirator, goggles, lab coat, double gloves).

  • Containment & Cleanup:

    • For small spills, gently cover the powder with damp paper towels to avoid raising dust.

    • Carefully wipe the area from the outside in, placing the contaminated materials into a sealed plastic bag.

  • Decontamination: Wipe the spill area with a suitable laboratory detergent and then water.

  • Disposal: The sealed bag containing the cleanup materials must be disposed of as chemical waste.

Disposal Plan

Proper disposal prevents environmental contamination.[1]

  • Chemical Waste: All solid 2-Deoxy-alpha-D-galactopyranose and any materials grossly contaminated with it (e.g., weigh boats, contaminated gloves, spill cleanup debris) must be collected in a clearly labeled, sealed hazardous waste container.

  • Empty Containers: "Empty" containers that once held the powder should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected as hazardous waste. Once decontaminated, the container can be disposed of in the regular laboratory glass or plastic recycling.

  • Consult Local Regulations: Always follow your institution's and local authorities' specific guidelines for chemical waste disposal.[1]

References

  • 2-Deoxy- D -galactose 98 1949-89-9. Sigma-Aldrich.
  • Laboratory Safety Guidance.
  • SAFETY DATA SHEET: 2-Deoxy-D-glucose. Thermo Fisher Scientific.
  • Safety Data Sheet: 2-Deoxy-D-galactose. Carl ROTH.
  • Safety Data Sheet: 2-Deoxy-D-galactose (Altern
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC.
  • Working with Chemicals - Prudent Practices in the Labor
  • 2-Deoxy-D-galactopyranose | C6H12O5 | CID 439804. PubChem.
  • SAFETY DATA SHEET: 2-Deoxy-D-galactose. Fisher Scientific.
  • D-Galactose SAFETY D
  • Guidelines for Working with Particularly Hazardous Substances. Cornell University Environmental Health and Safety.
  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.
  • Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-alpha-D-galactopyranose
Reactant of Route 2
2-Deoxy-alpha-D-galactopyranose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.